Product packaging for Tolinapant dihydrochloride(Cat. No.:CAS No. 1799328-50-9)

Tolinapant dihydrochloride

Cat. No.: B15228460
CAS No.: 1799328-50-9
M. Wt: 612.6 g/mol
InChI Key: BZXQBXXYGJSOTM-FBLZNNLISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tolinapant dihydrochloride is a useful research compound. Its molecular formula is C30H44Cl2FN5O3 and its molecular weight is 612.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H44Cl2FN5O3 B15228460 Tolinapant dihydrochloride CAS No. 1799328-50-9

Properties

CAS No.

1799328-50-9

Molecular Formula

C30H44Cl2FN5O3

Molecular Weight

612.6 g/mol

IUPAC Name

1-[6-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-2H-pyrrolo[3,2-b]pyridin-1-yl]-2-[(2R,5R)-5-methyl-2-[[(3R)-3-methylmorpholin-4-yl]methyl]piperazin-1-yl]ethanone;dihydrochloride

InChI

InChI=1S/C30H42FN5O3.2ClH/c1-20-14-35(25(13-32-20)15-34-9-10-39-18-21(34)2)16-28(38)36-19-30(3,4)29-27(36)12-23(26(17-37)33-29)11-22-5-7-24(31)8-6-22;;/h5-8,12,20-21,25,32,37H,9-11,13-19H2,1-4H3;2*1H/t20-,21-,25-;;/m1../s1

InChI Key

BZXQBXXYGJSOTM-FBLZNNLISA-N

Isomeric SMILES

C[C@@H]1CN([C@H](CN1)CN2CCOC[C@H]2C)CC(=O)N3CC(C4=C3C=C(C(=N4)CO)CC5=CC=C(C=C5)F)(C)C.Cl.Cl

Canonical SMILES

CC1CN(C(CN1)CN2CCOCC2C)CC(=O)N3CC(C4=C3C=C(C(=N4)CO)CC5=CC=C(C=C5)F)(C)C.Cl.Cl

Origin of Product

United States

Foundational & Exploratory

Tolinapant Dihydrochloride: A Dual IAP Antagonist with Immunomodulatory Activity in T-Cell Lymphoma

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tolinapant (formerly ASTX660), a dihydrochloride salt of a potent, orally bioavailable, non-peptidomimetic small molecule, is a dual antagonist of the Inhibitor of Apoptosis Proteins (IAPs), specifically cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP).[1][2] In the context of T-cell lymphoma (TCL), tolinapant exhibits a multi-faceted mechanism of action, combining direct tumor cell apoptosis with a robust, immune-mediated anti-tumor response.[2][3] This technical guide elucidates the core mechanisms of tolinapant, detailing its molecular interactions, cellular consequences, and the preclinical and clinical evidence supporting its therapeutic potential in TCL.

Core Mechanism of Action: IAP Antagonism

Inhibitor of Apoptosis Proteins are key regulators of apoptosis and cell survival signaling pathways.[1] Their overexpression in various cancers, including T-cell lymphomas, is associated with tumor growth, resistance to therapy, and poor prognosis.[1] Tolinapant exerts its primary effect by mimicking the endogenous IAP antagonist, SMAC (Second Mitochondria-derived Activator of Caspases), to bind to and neutralize cIAP1, cIAP2, and XIAP.[1]

This antagonism disrupts the anti-apoptotic and pro-survival signaling typically maintained by IAPs, leading to two major downstream consequences: induction of apoptosis and immunogenic cell death.

Induction of Apoptosis

By antagonizing XIAP, tolinapant relieves the inhibition of caspases, the key executioners of apoptosis.[1] Furthermore, antagonism of cIAP1/2 leads to their auto-ubiquitination and subsequent proteasomal degradation. This degradation stabilizes NIK (NF-κB-inducing kinase), leading to the activation of the non-canonical NF-κB pathway, which can prime cells for apoptosis. In some TCL cell lines, tolinapant's pro-apoptotic effect is significantly enhanced in the presence of death receptor ligands such as TNFα, FASL, or TRAIL.[4]

Induction of Immunogenic Cell Death (ICD) and Necroptosis

A pivotal aspect of tolinapant's mechanism in TCL is its ability to induce immunogenic cell death (ICD) and necroptosis, a regulated form of necrosis.[3][5] This process is particularly important in apoptosis-resistant cancer cells. By inhibiting cIAP1/2, tolinapant promotes the formation of the necrosome, a signaling complex comprising RIPK1, RIPK3, and MLKL.[6] Activation of this pathway leads to lytic cell death and the release of damage-associated molecular patterns (DAMPs), which act as danger signals to the immune system.[5][7]

The following diagram illustrates the signaling pathway of IAP antagonism by tolinapant.

cluster_0 Tolinapant (ASTX660) cluster_1 IAP Inhibition cluster_2 Downstream Effects cluster_3 Immune Activation Tolinapant Tolinapant cIAP1_2 cIAP1/2 Tolinapant->cIAP1_2 Inhibits XIAP XIAP Tolinapant->XIAP Inhibits RIPK1_RIPK3_MLKL RIPK1/RIPK3/MLKL (Necrosome) cIAP1_2->RIPK1_RIPK3_MLKL Inhibits Caspases Caspases XIAP->Caspases Inhibits Apoptosis Apoptosis Necroptosis Necroptosis (Immunogenic Cell Death) DAMPs DAMPs Release Necroptosis->DAMPs Leads to Caspases->Apoptosis Induces RIPK1_RIPK3_MLKL->Necroptosis Induces Immune_Response Innate & Adaptive Immune Response DAMPs->Immune_Response Activates

Figure 1: Tolinapant's dual mechanism of IAP antagonism.

Immunomodulatory Effects

The induction of ICD and necroptosis by tolinapant transforms the tumor into an in-situ vaccine, activating both the innate and adaptive immune systems.[3] Preclinical studies have demonstrated that the efficacy of tolinapant in syngeneic TCL models is dependent on an intact immune system, with complete tumor regression observed only in immunocompetent mice.[2][7]

Remodeling the Tumor Microenvironment

Tolinapant treatment leads to significant changes in the tumor microenvironment, including:

  • Increased antigen presentation: Upregulation of genes associated with the myeloid lineage and antigen presentation machinery.[3]

  • Infiltration of immune cells: Recruitment of immune cells to the tumor site.[8]

  • Cytokine and Chemokine production: Increased levels of pro-inflammatory cytokines and chemokines.[3]

Biopsy samples from TCL patients treated with tolinapant have confirmed these preclinical findings, showing changes in gene expression and cytokine profiles consistent with immune modulation.[3]

The workflow for investigating the immunomodulatory effects of tolinapant is depicted below.

cluster_0 Preclinical Models cluster_1 Clinical Studies cluster_2 Analysis cluster_3 Outcome In_Vitro In Vitro TCL Cell Lines Gene_Expression Gene Expression Profiling In_Vitro->Gene_Expression In_Vivo Syngeneic Mouse Models (Immunocompetent vs. Immunodeficient) In_Vivo->Gene_Expression Cytokine_Analysis Cytokine/Chemokine Analysis In_Vivo->Cytokine_Analysis Immune_Cell_Profiling Immune Cell Infiltration In_Vivo->Immune_Cell_Profiling Patient_Biopsies Patient Biopsies (Pre- and Post-treatment) Patient_Biopsies->Gene_Expression Patient_Biopsies->Cytokine_Analysis Immune_Modulation Evidence of Immune Modulation Gene_Expression->Immune_Modulation Cytokine_Analysis->Immune_Modulation Immune_Cell_Profiling->Immune_Modulation

Figure 2: Experimental workflow for assessing immunomodulation.

Synergistic Combinations

The mechanism of tolinapant lends itself to synergistic combinations with other anti-cancer agents.

Hypomethylating Agents (HMAs)

Preclinical studies have shown that combining tolinapant with HMAs like decitabine and azacitidine results in a high degree of synergy in TCL cell lines.[6] HMAs can re-express components of the necroptosis pathway, such as RIPK3, thereby sensitizing resistant cells to tolinapant-induced necroptosis.[5][6] This combination also leads to an increase in the expression of cancer-specific antigens and genes involved in interferon signaling, further enhancing the anti-tumor immune response.[5]

HDAC Inhibitors

The combination of tolinapant with the histone deacetylase (HDAC) inhibitor romidepsin has also demonstrated synergy in in-vitro models of TCL.[9]

Clinical Data in T-Cell Lymphoma

The phase 2 portion of the ASTX660-01 trial (NCT02503423) evaluated single-agent tolinapant in patients with relapsed/refractory peripheral T-cell lymphoma (PTCL) and cutaneous T-cell lymphoma (CTCL).[8]

ParameterPeripheral T-cell Lymphoma (PTCL) (n=96)Cutaneous T-cell Lymphoma (CTCL) (n=50)
Overall Response Rate (ORR) 22.9%[8]28.0%[8]
Complete Response (CR) 9.4%[8]4.0%[8]
Partial Response (PR) 13.5%[8]24.0%[8]
Median Duration of Response (DOR) 6.5 months[8]8.8 months[8]
Median Time to Response 56.0 days[8]55.5 days[8]
Median Progression-Free Survival (PFS) 1.8 months[8]5.5 months[8]
Median Overall Survival (OS) 15.4 months[8]40.7 months[8]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. While specific, step-by-step protocols are proprietary to the conducting laboratories, the general methodologies employed in the key studies are outlined below.

Cell Proliferation Assays
  • Objective: To determine the sensitivity of TCL cell lines to tolinapant.

  • Methodology: TCL cell lines are seeded in multi-well plates and treated with a range of concentrations of tolinapant, with or without the addition of 10 ng/ml of TNFα. Cell viability is assessed after a defined incubation period (e.g., 72 hours) using a luminescent cell viability assay, such as CellTiter-Glo®, which measures ATP levels. IC50 values are then calculated.[6][9]

Western Blotting
  • Objective: To analyze protein expression levels of IAPs, and markers of apoptosis and necroptosis.

  • Methodology: TCL cells are treated with tolinapant for various time points. Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., cIAP1, XIAP, cleaved PARP, RIPK3). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.[6]

In Vivo Tumor Models
  • Objective: To evaluate the in vivo efficacy and mechanism of action of tolinapant.

  • Methodology: Syngeneic mouse models of TCL (e.g., BW5147) are established in both immunocompetent and immunodeficient mice. Once tumors are established, mice are treated with tolinapant or vehicle control. Tumor growth is monitored over time. At the end of the study, tumors can be excised for analysis of necroptosis and ICD markers by Western blot or for gene expression analysis.[3]

Transcriptomic Analysis of Patient Biopsies
  • Objective: To assess the immunomodulatory effects of tolinapant in patients.

  • Methodology: Tumor biopsies are collected from patients before and during treatment with tolinapant. RNA is extracted from the biopsy samples, and transcriptomic profiling is performed (e.g., using RNA sequencing). Gene expression changes related to immune cell populations and signaling pathways are then analyzed.[3]

Conclusion

Tolinapant dihydrochloride represents a novel therapeutic approach for T-cell lymphoma, leveraging a dual mechanism of action that combines direct induction of cancer cell death with the stimulation of a potent anti-tumor immune response. Its ability to induce necroptosis and remodel the tumor microenvironment provides a strong rationale for its use as a single agent and in combination with other therapies, particularly those that can enhance its immunomodulatory effects. The promising clinical data in relapsed/refractory TCL warrants further investigation and development of this innovative agent.

References

An In-depth Technical Guide to the Discovery and Synthesis of Tolinapant (ASTX660)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolinapant (ASTX660) is a potent, orally bioavailable, non-peptidomimetic dual antagonist of the cellular inhibitor of apoptosis proteins (cIAP1/2) and the X-linked inhibitor of apoptosis protein (XIAP).[1][2][3] Developed by Astex Pharmaceuticals, Tolinapant emerged from a fragment-based drug discovery approach and has shown promise in preclinical and clinical studies for the treatment of various cancers, particularly T-cell lymphomas.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of Tolinapant, intended for researchers and professionals in the field of drug development.

Introduction: Targeting the Inhibitor of Apoptosis Proteins (IAPs)

The inhibitor of apoptosis (IAP) proteins are a family of crucial negative regulators of apoptosis, or programmed cell death.[3] Overexpression of IAPs is a common feature in many cancers, contributing to tumor cell survival, proliferation, and resistance to therapy.[3] This makes them attractive targets for the development of novel anticancer agents. The family includes XIAP, which directly binds to and inhibits caspases-3, -7, and -9, and cIAP1 and cIAP2, which are E3 ubiquitin ligases that regulate cell signaling pathways, including the NF-κB pathway.[5] Tolinapant was designed to antagonize both cIAPs and XIAP, thereby promoting apoptosis in cancer cells.[3]

Discovery of Tolinapant: A Fragment-Based Approach

Tolinapant was discovered using Astex Pharmaceuticals' proprietary fragment-based drug discovery (FBDD) platform.[6] This approach involves screening libraries of low-molecular-weight compounds ("fragments") for weak binding to the target protein. The structural information from these fragment-binding events is then used to guide the design and synthesis of more potent lead compounds. This strategy led to the identification of a novel, non-peptidomimetic chemical scaffold with a balanced affinity for both cIAP1 and XIAP.[6]

Synthesis of Tolinapant (ASTX660)

The chemical synthesis of Tolinapant, 1-(6-[(4-Fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-1-yl)-2-[(2R,5R)-5-methyl-2-([(3R)-3-methylmorpholin-4-yl]methyl)piperazin-1-yl]ethan-1-one, involves a multi-step synthetic route. A high-level overview of the synthesis is as follows:

A detailed, step-by-step synthesis protocol is outlined in the supplementary information of the primary publication by Johnson et al. (2018) in the Journal of Medicinal Chemistry.[7]

Mechanism of Action

Tolinapant exerts its anticancer effects through a dual mechanism, targeting both cIAP1/2 and XIAP.

  • cIAP1/2 Antagonism: Tolinapant binds to the BIR3 domain of cIAP1 and cIAP2, inducing their auto-ubiquitination and subsequent proteasomal degradation.[8] This leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the non-canonical NF-κB pathway.[8]

  • XIAP Antagonism: Tolinapant binds to the BIR3 domain of XIAP, preventing its interaction with and inhibition of caspase-9.[8][9] This releases the brake on the intrinsic apoptosis pathway.

The combined effect of cIAP and XIAP antagonism by Tolinapant is a shift in the cellular balance towards apoptosis, particularly in the presence of pro-inflammatory signals like TNFα.[4]

Below is a diagram illustrating the signaling pathways affected by Tolinapant.

Tolinapant_Mechanism_of_Action Tolinapant (ASTX660) Signaling Pathway cluster_inhibition Inhibition by Tolinapant Tolinapant Tolinapant (ASTX660) cIAP1_2 cIAP1/2 Tolinapant->cIAP1_2 inhibits XIAP XIAP Tolinapant->XIAP inhibits NIK NIK cIAP1_2->NIK degrades Proteasomal_Degradation Proteasomal Degradation cIAP1_2->Proteasomal_Degradation Caspase9 Caspase-9 XIAP->Caspase9 inhibits Non_canonical_NFkB Non-canonical NF-kB Pathway NIK->Non_canonical_NFkB activates Apoptosis Apoptosis Non_canonical_NFkB->Apoptosis contributes to Caspase9->Apoptosis promotes

Caption: Tolinapant's dual inhibition of cIAP1/2 and XIAP.

Preclinical Data

Biochemical and Cellular Activity

Tolinapant has demonstrated potent activity in a variety of in vitro assays.

Assay TypeTarget/Cell LineIC50/EC50Reference
cIAP1 BIR3 BindingCell-free<12 nM[8]
XIAP BIR3 BindingCell-free<40 nM[8]
cIAP1 DegradationMDA-MB-231 cells0.22 nM
XIAP-Caspase-9 InteractionHEK293 cells2.8 nM
Cell Viability (with TNFα)MDA-MB-231 cells1.1 nM
Cell Viability (with TNFα)A375 cells3.2 nM
In Vivo Efficacy

Tolinapant has shown significant anti-tumor activity in mouse xenograft models.

Tumor ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
MDA-MB-231 (Breast Cancer)10 mg/kg, oral, dailySignificant TGI[8]
A375 (Melanoma)10 mg/kg, oral, dailySignificant TGI[8]
Pharmacokinetics

Pharmacokinetic studies in mice have demonstrated that Tolinapant is orally bioavailable.[6]

SpeciesRouteBioavailability (%)
MouseOral~30%

Experimental Protocols

cIAP1 Degradation Assay (Western Blot)

This protocol describes a method to assess the ability of Tolinapant to induce the degradation of cIAP1 in a cellular context.

Workflow Diagram:

cIAP1_Degradation_Workflow cIAP1 Degradation Assay Workflow Cell_Culture 1. Culture MDA-MB-231 cells Treatment 2. Treat with Tolinapant (various concentrations) Cell_Culture->Treatment Lysis 3. Lyse cells Treatment->Lysis Quantification 4. Protein quantification (BCA assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Transfer to PVDF membrane SDS_PAGE->Transfer Blocking 7. Block membrane Transfer->Blocking Primary_Ab 8. Incubate with primary antibodies (anti-cIAP1, anti-Actin) Blocking->Primary_Ab Secondary_Ab 9. Incubate with HRP-conjugated secondary antibodies Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent detection Secondary_Ab->Detection Analysis 11. Image analysis and quantification Detection->Analysis

Caption: Workflow for assessing cIAP1 degradation by Western Blot.

Methodology:

  • Cell Culture: MDA-MB-231 cells are cultured in appropriate media until they reach 70-80% confluency.

  • Treatment: Cells are treated with varying concentrations of Tolinapant or vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, 24 hours).

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by electrophoresis.

  • Western Blotting: Proteins are transferred from the gel to a PVDF membrane. The membrane is blocked with 5% non-fat milk or BSA in TBST.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for cIAP1. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is also used.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Analysis: The intensity of the cIAP1 band is quantified and normalized to the loading control to determine the extent of degradation.

XIAP-Caspase-9 Co-Immunoprecipitation Assay

This protocol is designed to demonstrate that Tolinapant disrupts the interaction between XIAP and caspase-9 in cells.

Methodology:

  • Cell Transfection and Treatment: HEK293T cells are co-transfected with expression vectors for tagged versions of XIAP (e.g., FLAG-XIAP) and caspase-9. After 24-48 hours, cells are treated with Tolinapant or vehicle for a specified time.

  • Cell Lysis: Cells are lysed in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease inhibitors.

  • Immunoprecipitation: The cell lysate is incubated with an anti-FLAG antibody conjugated to agarose beads to pull down FLAG-XIAP and any interacting proteins.

  • Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: The eluted samples are resolved by SDS-PAGE and analyzed by western blotting using antibodies against caspase-9 and the FLAG tag (to confirm XIAP immunoprecipitation). A decrease in the amount of co-immunoprecipitated caspase-9 in the Tolinapant-treated samples indicates disruption of the interaction.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Methodology:

  • Cell Seeding: Cells (e.g., MDA-MB-231, A375) are seeded in 96-well opaque-walled plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of Tolinapant, often in the presence of a constant concentration of TNFα, for a specified period (e.g., 72 hours).

  • Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.

  • Incubation and Lysis: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: The luminescence is read using a plate-reading luminometer.

  • Data Analysis: The data is normalized to vehicle-treated controls, and IC50 values are calculated using a non-linear regression analysis.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Tolinapant in a mouse xenograft model.

Methodology:

  • Cell Implantation: Human cancer cells (e.g., 5 x 10^6 MDA-MB-231 or A375 cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x length x width²).

  • Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. Tolinapant is administered orally at the specified dose and schedule. The vehicle control group receives the formulation without the drug.

  • Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors can be excised for analysis of target engagement (e.g., cIAP1 degradation by western blot).

Pharmacokinetic Analysis

This protocol provides a general method for determining the pharmacokinetic profile of Tolinapant in mice.

Methodology:

  • Drug Administration: Tolinapant is administered to mice via oral gavage at a specific dose.

  • Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein or retro-orbital bleeding).

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

  • Sample Preparation: Plasma samples are prepared for analysis, typically by protein precipitation with a solvent like acetonitrile, followed by centrifugation. An internal standard is added for quantification.

  • LC-MS/MS Analysis: The prepared samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of Tolinapant.

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability.

Conclusion

Tolinapant (ASTX660) is a promising, rationally designed dual IAP antagonist with a well-defined mechanism of action and demonstrated preclinical activity. Its oral bioavailability and efficacy in in vivo models support its continued clinical development for the treatment of various cancers. This technical guide provides a foundational understanding of the discovery and preclinical characterization of Tolinapant, offering valuable insights for researchers and drug development professionals working in the field of oncology.

References

Tolinapant: A Dual cIAP1/2 and XIAP Antagonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Tolinapant (formerly ASTX660) is an orally bioavailable, non-peptidomimetic small molecule that acts as a potent dual antagonist of cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1/2) and X-linked inhibitor of apoptosis protein (XIAP).[1][2] By mimicking the endogenous IAP antagonist SMAC (Second Mitochondria-derived Activator of Caspases), Tolinapant relieves the IAP-mediated suppression of apoptosis, thereby promoting programmed cell death in cancer cells.[3] Furthermore, Tolinapant exhibits immunomodulatory properties by activating the non-canonical NF-κB signaling pathway.[4] This technical guide provides an in-depth overview of Tolinapant, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study. This document is intended for researchers, scientists, and drug development professionals.

Introduction

The evasion of apoptosis is a hallmark of cancer, enabling tumor cells to survive and proliferate despite cellular damage and anti-cancer therapies.[5] The Inhibitor of Apoptosis (IAP) proteins are key regulators of this process, functioning to suppress apoptosis by directly inhibiting caspases and modulating cell signaling pathways.[2] Elevated expression of IAPs is observed in numerous malignancies and is often associated with poor prognosis and treatment resistance.[2]

Tolinapant is a novel IAP antagonist that distinguishes itself through its dual targeting of both cIAP1/2 and XIAP.[2] This dual antagonism is significant as XIAP is the only IAP family member that directly inhibits caspases, while cIAP1 and cIAP2 are critical regulators of the NF-κB signaling pathway.[3] Tolinapant has demonstrated single-agent clinical activity, particularly in T-cell lymphomas, and is also being investigated in combination with other anti-cancer agents.[6][7]

Mechanism of Action

Tolinapant's primary mechanism of action involves binding to the BIR (Baculoviral IAP Repeat) domains of cIAP1, cIAP2, and XIAP, thereby disrupting their normal functions.[4]

  • Antagonism of XIAP: Tolinapant binds to the BIR3 domain of XIAP, preventing XIAP from binding to and inhibiting caspases-3, -7, and -9. This releases the brakes on both the intrinsic and extrinsic apoptosis pathways, leading to the execution of programmed cell death.[4]

  • Antagonism of cIAP1/2: Tolinapant's binding to the BIR domains of cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[4] The degradation of cIAP1/2 has two major consequences:

    • Activation of the Non-Canonical NF-κB Pathway: In the absence of cIAP1/2, the NF-κB-inducing kinase (NIK) stabilizes, leading to the activation of the non-canonical NF-κB pathway. This pathway plays a role in immune modulation.[4]

    • Induction of Apoptosis: The degradation of cIAPs can lead to the formation of the ripoptosome complex, triggering caspase-8-dependent apoptosis, particularly in the presence of pro-inflammatory cytokines like TNFα.[3]

Data Presentation

In Vitro Potency
TargetAssay FormatIC50/KiReference
cIAP1 (BIR3)Cell-free assay< 12 nmol/L (IC50)[4]
XIAP (BIR3)Cell-free assay< 40 nmol/L (IC50)[4]
Preclinical Pharmacokinetics
SpeciesRouteDoseBioavailability (%)Reference
MouseOral5 mg/kg12-34%[1][8]
RatOral5 mg/kg12-34%[1][8]
Non-Human PrimateOral5 mg/kg12-34%[1][8]
Preclinical Efficacy in Xenograft Models
Tumor ModelDosing RegimenOutcomeReference
A375 (Melanoma)5-20 mg/kg, oralDemonstrated pharmacodynamic modulation and efficacy[1][8]
MDA-MB-231 (Breast Cancer)30 mg/kg, oralEfficacious[8]
HH (T-cell Lymphoma)Daily, oralSignificantly slowed tumor growth[6]
SUP-T1 (T-cell Lymphoma)20 mg/kg, daily oral for 9 daysSignificantly slowed tumor growth[6]
AKP (Colorectal Cancer Organoid)16 mg/kg (in combination with FOLFOX)Significant tumor regression[9]
Clinical Efficacy (Phase II Study in Relapsed/Refractory T-Cell Lymphoma - NCT02503423)
IndicationNumber of Evaluable PatientsOverall Response Rate (ORR)Complete Response (CR)Partial Response (PR)Median Duration of Response (DoR)Reference
Peripheral T-Cell Lymphoma (PTCL)9822%912133 days[7]
Cutaneous T-Cell Lymphoma (CTCL)5026%211148 days[7]

Experimental Protocols

In Vitro IAP Binding Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP) assay to measure the binding affinity of Tolinapant to the BIR3 domain of XIAP or cIAP1.

Materials:

  • Purified recombinant BIR3 domain of human XIAP or cIAP1.

  • Fluorescently labeled SMAC-derived peptide probe (e.g., with FITC or TAMRA).

  • Tolinapant.

  • Assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).

  • 384-well, low-volume, black, round-bottom plates.

  • Plate reader capable of measuring fluorescence polarization.

Procedure:

  • Prepare a serial dilution of Tolinapant in the assay buffer.

  • In a 384-well plate, add the fluorescently labeled SMAC peptide probe at a constant concentration (e.g., 1-5 nM).

  • Add the purified BIR3 domain protein at a constant concentration (determined by prior titration experiments to be in the linear range of the binding curve).

  • Add the serially diluted Tolinapant or vehicle control to the wells.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes), protected from light.

  • Measure the fluorescence polarization on a plate reader.

  • Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

cIAP1 Degradation Assay (Western Blot)

This protocol details the procedure to assess the ability of Tolinapant to induce the degradation of cIAP1 in cultured cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231).

  • Cell culture medium and supplements.

  • Tolinapant.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies: anti-cIAP1 and anti-β-actin (or other loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system for western blots.

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of Tolinapant or vehicle control for a specified time (e.g., 2, 4, 8, 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Quantify the band intensities to determine the extent of cIAP1 degradation.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of Tolinapant in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice).

  • Cancer cell line for implantation (e.g., A375 melanoma cells).

  • Cell culture medium.

  • Matrigel (optional).

  • Tolinapant.

  • Vehicle for oral administration (e.g., 0.5% methylcellulose).

  • Calipers for tumor measurement.

Procedure:

  • Culture the cancer cells to the desired confluence.

  • Harvest and resuspend the cells in a suitable medium, with or without Matrigel.

  • Subcutaneously inject the cell suspension into the flank of the mice.

  • Monitor the mice for tumor growth.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer Tolinapant orally at the desired dose and schedule (e.g., daily). The control group receives the vehicle.

  • Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as a measure of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers).

  • Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.

Mandatory Visualizations

Tolinapant's Dual Mechanism of Action

Tolinapant_Mechanism cluster_Tolinapant Tolinapant cluster_IAPs Inhibitor of Apoptosis Proteins (IAPs) cluster_Caspases Caspases cluster_NFkB NF-kB Pathway cluster_Outcomes Cellular Outcomes Tolinapant Tolinapant cIAP12 cIAP1/2 Tolinapant->cIAP12 Inhibits XIAP XIAP Tolinapant->XIAP Inhibits NIK NIK cIAP12->NIK Degrades Apoptosis Apoptosis cIAP12->Apoptosis Inhibits Caspases Caspase-3, -7, -9 XIAP->Caspases Inhibits Caspases->Apoptosis Induces NonCan_NFkB Non-Canonical NF-kB Activation NIK->NonCan_NFkB Activates Immune_Mod Immune Modulation NonCan_NFkB->Immune_Mod Leads to Apoptosis_Pathways cluster_Extrinsic Extrinsic Pathway cluster_Intrinsic Intrinsic Pathway cluster_Execution Execution Pathway cluster_IAP_Intervention IAP Inhibition by Tolinapant Death_Receptor Death Receptor (e.g., TNFR1) DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion via Bid cleavage Caspase37 Caspase-3, -7 Caspase8->Caspase37 Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Tolinapant Tolinapant XIAP XIAP Tolinapant->XIAP Inhibits XIAP->Caspase9 Inhibits XIAP->Caspase37 Inhibits NFkB_Pathway cluster_Canonical Canonical NF-κB Pathway cluster_NonCanonical Non-Canonical NF-κB Pathway cluster_IAP_Intervention IAP Inhibition by Tolinapant TNFR TNFR IKK_complex IKK Complex TNFR->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates p50_p65 p50/p65 IkB->p50_p65 Releases Canonical_Activation Pro-survival & Inflammation p50_p65->Canonical_Activation Translocates to nucleus & activates LTbR LTβR NIK NIK LTbR->NIK Activates IKKa IKKα NIK->IKKa Phosphorylates p100 p100 processing to p52 IKKa->p100 p52_RelB p52/RelB p100->p52_RelB NonCanonical_Activation Immune Cell Survival & Function p52_RelB->NonCanonical_Activation Translocates to nucleus & activates Tolinapant Tolinapant cIAP12 cIAP1/2 Tolinapant->cIAP12 Induces Degradation cIAP12->NIK Degrades

References

Preclinical Characterization of Tolinapant Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolinapant dihydrochloride (formerly ASTX660) is a potent, orally bioavailable, non-peptidomimetic small molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs). Specifically, it dually targets cellular IAP1 (cIAP1) and X-linked IAP (XIAP), key regulators of apoptosis and immune signaling pathways that are often dysregulated in cancer.[1][2] This technical guide provides a comprehensive overview of the preclinical characterization of Tolinapant, summarizing key data on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and safety profile.

Mechanism of Action

Tolinapant functions by mimicking the endogenous IAP antagonist SMAC (Second Mitochondria-derived Activator of Caspases).[3] By binding to the BIR3 domains of cIAP1 and XIAP, Tolinapant disrupts their ability to inhibit caspases and regulate cellular signaling pathways.[3] This dual antagonism leads to two primary anti-tumor effects:

  • Induction of Apoptosis: By inhibiting XIAP, Tolinapant relieves the suppression of caspases, thereby promoting programmed cell death (apoptosis) in cancer cells.[2] Furthermore, antagonism of cIAP1 leads to its proteasomal degradation, which in turn stabilizes NIK (NF-κB-inducing kinase) and activates the non-canonical NF-κB pathway, often culminating in TNFα-dependent apoptosis.[3]

  • Immunomodulation: Tolinapant has been shown to induce immunogenic cell death (ICD), a form of apoptosis that triggers an anti-tumor immune response.[4][5] This involves the surface exposure of damage-associated molecular patterns (DAMPs), such as calreticulin and HSP70, and the release of HMGB1.[5][6] This process enhances the activation of both the innate and adaptive immune systems, leading to increased antigen presentation and T-cell mediated tumor killing.[1][7]

Data Presentation

In Vitro Activity

Tolinapant has demonstrated potent activity across a range of cancer cell lines, particularly in T-cell lymphomas. Its efficacy is often enhanced in the presence of TNFα.

Target/AssayCell LineIC50 ValueConditionsReference
cIAP1 (BIR3) Binding-< 12 nmol/LSMAC-peptide interaction assay[3]
XIAP (BIR3) Binding-< 40 nmol/LSMAC-peptide interaction assay[3]
cIAP1 DegradationMDA-MB-2310.22 nmol/LIntracellular degradation assay[8][9]
XIAP Inhibition-2.8 nmol/LCellular XIAP-caspase 9 immunoprecipitation assay[8][9]
In Vivo Efficacy in Xenograft Models

Tolinapant has shown significant single-agent anti-tumor activity in various preclinical xenograft models.

Tumor ModelAnimal ModelDosingOutcomeReference
A375 MelanomaMouse5-20 mg/kg, oralPharmacodynamic modulation and efficacy[10][11][12]
MDA-MB-231 Breast CancerMouse30 mg/kg, oralFavorable oral efficacy[10]
HH T-Cell LymphomaMouseDaily, oralSignificantly slowed tumor growth[1]
SUP-T1 T-Cell LymphomaMouseDaily, oralSignificantly slowed tumor growth[1]
BW5147 T-Cell LymphomaImmunocompetent MouseOralComplete tumor regression[4]
Preclinical Pharmacokinetics

Pharmacokinetic studies have been conducted in several species, demonstrating oral bioavailability.

SpeciesDoseBioavailabilityKey FindingsReference
Rodents5 mg/kg, oral12-34%Favorable bioavailability[10][11]
Non-Human Primates (NHP)5 mg/kg, oral12-34%Non-linear pharmacokinetics at higher doses[10][11][12]
MouseSingle oral doseOrally bioavailableDetectable in tumor xenografts for up to 7 days[8][9]

Experimental Protocols

Western Blot Analysis for IAP Degradation and Signaling
  • Objective: To assess the effect of Tolinapant on the protein levels of cIAP1, cIAP2, and markers of apoptosis and necroptosis.

  • Cell Culture and Treatment: Cancer cell lines (e.g., HH, SUP-T1, BW5147) are cultured under standard conditions.[1] Cells are treated with varying concentrations of Tolinapant or vehicle control for specified time periods.

  • Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against cIAP1, cIAP2, XIAP, cleaved caspase-3, RIPK3, and other proteins of interest. After washing, membranes are incubated with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of Tolinapant in a living organism.

  • Animal Models: Immunocompromised mice (e.g., SCID or BALB/c nude) or immunocompetent syngeneic models (e.g., AKR/J) are used.[1]

  • Tumor Implantation: A suspension of cancer cells (e.g., A375, MDA-MB-231, BW5147) is injected subcutaneously into the flank of the mice.[1][10]

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Tolinapant is administered orally at specified doses and schedules.[9][10]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as a measure of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors may be excised for pharmacodynamic analysis.[1]

Flow Cytometry for Immunogenic Cell Death Markers
  • Objective: To quantify the surface expression of DAMPs, such as calreticulin (CRT) and HSP70, following Tolinapant treatment.[5][6]

  • Cell Treatment: Cancer cell lines are treated with Tolinapant, with or without TNFα, for 24-72 hours.[5]

  • Staining: Cells are harvested and stained with fluorescently-labeled antibodies against CRT and HSP70. A viability dye is included to exclude dead cells from the analysis.

  • Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. The percentage of cells positive for CRT and HSP70 in the viable cell population is quantified.[5]

Mandatory Visualizations

Tolinapant_Signaling_Pathway Tolinapant Tolinapant cIAP1 cIAP1 Tolinapant->cIAP1 inhibits XIAP XIAP Tolinapant->XIAP inhibits NIK NIK cIAP1->NIK degrades Caspases Caspases XIAP->Caspases inhibits SMAC SMAC Mimetics SMAC->cIAP1 SMAC->XIAP Apoptosis Apoptosis Caspases->Apoptosis executes ICD Immunogenic Cell Death Apoptosis->ICD NonCan_NFkB Non-Canonical NF-kB Pathway NIK->NonCan_NFkB activates TNFa_Production TNFα Production NonCan_NFkB->TNFa_Production TNFa_Production->Apoptosis induces Immune_Activation Immune Activation ICD->Immune_Activation

Caption: Tolinapant's dual inhibition of cIAP1 and XIAP promotes apoptosis and immune activation.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Efficacy Cell_Lines TCL Cell Lines (e.g., HH, BW5147) Treatment Tolinapant Treatment (Dose-Response) Cell_Lines->Treatment WB Western Blot (cIAP1, Caspases) Treatment->WB Flow Flow Cytometry (ICD Markers) Treatment->Flow Dosing Oral Tolinapant Dosing WB->Dosing Inform Flow->Dosing Inform Mice Syngeneic or Xenograft Mice Tumor_Implant Tumor Cell Implantation Mice->Tumor_Implant Tumor_Implant->Dosing Tumor_Measurement Tumor Growth Measurement Dosing->Tumor_Measurement

Caption: Workflow for preclinical evaluation of Tolinapant from in vitro to in vivo studies.

Logical_Relationships Tolinapant Tolinapant Administration Target_Engagement Target Engagement (cIAP1/XIAP Inhibition) Tolinapant->Target_Engagement Cellular_Effects Cellular Effects Target_Engagement->Cellular_Effects Apoptosis_Induction Apoptosis Induction Cellular_Effects->Apoptosis_Induction ICD_Induction ICD Induction Cellular_Effects->ICD_Induction Tumor_Regression Tumor Growth Inhibition/Regression Apoptosis_Induction->Tumor_Regression Immune_Modulation Immune System Modulation ICD_Induction->Immune_Modulation Immune_Modulation->Tumor_Regression

Caption: Logical flow from Tolinapant administration to anti-tumor efficacy.

References

Tolinapant's Role in Inducing Apoptosis in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolinapant (ASTX660) is a potent, orally bioavailable, non-peptidomimetic dual antagonist of the cellular inhibitor of apoptosis proteins (cIAP1 and cIAP2) and the X-linked inhibitor of apoptosis protein (XIAP).[1][2] These IAP proteins are frequently overexpressed in cancer cells, contributing to tumor survival, chemoresistance, and poor prognosis by suppressing apoptosis.[2] Tolinapant restores apoptotic signaling pathways by inhibiting these key negative regulators, demonstrating promising anti-tumor activity in both preclinical models and clinical trials, particularly in T-cell lymphomas.[2][3][4] This technical guide provides an in-depth overview of Tolinapant's mechanism of action, focusing on its role in inducing apoptosis and other forms of programmed cell death in cancer cells. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.

Introduction to Tolinapant and its Targets

Apoptosis is a crucial process of programmed cell death essential for normal tissue homeostasis. Cancer cells often evade this process by overexpressing anti-apoptotic proteins, a key hallmark of cancer. The Inhibitor of Apoptosis (IAP) family of proteins are central regulators of apoptosis and cell survival signaling pathways.[2]

  • Cellular IAP1 and cIAP2 (cIAP1/2): These proteins act as E3 ubiquitin ligases that regulate the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which promotes the transcription of pro-survival and inflammatory genes. They also suppress the formation of pro-apoptotic signaling complexes.

  • X-linked Inhibitor of Apoptosis Protein (XIAP): XIAP is the most potent endogenous inhibitor of caspases, directly binding to and inhibiting the activity of executioner caspases-3 and -7, as well as the initiator caspase-9.[5]

Tolinapant was developed to antagonize both cIAP1/2 and XIAP, thereby promoting apoptosis through multiple mechanisms.[2] By binding to the BIR3 domains of cIAP1/2, Tolinapant induces their auto-ubiquitination and subsequent proteasomal degradation. This leads to the stabilization of NF-κB-inducing kinase (NIK) and activation of the non-canonical NF-κB pathway, resulting in the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α), which can further promote apoptosis via the extrinsic pathway.[2] Simultaneously, by antagonizing XIAP, Tolinapant liberates caspases from inhibition, allowing for the execution of the apoptotic program.

Signaling Pathways of Tolinapant-Induced Cell Death

Tolinapant's primary mechanism of action is the induction of apoptosis. However, under certain conditions, it can also trigger a form of programmed necrosis known as necroptosis.

Tolinapant-Induced Apoptosis

Tolinapant promotes apoptosis through both the intrinsic and extrinsic pathways by targeting IAP proteins.

  • Extrinsic Pathway: The degradation of cIAP1/2 by Tolinapant leads to an increase in TNF-α. TNF-α binds to its receptor, TNFR1, initiating the formation of Complex I. In the absence of cIAPs, Complex I is unstable and transitions to the pro-apoptotic Complex II (the apoptosome), which consists of FADD, TRADD, RIPK1, and pro-caspase-8. This complex facilitates the auto-activation of caspase-8, which in turn activates downstream executioner caspases like caspase-3 and -7, leading to apoptosis.

  • Intrinsic Pathway: Tolinapant's antagonism of XIAP prevents the inhibition of caspases-3, -7, and -9. This is particularly relevant when cancer cells are treated with chemotherapeutic agents or radiation, which induce mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO. Smac, an endogenous IAP antagonist, is mimicked by Tolinapant. By inhibiting XIAP, Tolinapant allows for the activation of the caspase cascade initiated by the intrinsic pathway.

Tolinapant_Apoptosis_Pathway Tolinapant-Induced Apoptosis Signaling Pathway Tolinapant Tolinapant cIAP1_2 cIAP1/2 Tolinapant->cIAP1_2 Inhibits XIAP XIAP Tolinapant->XIAP Inhibits Proteasomal_Degradation Proteasomal Degradation cIAP1_2->Proteasomal_Degradation Leads to Complex_I Complex I cIAP1_2->Complex_I Stabilizes Caspase3_7 Caspase-3/7 Activation XIAP->Caspase3_7 Inhibits Caspase9 Caspase-9 XIAP->Caspase9 Inhibits NIK NIK Stabilization Proteasomal_Degradation->NIK Non_Canonical_NFkB Non-Canonical NF-κB Pathway NIK->Non_Canonical_NFkB TNFa_Production TNF-α Production Non_Canonical_NFkB->TNFa_Production TNFR1 TNFR1 TNFa_Production->TNFR1 Binds to TNFR1->Complex_I Forms Complex_II Complex II (Apoptosome) Complex_I->Complex_II Transitions to Caspase8 Caspase-8 Activation Complex_II->Caspase8 Caspase8->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis Smac Smac/DIABLO Smac->XIAP Inhibits Caspase9->Caspase3_7 Activates

Tolinapant-Induced Apoptosis Signaling Pathway
Tolinapant-Induced Necroptosis

In apoptosis-resistant cancer cells, particularly those with deficient caspase-8 activity, Tolinapant can induce an alternative form of programmed cell death called necroptosis. This is a pro-inflammatory mode of cell death.[6]

The degradation of cIAP1/2 by Tolinapant prevents the ubiquitination of Receptor-Interacting Protein Kinase 1 (RIPK1).[6] In the absence of active caspase-8, de-ubiquitinated RIPK1 can interact with RIPK3 to form a complex known as the necrosome. The necrosome then phosphorylates and activates the Mixed Lineage Kinase Domain-Like (MLKL) protein. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response.[6][7]

Tolinapant_Necroptosis_Pathway Tolinapant-Induced Necroptosis Signaling Pathway Tolinapant Tolinapant cIAP1_2 cIAP1/2 Tolinapant->cIAP1_2 Inhibits RIPK1_Ub RIPK1 Ubiquitination cIAP1_2->RIPK1_Ub Promotes RIPK1 RIPK1 RIPK1_Ub->RIPK1 Prevents de-ubiquitination of Necrosome Necrosome (RIPK1-RIPK3) RIPK1->Necrosome RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL Necrosome->MLKL Phosphorylates pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Membrane_Pores Membrane Pores pMLKL->Membrane_Pores Necroptosis Necroptosis Membrane_Pores->Necroptosis Caspase8_inactive Inactive Caspase-8 Caspase8_inactive->RIPK1 Allows activation of

Tolinapant-Induced Necroptosis Signaling Pathway

Quantitative Data on Tolinapant's Efficacy

The following tables summarize the quantitative data on the efficacy of Tolinapant in preclinical and clinical studies.

Table 1: In Vitro Efficacy of Tolinapant in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)ConditionsReference(s)
MDA-MB-231Triple-Negative Breast Cancer<12 (BIR3-cIAP1), <40 (BIR3-XIAP)SMAC-peptide interaction inhibition[8]
ALK+ ALCL SUP-M2T-Cell Lymphoma20 ± 1With 10 ng/ml TNF-α[9]
ALK+ ALCL SUP-M2T-Cell Lymphoma200 ± 100Without TNF-α[10]
HHCutaneous T-Cell Lymphoma>20,000With or without TNF-α[9]

Table 2: Clinical Efficacy of Tolinapant in T-Cell Lymphomas

IndicationNumber of Evaluable PatientsOverall Response Rate (ORR)Complete Response (CR)Partial Response (PR)Median Duration of Response (DOR)Reference(s)
Peripheral T-Cell Lymphoma (PTCL)9622.9%9.4%13.5%6.5 months[3]
Cutaneous T-Cell Lymphoma (CTCL)5028.0%4.0%24.0%8.8 months[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of Tolinapant.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • 96-well opaque-walled multiwell plates

  • Multichannel pipette

  • Plate shaker

  • Luminometer

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 atmosphere.

  • Treat the cells with various concentrations of Tolinapant (and/or other compounds like TNF-α) and incubate for the desired period (e.g., 24, 48, 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells and treat with Tolinapant as described for the cell viability assay.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Gate the cell populations to quantify viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Western Blotting for Apoptosis and Necroptosis Markers

This technique is used to detect and quantify specific proteins involved in the signaling pathways.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cIAP1, anti-XIAP, anti-cleaved caspase-3, anti-PARP, anti-p-RIPK1, anti-p-RIPK3, anti-p-MLKL, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Treat cells with Tolinapant and lyse them in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Co-Immunoprecipitation for SMAC-XIAP Interaction

This method is used to study the protein-protein interaction between SMAC and XIAP.

Materials:

  • Co-immunoprecipitation (Co-IP) lysis buffer

  • Anti-XIAP antibody

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Western blotting reagents

Protocol:

  • Treat cells with Tolinapant and lyse them in Co-IP lysis buffer.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with an anti-XIAP antibody overnight at 4°C with gentle rotation.

  • Add protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against XIAP and SMAC. A decrease in the amount of SMAC co-immunoprecipitated with XIAP in Tolinapant-treated cells indicates disruption of their interaction.

Experimental and Logical Workflow Visualization

The following diagrams illustrate a typical experimental workflow for evaluating Tolinapant and the logical relationship of its dual-mode of action.

Experimental_Workflow Typical Experimental Workflow for Tolinapant Evaluation Cell_Culture 1. Cell Culture (Cancer Cell Lines) Treatment 2. Treatment with Tolinapant (Dose-Response & Time-Course) Cell_Culture->Treatment Viability_Assay 3a. Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay Apoptosis_Assay 3b. Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis_Assay Protein_Analysis 3c. Protein Analysis (Western Blot / Co-IP) Treatment->Protein_Analysis IC50 IC50 Determination Viability_Assay->IC50 Apoptosis_Quantification Quantification of Apoptotic Cells Apoptosis_Assay->Apoptosis_Quantification Mechanism_Elucidation Elucidation of Mechanism Protein_Analysis->Mechanism_Elucidation Data_Analysis 4. Data Analysis & Interpretation IC50->Data_Analysis Apoptosis_Quantification->Data_Analysis Mechanism_Elucidation->Data_Analysis

Typical Experimental Workflow for Tolinapant Evaluation

Tolinapant_Dual_Action Logical Relationship of Tolinapant's Dual Action Tolinapant Tolinapant Inhibit_IAPs Inhibition of cIAP1/2 & XIAP Tolinapant->Inhibit_IAPs Apoptosis_Competent Apoptosis-Competent Cells Inhibit_IAPs->Apoptosis_Competent Apoptosis_Resistant Apoptosis-Resistant Cells Inhibit_IAPs->Apoptosis_Resistant Induce_Apoptosis Induction of Apoptosis Apoptosis_Competent->Induce_Apoptosis Induce_Necroptosis Induction of Necroptosis Apoptosis_Resistant->Induce_Necroptosis Tumor_Cell_Death Tumor Cell Death Induce_Apoptosis->Tumor_Cell_Death Induce_Necroptosis->Tumor_Cell_Death

Logical Relationship of Tolinapant's Dual Action

Conclusion

Tolinapant represents a promising therapeutic strategy for cancers that have become reliant on the overexpression of IAP proteins for their survival. Its dual mechanism of action, targeting both cIAP1/2 and XIAP, allows it to effectively induce apoptosis through multiple signaling pathways. Furthermore, its ability to induce necroptosis in apoptosis-resistant settings and to modulate the immune system adds to its therapeutic potential. The quantitative data from preclinical and clinical studies underscore its efficacy, particularly in T-cell lymphomas. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the therapeutic potential of Tolinapant and other IAP antagonists in various cancer models. As our understanding of the intricate regulation of cell death pathways continues to grow, targeted therapies like Tolinapant will likely play an increasingly important role in the landscape of cancer treatment.

References

The Architectural Blueprint of a Dual IAP Antagonist: A Technical Guide to the Fragment-Based Design of Tolinapant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the fragment-based drug design (FBDD) process that led to the discovery and optimization of Tolinapant (ASTX660), a potent, non-peptidomimetic dual antagonist of the cellular Inhibitor of Apoptosis Proteins (cIAP1/2) and the X-linked Inhibitor of Apoptosis Protein (XIAP). Tolinapant was developed by Astex Pharmaceuticals using its proprietary FBDD platform and is currently under clinical investigation for various cancers.[1][2][3] This document outlines the core signaling pathways, experimental methodologies, and the structure-guided optimization that transformed millimolar-affinity fragments into a clinical candidate.

The Therapeutic Rationale: Targeting the IAP Family

The Inhibitor of Apoptosis (IAP) proteins are key regulators of cell survival and are frequently overexpressed in cancer cells, contributing to tumor growth and resistance to therapy.[4][5] Two members are of particular interest: XIAP, which directly binds and inhibits caspases-3, -7, and -9, and cIAP1/2, which are E3 ubiquitin ligases that regulate the NF-κB signaling pathway. The endogenous IAP antagonist, SMAC (Second Mitochondria-derived Activator of Caspases), promotes apoptosis by binding to IAPs and liberating caspases. Tolinapant was designed to mimic the action of SMAC, thereby promoting cancer cell death.[6][7][8]

The IAP Signaling Pathway

IAPs block apoptosis at critical junctures. XIAP directly neutralizes executioner caspases. Concurrently, cIAP1/2 ubiquitinate components of the TNF receptor signaling complex, leading to the activation of the pro-survival NF-κB pathway. Tolinapant dually antagonizes these mechanisms, promoting apoptosis and activating an immune response.[4][5]

IAP_Signaling cluster_0 Extrinsic Pathway cluster_1 Execution Phase cluster_2 IAP Regulation TNF TNFα TNFR1 TNFR1 TNF->TNFR1 TRADD_FADD TRADD/FADD TNFR1->TRADD_FADD ProCasp8 Pro-Caspase-8 TRADD_FADD->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis XIAP XIAP XIAP->ProCasp8 XIAP->Casp3 cIAP1 cIAP1/2 NFkB NF-κB Pathway (Survival) cIAP1->NFkB Activates Tolinapant Tolinapant (ASTX660) Tolinapant->XIAP Inhibits Tolinapant->cIAP1 Inhibits & Degrades

Figure 1: Tolinapant's dual mechanism targeting the IAP signaling pathway.

The Discovery Engine: Fragment-Based Drug Design

The discovery of Tolinapant began with a fragment-based screening campaign to identify low molecular weight compounds that bind to the BIR3 domains of cIAP1 and XIAP. This approach allows for the exploration of chemical space with a smaller library and focuses on generating high-quality, efficient starting points for optimization.

FBDD Workflow for Tolinapant

The process progressed from identifying millimolar-affinity fragments through structure-based optimization to a potent, dual-nanomolar antagonist with favorable drug-like properties.[1][9]

FBDD_Workflow cluster_screen Hit Identification cluster_optimize Hit-to-Lead Optimization cluster_candidate Lead Optimization Lib Fragment Library (~1500 compounds) Screen Biophysical Screen (NMR & X-ray) Lib->Screen Hits Fragment Hits (mM affinity) Screen->Hits SBDD Structure-Based Design (X-ray Crystallography) Hits->SBDD Structure-Guided Elaboration SAR SAR Exploration (Potency & Properties) SBDD->SAR Lead Lead Compound (nM affinity) SAR->Lead ADME Improve ADME/Tox (Metabolic Stability, hERG Safety) Lead->ADME Fine-tuning for Clinical Profile Tolinapant Tolinapant (ASTX660) ADME->Tolinapant

Figure 2: The fragment-based drug design workflow leading to Tolinapant.

Data-Driven Optimization: From Fragment to Candidate

The optimization process was guided by quantitative biochemical assays and X-ray crystallography. Initial non-peptidic fragments with millimolar affinities were identified and subsequently elaborated into a potent lead series.[1] Further optimization focused on improving metabolic stability and reducing off-target activity, particularly hERG inhibition, to yield the clinical candidate Tolinapant.[10][11]

Structure-Activity Relationship (SAR) Progression

The following table summarizes the key optimization steps from an initial fragment hit to the final clinical candidate, Tolinapant. Potency was assessed using a TR-FRET assay measuring the displacement of a fluorescently labeled SMAC peptide from the BIR3 domains of cIAP1 and XIAP.

Table 1: SAR Progression from Fragment Hit to Tolinapant

Compound Structure (Simplified) cIAP1 BIR3 IC₅₀ (μM) XIAP BIR3 IC₅₀ (μM) Ligand Efficiency (LE) Key Optimization Step
Fragment Hit (Generic representation) >1000 >1000 N/A Initial screening hit.
Compound 7 Pyrrolopyridine Core 1.1 1.1 0.35 Introduction of the core scaffold and key interactions.
Compound 21 Addition of Piperazine 0.011 0.021 0.35 Addition of a piperazine moiety to occupy a key solvent-exposed pocket, significantly boosting potency. This became the lead compound.

| Tolinapant (27) | Optimized Side Chain | 0.015 | 0.025 | 0.31 | Modification of the piperazine and core to improve metabolic stability (reduced CYP3A4 inhibition) and eliminate hERG activity, while retaining high potency. |

Data synthesized from J. Med. Chem. 2015, 58, 6223-40 and J. Med. Chem. 2018, 61, 7314-29.

SAR_Progression Hit Fragment Hit (mM Ki) Cmpd7 Compound 7 (Low μM IC₅₀) LE = 0.35 Hit->Cmpd7 Core Elaboration (Structure-Based) Cmpd21 Lead Compound 21 (Low nM IC₅₀) LE = 0.35 Cmpd7->Cmpd21 Potency Enhancement (Piperazine Addition) Tolinapant Tolinapant (ASTX660) (Low nM IC₅₀) Improved PK/Safety Cmpd21->Tolinapant ADME/Tox Optimization (hERG, Metabolism)

Figure 3: Logical progression of the structure-activity relationship for Tolinapant.

Experimental Protocols

The development of Tolinapant relied on a suite of biochemical, cellular, and structural biology assays. The methodologies for the key experiments are detailed below.

Protein Expression and Purification
  • Constructs: Human XIAP BIR3 (residues 241-356) and cIAP1 BIR3 (residues 250-364) domains were cloned into pET vectors with N-terminal His-tags.

  • Expression: Proteins were expressed in E. coli BL21(DE3) cells. Expression was induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and cells were grown at low temperatures (e.g., 15-20 °C) overnight.

  • Purification: Cells were lysed by sonication. The soluble protein was purified using nickel-affinity chromatography followed by size-exclusion chromatography to ensure high purity and proper folding.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay was the primary method for quantifying the binding affinity of compounds to the IAP BIR3 domains.

  • Principle: The assay measures the ability of a test compound to disrupt the interaction between the His-tagged BIR3 domain and a fluorescently labeled SMAC peptide (e.g., TAMRA-AVPI).

  • Reagents:

    • Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.05% Tween-20, 1 mM DTT.

    • Detection: Anti-His antibody conjugated to a Europium cryptate donor (Eu³⁺) and streptavidin-XL665 acceptor.

  • Protocol:

    • A mixture of the BIR3 protein and the fluorescent SMAC peptide was pre-incubated in assay buffer.

    • Serial dilutions of the test compound (Tolinapant or its precursors) in DMSO were added to the mixture in a 384-well plate.

    • The detection reagents (Eu³⁺-Ab and SA-XL665) were added and the plate was incubated for 1-2 hours at room temperature.

    • The TR-FRET signal was read on a compatible plate reader (e.g., PHERAstar) with excitation at 337 nm and emission measured at 620 nm (cryptate) and 665 nm (acceptor).

    • Data were normalized to controls (no inhibitor and no protein) and IC₅₀ values were calculated using a four-parameter logistic fit.

Cell Viability and Apoptosis Assays

These assays determined the functional effect of IAP antagonism in cancer cell lines.

  • Cell Lines: Various cancer cell lines, such as MDA-MB-231 (breast cancer) and A375 (melanoma), were used.[6]

  • CellTiter-Glo® Luminescent Cell Viability Assay:

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • Cells were treated with serial dilutions of Tolinapant, often in combination with a sensitizing agent like TNFα (e.g., 1-10 ng/mL).

    • After a 24-72 hour incubation period, CellTiter-Glo® reagent was added according to the manufacturer's instructions.

    • Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured on a luminometer.

  • Caspase-Glo® 3/7 Assay:

    • This assay was performed similarly to the viability assay, but the Caspase-Glo® 3/7 reagent was added to measure the activity of executioner caspases, a direct marker of apoptosis.

Western Blotting for cIAP1 Degradation

This assay provided a pharmacodynamic readout of on-target cIAP1/2 antagonism.

  • Cells were treated with Tolinapant for various times (e.g., 1-24 hours).

  • Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration was determined using a BCA assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes were blocked and then incubated with primary antibodies against cIAP1, XIAP, and a loading control (e.g., β-actin).

  • After washing, membranes were incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) substrate. A decrease in the cIAP1 band intensity indicated compound-induced degradation.

X-ray Crystallography

Structural biology was essential for the structure-based design approach.

  • Purified BIR3 protein was concentrated to 5-10 mg/mL.

  • The protein was incubated with a 2-3 fold molar excess of the fragment or compound.

  • Crystallization conditions were screened using vapor diffusion methods (sitting or hanging drop).

  • Crystals were cryoprotected and diffraction data were collected at a synchrotron source.

  • Structures were solved by molecular replacement using a known BIR3 structure, and the compound was modeled into the resulting electron density map. This provided atomic-level detail of the protein-ligand interactions, guiding subsequent chemical modifications.

References

Tolinapant Dihydrochloride: A Deep Dive into its Modulation of the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tolinapant dihydrochloride (formerly ASTX660) is a potent, orally bioavailable, non-peptidomimetic small molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs), specifically targeting cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP).[1][2][3] By disrupting the function of these key negative regulators of apoptosis and immune signaling, tolinapant unleashes a multi-faceted anti-tumor response. A critical component of its mechanism of action is the profound modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathways. This technical guide provides an in-depth exploration of the molecular interactions and cellular consequences of tolinapant's engagement with the NF-κB network, offering valuable insights for researchers in oncology and immunology.

Introduction to Tolinapant and the NF-κB Pathway

Tolinapant was developed through fragment-based drug design to mimic the function of the endogenous IAP antagonist, Second Mitochondria-derived Activator of Caspases (SMAC).[1] IAPs are frequently overexpressed in cancer cells, contributing to therapeutic resistance and tumor survival.[4] Tolinapant's dual antagonism of cIAP1/2 and XIAP positions it as a promising therapeutic agent.[2]

The NF-κB family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[5] Dysregulation of the NF-κB pathway is a hallmark of many cancers, promoting a pro-tumorigenic microenvironment. There are two major NF-κB signaling cascades: the canonical and the non-canonical pathways.

  • The Canonical Pathway: Typically activated by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), this pathway is crucial for innate immunity and inflammation.[6] It involves the activation of the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB alpha (IκBα).[7][8] This releases the p50/RelA (p65) heterodimer to translocate to the nucleus and activate the transcription of target genes.[9][10] cIAP1 and cIAP2 are essential for TNF-α-mediated canonical NF-κB activation through their E3 ligase activity, which leads to the ubiquitination of RIPK1.[11][12]

  • The Non-Canonical Pathway: This pathway is activated by a specific subset of TNF receptor superfamily members and is critical for the development of lymphoid organs and B-cell maturation.[13][14] A key player in this pathway is the NF-κB-inducing kinase (NIK).[15] Under basal conditions, a complex containing cIAP1/2 continuously targets NIK for proteasomal degradation.[13] Upon pathway activation, this degradation is inhibited, allowing NIK to accumulate and activate IKKα, which in turn phosphorylates and processes the p100 subunit to p52.[13][16] The resulting p52/RelB heterodimer then translocates to the nucleus to regulate gene expression.[13]

Tolinapant's Mechanism of Action on the NF-κB Pathway

Tolinapant exerts a dual effect on the NF-κB signaling network, primarily through its potent antagonism of cIAP1 and cIAP2.

Activation of the Non-Canonical NF-κB Pathway

The primary and most direct effect of tolinapant on NF-κB signaling is the robust activation of the non-canonical pathway. By binding to the BIR3 domain of cIAP1 and cIAP2, tolinapant induces a conformational change that triggers their auto-ubiquitination and subsequent proteasomal degradation.[12] The removal of the cIAP1/2 complex liberates NIK from its constitutive degradation, leading to its stabilization and accumulation.[17] Stabilized NIK then phosphorylates and activates IKKα, which in turn phosphorylates p100, leading to its processing into p52 and the formation of the active p52/RelB transcription factor complex.[13][16] This activation of the non-canonical pathway is a key contributor to the immunomodulatory effects of tolinapant.[17]

Modulation of the Canonical NF-κB Pathway

Tolinapant's effect on the canonical NF-κB pathway is more nuanced. By promoting the degradation of cIAP1 and cIAP2, tolinapant can attenuate the TNF-α-induced canonical NF-κB survival signaling.[12] In the absence of cIAP1/2, the formation of the pro-survival Complex I at the TNF receptor is impaired, leading to the formation of the pro-apoptotic Complex II.[12] This shifts the cellular response to TNF-α from survival to apoptosis. Therefore, while not directly inhibiting the core components of the canonical pathway, tolinapant sensitizes tumor cells to TNF-α-mediated cell death, a process that is normally counteracted by canonical NF-κB activation.[12][17]

Furthermore, tolinapant's antagonism of XIAP may also play a role. XIAP has been shown to participate in NF-κB signaling through its interaction with RIP2 in the context of NOD-like receptor signaling and by linking TGF-β and BMP signaling to TAK1 activation.[1][18] By inhibiting XIAP, tolinapant could potentially interfere with these specific pathways of NF-κB activation.

Quantitative Data

The following table summarizes the available quantitative data on the activity of tolinapant.

TargetAssay TypeParameterValueReference(s)
cIAP1 (BIR3 domain) Inhibition of SMAC-derived peptide interactionIC5012 nM[1][18]
XIAP (BIR3 domain) Inhibition of SMAC-derived peptide interactionIC50< 40 nM[1][18]

Signaling Pathway and Experimental Workflow Visualizations

Tolinapant's Impact on NF-κB Signaling

Tolinapant_NFkB_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_canonical Canonical Pathway cluster_non_canonical Non-Canonical Pathway cluster_nucleus Nucleus TNFR TNFR TRADD TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP1_2_can cIAP1/2 TRAF2->cIAP1_2_can RIPK1 RIPK1 cIAP1_2_can->RIPK1 Ubiquitination IKK_complex IKK Complex (IKKα/β/γ) RIPK1->IKK_complex IκBα IκBα IKK_complex->IκBα Phosphorylation p50_p65 p50/p65 IκBα->p50_p65 Inhibition nucleus_p50_p65 p50/p65 p50_p65->nucleus_p50_p65 Gene_Expression Gene Expression (Survival, Inflammation) nucleus_p50_p65->Gene_Expression TRAF2_3_cIAP_complex TRAF2/TRAF3/cIAP1/2 Complex NIK NIK TRAF2_3_cIAP_complex->NIK Degradation IKKα IKKα NIK->IKKα Activation p100_RelB p100/RelB IKKα->p100_RelB Phosphorylation p52_RelB p52/RelB p100_RelB->p52_RelB Processing nucleus_p52_RelB p52/RelB p52_RelB->nucleus_p52_RelB Immune_Mod_Gene_Exp Gene Expression (Immune Modulation) nucleus_p52_RelB->Immune_Mod_Gene_Exp Tolinapant Tolinapant Tolinapant->cIAP1_2_can Degradation Tolinapant->TRAF2_3_cIAP_complex Degradation WB_Workflow start Seed cancer cells in culture plates treat Treat cells with varying concentrations of Tolinapant and a vehicle control for a defined time period (e.g., 2-24h) start->treat lyse Lyse cells and collect protein extracts treat->lyse quantify Quantify protein concentration (e.g., BCA assay) lyse->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer block Block membrane to prevent non-specific antibody binding transfer->block primary_ab Incubate with primary antibodies (anti-cIAP1 and a loading control like anti-β-actin) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detect Detect signal using chemiluminescence secondary_ab->detect analyze Analyze band intensity to determine cIAP1 levels relative to the loading control detect->analyze Reporter_Assay_Workflow start Seed cells stably expressing an NF-κB luciferase reporter construct in a 96-well plate treat Treat cells with Tolinapant at various concentrations, along with positive and negative controls start->treat incubate Incubate for a suitable duration (e.g., 6-24 hours) treat->incubate lyse_add_substrate Lyse cells and add luciferase substrate incubate->lyse_add_substrate measure Measure luminescence using a luminometer lyse_add_substrate->measure analyze Analyze data to determine the fold change in NF-κB activity measure->analyze

References

In Vitro Sensitivity of Cancer Cell Lines to Tolinapant: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolinapant (formerly ASTX660) is a novel, orally bioavailable, non-peptidomimetic small molecule that functions as a dual antagonist of the inhibitor of apoptosis proteins (IAPs), specifically cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP).[1][2] IAPs are frequently overexpressed in cancer cells, contributing to tumor progression and resistance to therapy by inhibiting apoptosis.[3] Tolinapant mimics the function of the endogenous IAP antagonist SMAC (Second Mitochondria-derived Activator of Caspases), thereby promoting programmed cell death in malignant cells.[4][5] This technical guide provides a comprehensive overview of the in vitro sensitivity of various cancer cell lines to Tolinapant, details key experimental protocols for its evaluation, and illustrates its mechanisms of action through signaling pathway diagrams.

Data Presentation: In Vitro Sensitivity of Cancer Cell Lines to Tolinapant

The sensitivity of cancer cell lines to Tolinapant varies and is often enhanced by the presence of Tumor Necrosis Factor-alpha (TNF-α). The following tables summarize the available quantitative data on the half-maximal inhibitory concentration (IC50) of Tolinapant in different cancer cell lines.

Cell LineCancer TypeIC50 (Tolinapant alone)IC50 (Tolinapant + TNF-α)Reference
T-Cell Lymphoma
ALK+ ALCLAnaplastic Large Cell Lymphoma200nM ± 100nM20nM ± 1nM[6]
SUP-M2Anaplastic Large Cell Lymphoma200nM ± 100nM20nM ± 1nM[6]
HHCutaneous T-Cell Lymphoma> 20µM> 20µM[6]
Triple-Negative Breast Cancer
MDA-MB-231Breast AdenocarcinomaNot specifiedApoptosis induced[7]
Colorectal Cancer
HCT116Colorectal CarcinomaModest growth inhibitionSignificant sensitivity[8]
HT29Colorectal AdenocarcinomaModest growth inhibitionSignificant sensitivity[8]
SW620Colorectal AdenocarcinomaModest growth inhibitionSignificant sensitivity[8]
DLD-1Colorectal AdenocarcinomaModest growth inhibitionSignificant sensitivity[8]
LoVoColorectal AdenocarcinomaModest growth inhibitionSignificant sensitivity[8]
Melanoma
A375Malignant MelanomaNot specifiedApoptosis induced[7]
SK-MEL-28Malignant MelanomaNot specifiedApoptosis induced[7]
Bladder Cancer
VariousBladder CancerNot specifiedSynergistically induces necroptosis with TNF-α upon apoptosis inhibition[5]

Note: A screen of 36 colorectal cancer cell lines showed that while Tolinapant alone had modest growth inhibitory effects, the presence of TNF-α led to significant sensitivity in a high number of these lines.[8]

Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is adapted from the manufacturer's instructions and is a common method for assessing the effect of Tolinapant on cell viability.[9][10]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Tolinapant (ASTX660)

  • TNF-α (optional)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density predetermined to ensure logarithmic growth during the experiment. The final volume per well should be 100 µL. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Addition: After 24 hours, treat the cells with a serial dilution of Tolinapant. For combination studies, add a constant concentration of TNF-α (e.g., 10 ng/mL) to the relevant wells. Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours).

  • Reagent Preparation and Equilibration: Thaw the CellTiter-Glo® Reagent and equilibrate it to room temperature. Also, equilibrate the cell plate to room temperature for approximately 30 minutes before adding the reagent.

  • Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.

Western Blot Analysis of cIAP1 and XIAP

This protocol outlines the steps to assess the on-target effect of Tolinapant by measuring the degradation of cIAP1 and the modulation of XIAP.

Materials:

  • Cancer cell lines treated with Tolinapant

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against cIAP1, XIAP, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treating cells with Tolinapant for the desired time, wash them with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cIAP1 and XIAP overnight at 4°C with gentle agitation. Also, probe for a loading control.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities to determine the extent of cIAP1 degradation and any changes in XIAP levels relative to the loading control.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Tolinapant.

Tolinapant_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binds Complex_I Complex I (Pro-survival) TNFR1->Complex_I Forms Tolinapant Tolinapant cIAP1_cIAP2 cIAP1/2 Tolinapant->cIAP1_cIAP2 Inhibits XIAP XIAP Tolinapant->XIAP Inhibits cIAP1_cIAP2->Complex_I Stabilizes Caspase3_7 Caspase-3/7 XIAP->Caspase3_7 Inhibits SMAC SMAC Mimetic SMAC->cIAP1_cIAP2 Inhibits SMAC->XIAP Inhibits Complex_IIa Complex IIa (Apoptosome) Complex_I->Complex_IIa Transitions to Caspase8 Caspase-8 Complex_IIa->Caspase8 Activates Caspase8->Caspase3_7 Activates Apoptosis Apoptosis Caspase3_7->Apoptosis Induces

Caption: Tolinapant-induced, TNF-α-dependent apoptosis pathway.

Tolinapant_Necroptosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_caspase_inhibition Caspase Inhibition TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binds RIPK1 RIPK1 TNFR1->RIPK1 Recruits Tolinapant Tolinapant cIAP1_cIAP2 cIAP1/2 Tolinapant->cIAP1_cIAP2 Inhibits cIAP1_cIAP2->RIPK1 Ubiquitinates (Pro-survival) Caspase8 Caspase-8 Caspase8->RIPK1 Cleaves (Inhibits Necroptosis) RIPK3 RIPK3 RIPK1->RIPK3 Activates Necrosome Necrosome MLKL MLKL RIPK3->MLKL Phosphorylates pMLKL pMLKL (Oligomerization) MLKL->pMLKL Forms Necroptosis Necroptosis pMLKL->Necroptosis Induces (Pore Formation) Caspase_Inhibition Apoptosis Inhibited Caspase_Inhibition->RIPK1 Allows Activation

Caption: Tolinapant-induced necroptosis pathway upon apoptosis inhibition.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Cancer Cell Line Culture Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Tolinapant_Prep 2. Tolinapant Preparation (Serial Dilution) Treatment 4. Treat with Tolinapant (± TNF-α) Tolinapant_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 72h Treatment->Incubation Viability_Assay 6. Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability_Assay Western_Blot 7. Western Blot for cIAP1, XIAP Incubation->Western_Blot Data_Analysis 8. Data Analysis (IC50 Calculation) Viability_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General workflow for in vitro evaluation of Tolinapant.

References

Tolinapant: A Deep Dive into its Immunomodulatory Impact on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Tolinapant (formerly ASTX660) is emerging as a potent, orally bioavailable, non-peptidomimetic dual antagonist of cellular inhibitor of apoptosis proteins (cIAP1 and cIAP2) and X-linked inhibitor of apoptosis protein (XIAP).[1][2][3][4] Extensive preclinical and clinical research highlights its significant potential in oncology, not only through direct tumor cell apoptosis induction but also via profound immunomodulatory effects that reshape the tumor microenvironment (TME). This technical guide provides a comprehensive overview of Tolinapant's mechanism of action, its multifaceted impact on the TME, and detailed experimental methodologies to facilitate further research and development.

Core Mechanism of Action: IAP Antagonism

Inhibitor of Apoptosis Proteins (IAPs) are key regulators of apoptosis and immune signaling pathways, often overexpressed in cancer cells, contributing to tumor survival and therapeutic resistance.[2][4][5] Tolinapant exerts its therapeutic effects by binding to the BIR3 domains of cIAP1, cIAP2, and XIAP, thereby disrupting their function.[6][7]

This antagonism triggers two primary anti-tumor pathways:

  • Induction of Apoptosis and Necroptosis: By inhibiting XIAP, Tolinapant unleashes the activity of caspases, executioner proteins that drive programmed cell death (apoptosis).[6] Furthermore, the degradation of cIAP1/2 leads to the stabilization of NF-κB-inducing kinase (NIK), activating the noncanonical NF-κB pathway and promoting the production of cytokines like TNF-α. In the presence of TNF-α, Tolinapant can sensitize tumor cells to undergo apoptosis or a form of programmed necrosis known as necroptosis, a highly immunogenic form of cell death.[1][6]

  • Modulation of the Tumor Microenvironment: Tolinapant's ability to induce immunogenic cell death and stimulate cytokine production transforms the TME from an immunosuppressive to an inflamed, pro-inflammatory state. This remodeling involves the activation of both the innate and adaptive immune systems, leading to enhanced anti-tumor immunity.[1]

Tolinapant_Mechanism_of_Action Tolinapant's Dual Mechanism of Action cluster_Tolinapant Tolinapant cluster_IAPs Inhibitor of Apoptosis Proteins (IAPs) cluster_Downstream_Effects Downstream Cellular Effects cluster_TME Tumor Microenvironment Impact Tolinapant Tolinapant cIAP1_2 cIAP1/2 Tolinapant->cIAP1_2 Inhibits XIAP XIAP Tolinapant->XIAP Inhibits NFkB Noncanonical NF-κB Pathway Activation cIAP1_2->NFkB Degradation leads to Apoptosis Apoptosis XIAP->Apoptosis Inhibition promotes Immune_Activation Innate & Adaptive Immune Activation Apoptosis->Immune_Activation Can stimulate Necroptosis Immunogenic Cell Death (Necroptosis) Necroptosis->Immune_Activation Stimulates Cytokine_Release Pro-inflammatory Cytokine Release NFkB->Cytokine_Release Induces Immune_Activation->Apoptosis Enhances tumor killing Cytokine_Release->Necroptosis Contributes to

Caption: Tolinapant's mechanism targeting IAPs to induce cell death and immune activation.

Quantitative Impact of Tolinapant on Tumor Growth and Biomarkers

Preclinical studies have demonstrated the dose-dependent efficacy of Tolinapant in various cancer models. The following tables summarize key quantitative data from these studies.

In Vivo Model Tolinapant Dose Effect on Tumor Growth Reference
HH (Human T-cell Lymphoma Xenograft)20 mg/kg (daily oral)Significantly slowed tumor growth[1]
SUP-T1 (Human T-cell Lymphoma Xenograft)20 mg/kg (daily oral)Significantly slowed tumor growth[1]
BW5147 (Syngeneic T-cell Lymphoma)25 mg/kg (daily oral)Complete tumor regression in 10/10 mice[1]
A375 (Melanoma Xenograft)5-20 mg/kgDose-dependent tumor growth inhibition[8]
MDA-MB-231 (Breast Cancer Xenograft)30 mg/kgEfficacious in inhibiting tumor growth[8]
HCC1806 (Triple-Negative Breast Cancer Xenograft)Daily oral treatmentModerate tumor growth inhibition[3]
Biomarker Experimental System Tolinapant Treatment Observed Effect Reference
cIAP1HH Xenograft TumorsSingle 25 mg/kg oral doseDegradation observed[1]
cIAP2HH Xenograft TumorsSingle 25 mg/kg oral doseDegradation observed[1]
Apoptosis MarkersHH Xenograft TumorsSingle 25 mg/kg oral doseUpregulation as early as 2 hours post-dose[1]
Myeloid Signature GenesBW5147 and HH in vivo modelsTolinapant dosingUpregulation[1]
Antigen Presentation GenesBW5147 and HH in vivo modelsTolinapant dosingUpregulation[1]
Chemokines and CytokinesBW5147 and HH in vivo modelsTolinapant dosingUpregulation[1]
cIAP1MDA-MB-231 (human breast cancer cells)In vitro treatmentDegradation observed after 2 hours[6]
SMAC-XIAP InteractionA375 cells1 mmol/L for 5 minutesAntagonized interaction[6]

Detailed Experimental Protocols

In Vivo Tumor Model Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of Tolinapant in a syngeneic or xenograft mouse model.

Methodology:

  • Cell Culture and Implantation:

    • Cancer cell lines (e.g., BW5147, HH, SUP-T1) are cultured under standard conditions.

    • A specified number of cells (e.g., 1 x 10^6) in an appropriate vehicle (e.g., PBS or Matrigel) are subcutaneously injected into the flank of immunocompetent (for syngeneic models) or immunodeficient (for xenograft models) mice.

  • Tumor Growth Monitoring and Treatment Initiation:

    • Tumor volumes are measured regularly (e.g., 2-3 times per week) using calipers (Volume = (length x width^2)/2).

    • When tumors reach a predetermined size (e.g., ~50-100 mm³), mice are randomized into treatment and vehicle control groups.

  • Tolinapant Administration:

    • Tolinapant is formulated in an appropriate vehicle for oral gavage.

    • Mice in the treatment group receive a specified dose (e.g., 20-25 mg/kg) of Tolinapant daily via oral gavage.

    • The control group receives the vehicle alone.

  • Data Collection and Analysis:

    • Tumor volumes and body weights are monitored throughout the study.

    • At the end of the study, or when tumors reach a predetermined endpoint, mice are euthanized.

    • Tumors may be excised for further analysis (e.g., Western blotting, immunohistochemistry, gene expression analysis).

    • Statistical analysis (e.g., two-way ANOVA) is used to compare tumor growth between the treatment and control groups.

In_Vivo_Workflow General Workflow for In Vivo Efficacy Studies start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Daily Oral Administration (Tolinapant or Vehicle) randomization->treatment data_collection Monitor Tumor Volume & Body Weight treatment->data_collection endpoint Endpoint Reached data_collection->endpoint Tumor size limit or study duration met analysis Tumor Excision & Analysis (Western Blot, IHC, etc.) endpoint->analysis end End analysis->end

Caption: A generalized workflow for assessing the in vivo efficacy of Tolinapant.
Western Blot Analysis for Biomarker Modulation

Objective: To detect changes in protein levels (e.g., cIAP1, cIAP2, apoptosis markers) in tumor lysates following Tolinapant treatment.

Methodology:

  • Protein Extraction:

    • Excised tumors are homogenized in lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel.

    • Proteins are separated by size via electrophoresis.

    • The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-cIAP1, anti-cleaved caspase-3).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection:

    • A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light.

    • The light signal is captured using an imaging system, revealing bands corresponding to the protein of interest.

    • Band intensities can be quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Tolinapant's Impact on the Immune Landscape of the Tumor Microenvironment

Tolinapant's immunomodulatory properties are a cornerstone of its anti-cancer activity. By inducing immunogenic cell death, Tolinapant triggers the release of damage-associated molecular patterns (DAMPs), which act as "danger signals" to the immune system.[1] This leads to a cascade of events that promote an anti-tumor immune response:

  • Activation of Innate Immunity: Tolinapant promotes the activation of myeloid cells and enhances antigen presentation.[1]

  • Stimulation of Adaptive Immunity: The enhanced antigen presentation primes T cells to recognize and attack tumor cells. Tolinapant has been shown to have a direct effect on T cells, increasing their tumor-killing capabilities.[1]

  • Pro-inflammatory Cytokine Production: The activation of the noncanonical NF-κB pathway leads to the production of pro-inflammatory cytokines and chemokines, which further recruit and activate immune cells within the TME.[1]

  • Synergy with Immunotherapies: Tolinapant's ability to create an inflamed TME suggests its potential for combination with other immunotherapies, such as checkpoint inhibitors, to enhance their efficacy.[9]

Tolinapant_TME_Impact Tolinapant's Remodeling of the Tumor Microenvironment Tolinapant Tolinapant Tumor_Cell Tumor Cell Tolinapant->Tumor_Cell Acts on T_Cell T Cell Tolinapant->T_Cell Directly Activates Cytokines Pro-inflammatory Cytokines & Chemokines Tolinapant->Cytokines Induces Production ICD Immunogenic Cell Death (Necroptosis) Tumor_Cell->ICD Induces DAMPs DAMPs Release ICD->DAMPs APC Antigen Presenting Cell (e.g., Dendritic Cell) DAMPs->APC Activates APC->T_Cell Presents Antigens to Tumor_Killing Enhanced Tumor Killing T_Cell->Tumor_Killing Mediates Cytokines->APC Recruits & Activates Cytokines->T_Cell Recruits & Activates

Caption: The cascade of immune activation in the TME initiated by Tolinapant.

Combination Therapies and Future Directions

The multifaceted mechanism of action of Tolinapant makes it an attractive candidate for combination therapies. Preclinical studies have shown synergistic effects when Tolinapant is combined with:

  • Chemotherapy: Tolinapant can augment the apoptotic effects of chemotherapeutic agents like FOLFOX in colorectal cancer models.[10][11]

  • Hypomethylating Agents: Combination with decitabine enhances immunogenic cell death in T-cell lymphoma models.[12][13][14]

  • Radiotherapy: Preclinical and early clinical data suggest that Tolinapant can act as a radiosensitizer, enhancing anti-tumor immunity when combined with radiation.[5][15][16]

  • Cell-Based Therapies: Tolinapant can potentiate the efficacy of CAR-T, TCR-T, and CAR-NK cells in vitro and in vivo.[9]

Ongoing clinical trials are evaluating Tolinapant as a single agent and in combination with other therapies in various solid tumors and lymphomas, including T-cell lymphoma, colorectal cancer, and head and neck squamous cell carcinoma.[2][5][10][15][17]

Conclusion

Tolinapant represents a promising therapeutic agent that targets fundamental cancer cell survival pathways while actively reshaping the tumor microenvironment to favor a robust anti-tumor immune response. Its dual action as a direct cytotoxic agent and an immunomodulator provides a strong rationale for its continued investigation in both monotherapy and combination settings. The data and protocols presented in this guide offer a foundational resource for the scientific community to further explore and harness the full potential of Tolinapant in the fight against cancer.

References

Methodological & Application

Application Notes and Protocols for Cell Viability Assays with Tolinapant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing cell viability assays, specifically the CellTiter-Glo® Luminescent Cell Viability Assay, to evaluate the efficacy of Tolinapant (ASTX660), a dual inhibitor of apoptosis proteins (IAP) antagonist.

Introduction to Tolinapant

Tolinapant is a potent, non-peptidomimetic antagonist of both cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1/2) and X-linked inhibitor of apoptosis protein (XIAP).[1][2][3] IAPs are frequently overexpressed in cancer cells, contributing to tumor growth, resistance to treatment, and poor prognosis by inhibiting apoptosis, or programmed cell death.[1][3][4] Tolinapant restores apoptotic signaling pathways by inhibiting XIAP and inducing the degradation of cIAP1/2.[2][5] This dual-action mechanism leads to the activation of caspases and subsequent cancer cell death, making IAPs attractive targets for anticancer therapy.[1][4][6]

Mechanism of Action: Tolinapant Signaling Pathway

Tolinapant's primary mechanism involves the disruption of IAP-mediated inhibition of apoptosis. It mimics the endogenous IAP inhibitor, SMAC (Second Mitochondria-derived Activator of Caspases), to bind to the BIR (Baculoviral IAP Repeat) domains of XIAP and cIAPs.[4][5] This binding prevents XIAP from inhibiting caspases-3, -7, and -9, thereby promoting the execution phase of apoptosis.[5][7] Furthermore, Tolinapant's binding to cIAP1/2 induces their auto-ubiquitination and subsequent proteasomal degradation.[2][5] This degradation leads to the stabilization of NIK (NF-κB-inducing kinase), activating the non-canonical NF-κB pathway, which can further sensitize cancer cells to apoptosis, particularly in the presence of TNFα.[2][5][6]

Tolinapant_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_iap IAP Inhibition by Tolinapant cluster_downstream Downstream Effects TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Complex I Complex I TNFR1->Complex I Caspase-8 Caspase-8 Complex I->Caspase-8 Activates NF-kB Non-canonical NF-κB Pathway Complex I->NF-kB Activates Canonical Pathway RIPK1 RIPK1 Mitochondria Mitochondria SMAC SMAC/Diablo Mitochondria->SMAC Releases Cytochrome c Cytochrome c Mitochondria->Cytochrome c Releases XIAP XIAP SMAC->XIAP Inhibits Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Tolinapant Tolinapant cIAP1/2 cIAP1/2 Tolinapant->cIAP1/2 Inhibits Tolinapant->XIAP Inhibits cIAP1/2->Complex I Ubiquitinates RIPK1 NIK NIK Stabilization cIAP1/2->NIK Degrades XIAP->Caspase-9 Inhibits Caspase-3/7 Caspase-3/7 XIAP->Caspase-3/7 Inhibits Caspase-8->Caspase-3/7 Activates Caspase-9->Caspase-3/7 Activates Apoptosis Apoptosis Caspase-3/7->Apoptosis Executes NIK->NF-kB Activates

Tolinapant's mechanism of action.

Cell Viability Assessment using CellTiter-Glo®

The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for determining the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.[8][9] This "add-mix-measure" assay is well-suited for high-throughput screening and has been utilized in numerous studies to evaluate the cytotoxic effects of Tolinapant.[10][11][12]

Experimental Protocol: Tolinapant Cell Viability Assay

This protocol outlines the steps for assessing the effect of Tolinapant on the viability of cancer cell lines using the CellTiter-Glo® assay.

Materials:

  • Tolinapant (ASTX660)

  • Selected cancer cell line(s) (e.g., T-cell lymphoma, colorectal cancer lines)

  • Complete cell culture medium

  • Sterile, opaque-walled 96-well or 384-well microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Luminometer

  • Optional: TNFα (Tumor Necrosis Factor-alpha)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a sterile, opaque-walled multiwell plate at a predetermined optimal density in a final volume of 100 µL per well for 96-well plates or 25 µL for 384-well plates.

    • Include wells with medium only for background luminescence measurement.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of Tolinapant in complete cell culture medium. A common concentration range to test is 0.0005 to 10 µM.[11]

    • If investigating the synergistic effect of TNFα, prepare Tolinapant dilutions in a medium containing a final concentration of 1-10 ng/mL TNFα.[10][11][12]

    • Add the desired final concentrations of Tolinapant (with or without TNFα) to the appropriate wells.

    • Include vehicle control wells (e.g., DMSO).

    • Incubate the plate for a specified period, typically 72 hours.[10][11]

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[13][14]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[8][14]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).[8]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8][14]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][14]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Subtract the average background luminescence from all experimental wells.

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Plot the percentage of cell viability against the log of Tolinapant concentration to determine the IC50 value.

Tolinapant_CTG_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay CellTiter-Glo Assay cluster_analysis Data Analysis A Seed cells in opaque-walled plate B Incubate 24h A->B D Add Tolinapant to cells B->D C Prepare Tolinapant serial dilutions (optional: with TNFα) C->D E Incubate 72h D->E F Equilibrate plate to room temp (30 min) E->F G Add CellTiter-Glo® Reagent F->G H Mix on orbital shaker (2 min) G->H I Incubate at room temp (10 min) H->I J Measure luminescence I->J K Calculate % viability and IC50 J->K

Experimental workflow for Tolinapant cell viability assay.

Data Presentation: Summary of Experimental Conditions

The following table summarizes typical experimental parameters for assessing Tolinapant's effect on cell viability from published studies.

Cell Line TypeExample Cell LinesTolinapant Concentration RangeCo-treatmentIncubation TimeAssayReference
T-Cell LymphomaHH, BW5147Not specified10 ng/mL TNFα72 hoursCellTiter-Glo[10]
T-Cell LymphomaSUP-M2, HHIC10 and IC40 concentrations10 ng/mL TNFα, Romidepsin36 hoursCellTiter-Glo[12]
Colorectal CancerHCT116, SW620, HT29, DLD-1, LoVo1 µmol/L1 ng/mL TNFα24 hoursCellTiter-Glo[11]
Colorectal Cancer36 CRC cell line panel0.0005 – 10 µM1 ng/mL TNFα72 hoursCellTiter-Glo[11][15]
Colorectal Cancer OrganoidsAK, AKP1 µmol/L1 ng/mL TNFα, FOLFOX72 hoursCellTiter-Glo[11]

Conclusion

Tolinapant is a promising anti-cancer agent that targets the IAP family of proteins to induce apoptosis in cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay provides a reliable and high-throughput compatible method for evaluating the cytotoxic and pro-apoptotic effects of Tolinapant in various cancer models. The provided protocols and data serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of Tolinapant.

References

Application Notes and Protocols for Tolinapant Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Tolinapant (formerly ASTX660), a dual inhibitor of apoptosis proteins (IAP) antagonist, in mouse xenograft models. The following protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of Tolinapant.

Introduction

Tolinapant is a potent, orally bioavailable, non-peptidomimetic antagonist of both X-linked inhibitor of apoptosis protein (XIAP) and cellular IAP 1/2 (cIAP1/2).[1][2][3] IAPs are frequently overexpressed in cancer cells, where they suppress apoptosis and promote cell survival, contributing to tumor growth and therapeutic resistance.[2][3] Tolinapant restores apoptotic signaling pathways by inhibiting XIAP and inducing the degradation of cIAP1/2.[2][4] This leads to the activation of caspases and can also stimulate the noncanonical NF-κB signaling pathway, which can have pro-apoptotic and immunomodulatory effects.[1][4] Preclinical studies in various mouse xenograft models have demonstrated the anti-tumor activity of Tolinapant as a single agent and in combination with other therapies.[1][5][6]

Mechanism of Action

Tolinapant's primary mechanism of action involves the dual antagonism of cIAP1/2 and XIAP.

  • cIAP1/2 Inhibition: Tolinapant binds to the BIR3 domain of cIAP1 and cIAP2, inducing their rapid auto-ubiquitination and subsequent proteasomal degradation.[4] This degradation leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the noncanonical NF-κB pathway.[4]

  • XIAP Inhibition: Tolinapant also binds to the BIR3 domain of XIAP, preventing it from inhibiting caspases-3, -7, and -9.[4] This releases the brakes on the execution phase of apoptosis.

  • Immunomodulatory Effects: Tolinapant has been shown to induce immunogenic cell death and promote an anti-tumor immune response, in part through the activation of the innate and adaptive immune systems.[5]

Below is a diagram illustrating the signaling pathway affected by Tolinapant.

Tolinapant_Mechanism cluster_cell Cancer Cell Tolinapant Tolinapant cIAP1_2 cIAP1/2 Tolinapant->cIAP1_2 inhibits XIAP XIAP Tolinapant->XIAP inhibits NIK NIK cIAP1_2->NIK degrades Caspase9 Caspase-9 XIAP->Caspase9 inhibits SMAC Endogenous SMAC SMAC->cIAP1_2 inhibits SMAC->XIAP inhibits noncanonical_NFkB Noncanonical NF-κB Pathway NIK->noncanonical_NFkB activates Immune_Modulation Immunomodulation noncanonical_NFkB->Immune_Modulation Caspase3_7 Caspase-3, -7 Caspase9->Caspase3_7 activates Apoptosis Apoptosis Caspase3_7->Apoptosis

Tolinapant's dual inhibition of IAP proteins.

Data Presentation: Efficacy in Mouse Xenograft Models

The following tables summarize the quantitative data from various studies on the efficacy of Tolinapant in different cancer xenograft models.

Table 1: Tolinapant Monotherapy in T-Cell Lymphoma Xenograft Models

Cell LineMouse StrainTolinapant Dose & ScheduleKey FindingsReference
HHNot Specified20 mg/kg, daily oral for 18 daysSignificantly slowed tumor growth.[5]
SUP-T1Not Specified20 mg/kg, daily oral for 9 daysSignificantly slowed tumor growth.[5]
BW5147Not Specified25 mg/kg, daily oralComplete tumor regression in 10/10 mice by day 15. Mice remained tumor-free 30 days after stopping treatment.[5]

Table 2: Tolinapant Monotherapy in Colorectal Cancer Xenograft Models

Cell LineMouse StrainTolinapant Dose & ScheduleKey FindingsReference
HCT116Not Specified16 mg/kg, daily oralSignificant retardation of tumor growth.[6]
HT29Not Specified16 mg/kg, daily oralSignificant retardation of tumor growth.[6]
DLD-1Not Specified16 mg/kg, daily oralLimited effect on tumor growth.[6]

Table 3: Tolinapant Monotherapy in Other Cancer Xenograft Models

Cancer TypeCell LineMouse StrainTolinapant Dose & ScheduleKey FindingsReference
Breast CancerMDA-MB-231Not Specified5, 10, and 20 mg/kg, daily oralSignificant tumor growth inhibition.
MelanomaA375Not Specified5 to 20 mg/kgDemonstrated efficacy.[7]

Experimental Protocols

Below are detailed protocols for key experiments involving the administration of Tolinapant in mouse xenograft models.

Experimental Workflow

The general workflow for a Tolinapant efficacy study in a mouse xenograft model is outlined in the diagram below.

Experimental_Workflow cluster_setup Experiment Setup cluster_xenograft Xenograft Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture 1. Cancer Cell Culture Cell_Harvest 3. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Animal_Acclimation 2. Animal Acclimation Tumor_Implantation 4. Subcutaneous Tumor Implantation Animal_Acclimation->Tumor_Implantation Cell_Harvest->Tumor_Implantation Tumor_Growth_Monitoring 5. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth_Monitoring Randomization 6. Randomization into Treatment Groups Tumor_Growth_Monitoring->Randomization Tolinapant_Prep 7. Tolinapant Formulation Randomization->Tolinapant_Prep Tolinapant_Admin 8. Tolinapant Administration (Oral Gavage) Tolinapant_Prep->Tolinapant_Admin Tumor_Measurement 9. Regular Tumor Volume Measurement Tolinapant_Admin->Tumor_Measurement Euthanasia 10. Euthanasia & Tumor Excision Tumor_Measurement->Euthanasia At study endpoint Data_Analysis 11. Data Analysis & Reporting Euthanasia->Data_Analysis

General workflow for a Tolinapant xenograft study.
Protocol 1: Establishment of Subcutaneous Xenografts

  • Cell Culture: Culture the desired human cancer cell line (e.g., HH, SUP-T1, HCT116) under standard conditions recommended by the supplier.

  • Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS).

  • Cell Viability and Counting: Determine cell viability using a trypan blue exclusion assay. Count the viable cells using a hemocytometer.

  • Cell Suspension: Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel (e.g., 1:1 ratio) at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per 100-200 µL). Keep the cell suspension on ice.

  • Animal Model: Use immunocompromised mice (e.g., BALB/c nude, SCID, or NSG mice), typically 6-8 weeks old. Allow the mice to acclimate for at least one week before the procedure.

  • Implantation: Anesthetize the mouse. Subcutaneously inject the cell suspension into the flank of the mouse using a 27-gauge needle.

  • Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using digital calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

Protocol 2: Tolinapant Formulation and Administration
  • Formulation for Oral Gavage:

    • A common vehicle for Tolinapant is an aqueous solution. One described formulation involves dissolving Tolinapant in a vehicle of 0.5% methylcellulose and 0.2% Tween 80 in water.

    • Alternatively, for a 1 mL working solution, add 50 μL of a 100 mg/mL DMSO stock solution to 400 μL of PEG300, mix well, then add 50 μL of Tween80, mix again, and finally add 500 μL of ddH2O.[1] This solution should be used immediately.[1]

  • Dosage Calculation: Calculate the required dose for each mouse based on its body weight. Doses in preclinical studies have ranged from 16 mg/kg to 25 mg/kg.[5][6]

  • Administration:

    • Administer the formulated Tolinapant or vehicle control to the mice via oral gavage using a suitable gavage needle.

    • The typical administration schedule is once daily.[5][6] The duration of treatment will depend on the specific study design.

Protocol 3: Monitoring and Endpoint Analysis
  • Tumor Measurement: Continue to measure tumor volumes and body weights of the mice every 2-3 days throughout the treatment period.

  • Clinical Observations: Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or altered appearance.

  • Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or at a predefined time point.

  • Tissue Collection: At the end of the study, euthanize the mice according to approved institutional guidelines. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting, or gene expression analysis).

Conclusion

Tolinapant has demonstrated significant anti-tumor activity in a variety of preclinical mouse xenograft models. The protocols and data presented here provide a foundation for researchers to further investigate the therapeutic potential of this IAP antagonist. Careful consideration of the experimental design, including the choice of cell line, animal model, and Tolinapant dosage and schedule, is crucial for obtaining robust and reproducible results.

References

Tolinapant in Syngeneic Tumor Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dosing and scheduling of Tolinapant (also known as ASTX660) in various syngeneic tumor models. Tolinapant is an orally bioavailable, non-peptidomimetic dual antagonist of the X chromosome-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis protein 1 (cIAP1).[1][2][3] By inhibiting these proteins, Tolinapant promotes apoptotic signaling pathways and inactivates the NF-κB-mediated survival pathway in cancer cells.[1][3]

Dosing and Schedule Summary

The following table summarizes the dosing and scheduling of Tolinapant used in various preclinical syngeneic tumor models.

Tumor ModelCell Line/OrganoidMouse StrainTolinapant (ASTX660) DoseRoute of AdministrationDosing ScheduleVehicleReference
T-cell LymphomaBW5147AKR/J25 mg/kgOral gavageDailyNot Specified[4]
Head and Neck CancerMOC1C57BL/616 mg/kgOral gavageDailyNot Specified[5]
Colorectal CancerAKP organoidsC57BL/6J16 mg/kgOralDaily, 1 week on, 1 week off, 1 week onH₂O[6]

Signaling Pathway of Tolinapant

Tolinapant's mechanism of action involves the dual inhibition of cIAP1/2 and XIAP, key regulators of apoptosis and cell survival.[7][8] This inhibition leads to a cascade of events culminating in tumor cell death and modulation of the immune response.

Tolinapant_Signaling Tolinapant Signaling Pathway Tolinapant Tolinapant (ASTX660) cIAP1_2 cIAP1/2 Tolinapant->cIAP1_2 inhibits XIAP XIAP Tolinapant->XIAP inhibits NIK NIK cIAP1_2->NIK degrades Caspase9 Caspase-9 XIAP->Caspase9 inhibits Caspase3_7 Caspase-3/7 XIAP->Caspase3_7 inhibits NonCanonical_NFkB Non-canonical NF-κB Pathway NIK->NonCanonical_NFkB activates ImmuneModulation Immune Modulation (e.g., TNFα production) NonCanonical_NFkB->ImmuneModulation Caspase9->Caspase3_7 activates Apoptosis Apoptosis Caspase3_7->Apoptosis

Caption: Tolinapant inhibits cIAP1/2 and XIAP, leading to apoptosis and immune modulation.

Experimental Protocols

The following are detailed protocols for establishing syngeneic tumor models and administering Tolinapant.

Protocol 1: T-cell Lymphoma Syngeneic Model (BW5147)

1. Cell Culture:

  • Culture BW5147 T-cell lymphoma cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. Tumor Implantation:

  • Harvest BW5147 cells during the logarithmic growth phase.
  • Resuspend cells in sterile phosphate-buffered saline (PBS) or an appropriate medium.
  • Subcutaneously inject the cell suspension into the flank of AKR/J mice.

3. Tolinapant Administration:

  • Once tumors reach a palpable size (e.g., ~100-150 mm³), randomize mice into treatment and control groups.
  • Prepare a 25 mg/kg solution of Tolinapant.
  • Administer Tolinapant or vehicle control daily via oral gavage.

4. Monitoring and Endpoints:

  • Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x length x width²).
  • Monitor animal body weight and overall health.
  • The primary endpoint is typically tumor growth inhibition. Survival studies may also be conducted.

Protocol 2: Head and Neck Cancer Syngeneic Model (MOC1)

1. Cell Culture:

  • Culture Mouse Oral Cancer 1 (MOC1) cells in their recommended growth medium.
  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. Tumor Implantation:

  • Harvest MOC1 cells and prepare a single-cell suspension.
  • Inject MOC1 cells into the buccal mucosa of C57BL/6 mice for an orthotopic model.[7][9]

3. Tolinapant Administration:

  • When tumors become palpable, assign mice to treatment groups.
  • Prepare a 16 mg/kg formulation of Tolinapant.
  • Administer Tolinapant or vehicle control daily via oral gavage.

4. Monitoring and Endpoints:

  • Monitor tumor growth and the general health of the animals.
  • Endpoints may include tumor growth delay, survival, and analysis of the tumor microenvironment.

Protocol 3: Colorectal Cancer Syngeneic Model (AKP Organoid Transplant)

1. Organoid Culture:

  • Culture Apc/Kras/p53 mutant (AKP) colorectal cancer organoids in Matrigel with the appropriate organoid growth medium.

2. Tumor Implantation:

  • Harvest and dissociate organoids into small fragments or single cells.
  • Resuspend the organoid fragments in a mixture of PBS and Matrigel.
  • Subcutaneously inject the organoid suspension into C57BL/6J mice.[6]

3. Tolinapant Administration:

  • Begin treatment when the average tumor size reaches approximately 150 mm³.[6]
  • Prepare a 16 mg/kg solution of Tolinapant in H₂O.[6]
  • Administer Tolinapant or vehicle control orally according to the schedule: daily for 1 week, followed by a 1-week break, and then another week of daily treatment.[6]

4. Monitoring and Endpoints:

  • Measure tumor volume at regular intervals.
  • Monitor for signs of toxicity.
  • The primary endpoint is tumor regression.[6]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating Tolinapant in a syngeneic tumor model.

Experimental_Workflow General Experimental Workflow for Tolinapant in Syngeneic Models CellCulture 1. Cell/Organoid Culture TumorImplantation 2. Tumor Implantation (Subcutaneous or Orthotopic) CellCulture->TumorImplantation TumorGrowth 3. Tumor Growth Monitoring TumorImplantation->TumorGrowth Randomization 4. Randomization TumorGrowth->Randomization Treatment 5. Tolinapant/Vehicle Administration Randomization->Treatment Monitoring 6. Continued Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 7. Endpoint Analysis (Tumor Growth Inhibition, Survival, etc.) Monitoring->Endpoint

Caption: A generalized workflow for preclinical evaluation of Tolinapant in mouse models.

References

Measuring Tolinapant Target Engagement In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolinapant (ASTX660) is a potent, orally bioavailable, non-peptidomimetic dual antagonist of the cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1/2) and the X-linked inhibitor of apoptosis protein (XIAP).[1][2][3][4][5] Inhibitor of Apoptosis Proteins (IAPs) are frequently overexpressed in cancer cells, contributing to tumor growth, resistance to therapy, and poor prognosis by suppressing apoptosis.[1][4] Tolinapant's unique mechanism of action involves the induction of cIAP1/2 degradation and the inhibition of XIAP, which restores apoptotic signaling pathways and promotes cancer cell death.[2][3] Furthermore, Tolinapant has been shown to exert its antitumor effects through an immune-related mechanism.[1][6]

These application notes provide detailed protocols for measuring Tolinapant's target engagement in vivo by assessing key pharmacodynamic biomarkers. The methodologies described herein are essential for preclinical and clinical development to confirm on-target activity, establish dose-response relationships, and explore the underlying mechanisms of action.

Signaling Pathway and Mechanism of Action

Tolinapant disrupts the IAP-mediated suppression of apoptosis. By binding to the BIR3 domains of cIAP1/2, it induces their auto-ubiquitination and subsequent proteasomal degradation.[2][3] This degradation leads to the stabilization of NF-κB-inducing kinase (NIK), activating the noncanonical NF-κB signaling pathway.[3] Tolinapant also antagonizes XIAP, preventing it from inhibiting caspases-3, -7, and -9.[3] This dual action can lead to TNFα-dependent apoptosis and necroptosis.[2][6]

Tolinapant_Mechanism Tolinapant Mechanism of Action cluster_0 Apoptotic Stimuli cluster_1 IAP Regulation TNFa TNFa Caspases Caspase-3, 7, 9 TNFa->Caspases Activates cIAP1_2 cIAP1/2 NIK NIK cIAP1_2->NIK Degrades Proteasomal_Degradation Proteasomal Degradation cIAP1_2->Proteasomal_Degradation XIAP XIAP XIAP->Caspases Inhibits Tolinapant Tolinapant Tolinapant->cIAP1_2 Binds & Induces Degradation Tolinapant->XIAP Inhibits Apoptosis Apoptosis Caspases->Apoptosis Executes NonCan_NFkB Noncanonical NF-kB Activation NIK->NonCan_NFkB Activates

Tolinapant's dual inhibition of cIAP1/2 and XIAP.

Key In Vivo Pharmacodynamic Biomarkers

The primary biomarkers for assessing Tolinapant's target engagement in vivo include:

  • cIAP1 Degradation: The most direct measure of target engagement, as Tolinapant induces the rapid proteasomal degradation of cIAP1.[3][6]

  • Cleaved Caspase-3: An indicator of apoptosis induction resulting from the downstream effects of IAP antagonism.[6]

  • Necroptosis Markers: Tolinapant can induce this alternative form of programmed cell death, which can be monitored by measuring key protein markers.[6]

Experimental Protocols

Protocol 1: Measurement of cIAP1 Degradation in Tumor Tissue and PBMCs by Western Blot

This protocol details the detection of cIAP1 degradation in tumor lysates and peripheral blood mononuclear cells (PBMCs) from in vivo studies.

Experimental Workflow:

WB_Workflow cluster_0 In Vivo Dosing cluster_1 Sample Collection cluster_2 Sample Preparation cluster_3 Western Blot Analysis Dosing Administer Tolinapant or Vehicle to Animal Model Collection Collect Tumor Tissue and/or Blood (for PBMCs) Dosing->Collection Lysis Prepare Protein Lysates Collection->Lysis Quantification Determine Protein Concentration Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibody (anti-cIAP1) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis and Quantification Detection->Analysis

Workflow for cIAP1 Western Blot Analysis.

Materials:

  • Tolinapant

  • Vehicle control

  • Animal models (e.g., mice with tumor xenografts)

  • Lysis buffer (RIPA or similar) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: anti-cIAP1

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • In Vivo Dosing: Administer Tolinapant orally to tumor-bearing mice at desired concentrations (e.g., 5-25 mg/kg).[2][7] Include a vehicle-treated control group.

  • Sample Collection: At specified time points post-dosing (e.g., 2, 6, 24 hours), euthanize animals and collect tumor tissue and/or blood for PBMC isolation.[2]

  • Lysate Preparation (Tumor): a. Homogenize tumor tissue in ice-cold lysis buffer. b. Incubate on ice for 30 minutes with agitation. c. Centrifuge at 12,000 rpm for 20 minutes at 4°C. d. Collect the supernatant containing the protein lysate.

  • Lysate Preparation (PBMCs): Isolate PBMCs from whole blood using density gradient centrifugation. Lyse cells as described for tumor tissue.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane for 1 hour at room temperature. d. Incubate with anti-cIAP1 primary antibody overnight at 4°C. e. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect signal using a chemiluminescent substrate and an imaging system. g. Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 2: Measurement of Cleaved Caspase-3 in Tumor Tissue by ELISA

This protocol provides a quantitative method for measuring apoptosis induction through cleaved caspase-3 levels in tumor lysates.

Materials:

  • Tolinapant

  • Vehicle control

  • Animal models with tumor xenografts

  • Lysis buffer

  • Cleaved Caspase-3 (Asp175) Sandwich ELISA Kit (e.g., from Cell Signaling Technology, RayBiotech, or Abcam)[3][6]

  • Microplate reader

Procedure:

  • In Vivo Dosing and Sample Collection: Follow steps 1 and 2 from Protocol 1.

  • Lysate Preparation: Prepare tumor lysates as described in Protocol 1, ensuring compatibility with the chosen ELISA kit.

  • ELISA Assay: a. Perform the ELISA according to the manufacturer's instructions.[6] b. Briefly, this involves adding lysates to antibody-coated microplate wells, followed by incubation with detection and HRP-conjugated antibodies, and finally a substrate for color development.[3][6]

  • Data Analysis: a. Measure the absorbance at the appropriate wavelength (typically 450 nm).[6] b. Calculate the concentration of cleaved caspase-3 in each sample based on a standard curve. c. Normalize data to total protein concentration if required.

Protocol 3: Measurement of Necroptosis and Immunogenic Cell Death Biomarkers

Tolinapant can induce necroptosis, a form of programmed necrosis. This can be assessed by measuring key biomarkers in tumor lysates and plasma.[6]

Biomarkers:

  • Tumor Lysates (Western Blot): Phospho-MLKL, total MLKL, Phospho-RIPK3, total RIPK3, Phospho-RIPK1, total RIPK1.[8][9]

  • Plasma (ELISA): High Mobility Group Box 1 (HMGB1).[2]

Procedure:

  • In Vivo Dosing and Sample Collection: Follow steps 1 and 2 from Protocol 1, collecting both tumor tissue and plasma.

  • Western Blot for Necroptosis Markers: a. Prepare tumor lysates as described in Protocol 1. b. Perform Western blotting as in Protocol 1, using primary antibodies specific for the necroptosis markers listed above.

  • ELISA for HMGB1: a. Use a commercially available HMGB1 ELISA kit. b. Follow the manufacturer's protocol to measure HMGB1 levels in plasma samples.

Data Presentation

Table 1: In Vivo cIAP1 Degradation in Tumor Xenografts
Treatment GroupDose (mg/kg)Time Point (hours)cIAP1 Levels (% of Vehicle Control)
Vehicle-2100
Tolinapant252Markedly Reduced[2]
Vehicle-6100
Tolinapant256Markedly Reduced[2]
Vehicle-24100
Tolinapant2524Markedly Reduced[2]
Table 2: In Vivo Induction of Apoptosis and Necroptosis Markers
BiomarkerSample TypeTreatment GroupFold Change vs. Vehicle
Cleaved Caspase-3Tumor LysateTolinapant (25 mg/kg)Increased[2]
Phospho-MLKLTumor LysateTolinapant (25 mg/kg)Strong Increase[2]
HMGB1PlasmaTolinapant (25 mg/kg)Increased[2]
Table 3: Tolinapant Pharmacodynamic Activity in Non-Human Primates
Dose (mg/kg/day)DurationSample TypecIAP1 Levels
307 or 14 daysPBMC LysatesComplete Reduction to Background[1]
457 or 14 daysPBMC LysatesComplete Reduction to Background[1]
1007 or 14 daysPBMC LysatesComplete Reduction to Background[1]

Conclusion

The protocols outlined in these application notes provide a robust framework for assessing the in vivo target engagement of Tolinapant. Consistent and quantifiable measurement of cIAP1 degradation, cleaved caspase-3, and necroptosis biomarkers is crucial for advancing the development of this promising anti-cancer therapeutic. These methods can be adapted for various preclinical models and are foundational for the translational studies that inform clinical trial design.[1]

References

Tolinapant-Induced Apoptosis: Detection by Annexin V/PI Staining

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tolinapant (formerly ASTX660) is a potent, orally bioavailable, non-peptidomimetic dual antagonist of the cellular inhibitor of apoptosis proteins (cIAP1/2) and the X-linked inhibitor of apoptosis protein (XIAP).[1] IAPs are frequently overexpressed in cancer cells, contributing to tumor progression, therapeutic resistance, and poor prognosis by inhibiting apoptosis.[1] Tolinapant restores apoptotic signaling pathways by inhibiting these key negative regulators, making it a promising agent in oncology.[1] This document provides a detailed protocol for assessing Tolinapant-induced apoptosis using Annexin V and Propidium Iodide (PI) staining, a standard flow cytometry-based method.

Mechanism of Action of Tolinapant

Tolinapant's primary mechanism involves the inhibition of cIAP1/2 and XIAP.[1]

  • cIAP1/2 Inhibition: Tolinapant binding leads to the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2. This degradation stabilizes NF-κB-inducing kinase (NIK), leading to the activation of the non-canonical NF-κB pathway. This pathway activation results in the production of cytokines like TNF-α, which can further promote apoptosis in an autocrine or paracrine manner.

  • XIAP Inhibition: By antagonizing XIAP, Tolinapant prevents the inhibition of caspases-3, -7, and -9. This allows for the execution of the apoptotic cascade, leading to programmed cell death.

The dual action of Tolinapant effectively removes the brakes on apoptosis, making it a robust inducer of cell death in sensitive cancer cell lines.

Signaling Pathway of Tolinapant-Induced Apoptosis

Tolinapant_Apoptosis_Pathway Tolinapant Tolinapant cIAP1_2 cIAP1/2 Tolinapant->cIAP1_2 inhibits XIAP XIAP Tolinapant->XIAP inhibits NIK NIK cIAP1_2->NIK degrades Caspase9 Caspase-9 XIAP->Caspase9 inhibits Caspase3_7 Caspase-3/7 XIAP->Caspase3_7 inhibits Non_Canonical_NFkB Non-Canonical NF-κB Pathway NIK->Non_Canonical_NFkB activates TNFa TNFα Production Non_Canonical_NFkB->TNFa induces Apoptosis Apoptosis TNFa->Apoptosis promotes Caspase9->Caspase3_7 activates Caspase3_7->Apoptosis executes

Caption: Signaling pathway of Tolinapant-induced apoptosis.

Data Presentation: Annexin V/PI Staining after Tolinapant Treatment

The following table summarizes representative data from Annexin V/PI flow cytometry analysis of human colorectal cancer cell lines treated with Tolinapant (1 µmol/L) in the presence of TNFα (1 ng/mL) for 72 hours. Data is estimated from dot plots presented in published research.

Cell LineTreatmentLive Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic Cells (%) (Annexin V+ / PI+)Necrotic Cells (%) (Annexin V- / PI+)
HCT116 Control~95%~2%~1%~2%
Tolinapant + TNFα~40%~35%~20%~5%
SW620 Control~96%~1%~1%~2%
Tolinapant + TNFα~60%~25%~10%~5%
HT29 Control~97%~1%~1%~1%
Tolinapant + TNFα~75%~15%~5%~5%

Experimental Protocol: Annexin V/PI Staining for Apoptosis Detection

This protocol outlines the steps for staining cells with Annexin V and Propidium Iodide to quantify apoptosis following treatment with Tolinapant.

Materials:

  • Tolinapant (ASTX660)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Cell culture medium

  • Treated and untreated (control) cells

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere overnight.

    • Treat cells with the desired concentration of Tolinapant and/or other agents (e.g., TNFα) for the specified duration. Include an untreated control group.

  • Cell Harvesting:

    • Adherent cells: Gently wash the cells with PBS. Detach the cells using a non-enzymatic cell dissociation solution or gentle trypsinization. Over-trypsinization can damage the cell membrane and should be avoided.

    • Suspension cells: Collect the cells by centrifugation.

    • Collect all cells, including those in the supernatant, as apoptotic cells may detach.

  • Cell Washing:

    • Wash the harvested cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.

  • Cell Resuspension:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Annexin V Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC (or the manufacturer's recommended volume).

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Propidium Iodide Staining:

    • Add 10 µL of PI staining solution (or the manufacturer's recommended volume) to the cell suspension.

    • Incubate for 5 minutes at room temperature in the dark.

    • Note: Do not wash the cells after adding PI.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).

    • Set up appropriate compensation controls for the fluorochromes used.

    • Collect data for at least 10,000 events per sample.

Data Interpretation:

The cell populations are distinguished based on their staining patterns:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

Experimental Workflow

Annexin_V_PI_Workflow Start Start: Seed Cells Treat Treat with Tolinapant (and/or TNFα) Start->Treat Harvest Harvest Adherent and Suspension Cells Treat->Harvest Wash1 Wash with cold PBS Harvest->Wash1 Wash2 Wash with cold PBS (Repeat) Wash1->Wash2 Resuspend Resuspend in 1X Annexin V Binding Buffer Wash2->Resuspend Add_AnnexinV Add Annexin V-FITC Incubate 15 min (dark) Resuspend->Add_AnnexinV Add_PI Add Propidium Iodide Incubate 5 min (dark) Add_AnnexinV->Add_PI Analyze Analyze on Flow Cytometer Add_PI->Analyze End End: Quantify Apoptosis Analyze->End

Caption: Experimental workflow for Annexin V/PI staining.

References

Application Notes and Protocols: Co-culture Assays with Tolinapant and Immune Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tolinapant (ASTX660), a dual antagonist of inhibitor of apoptosis proteins (IAPs), in co-culture assays with immune cells. Detailed protocols and data presentation guidelines are included to facilitate the assessment of Tolinapant's immunomodulatory and anti-tumor activities.

Introduction

Tolinapant is a potent, non-peptidomimetic small molecule that targets both cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1/2) and X-linked inhibitor of apoptosis protein (XIAP).[1][2][3][4] IAPs are frequently overexpressed in cancer cells, contributing to tumor growth, resistance to therapy, and suppression of apoptosis.[3][4][5] Tolinapant's mechanism of action involves the inhibition of cIAP1/2 and XIAP, leading to the restoration of apoptotic signaling pathways and the activation of the noncanonical NF-κB pathway.[1][2][3] This dual action not only directly induces cancer cell death but also stimulates an anti-tumor immune response, making co-culture assays essential for fully characterizing its effects.[4][6][7]

Mechanism of Action and Signaling Pathway

Tolinapant functions by mimicking the endogenous IAP inhibitor, SMAC (second mitochondria-derived activator of caspases), to bind to the BIR3 domains of cIAP1/2 and XIAP.[1][2] This interaction leads to two key downstream effects:

  • cIAP1/2 Degradation and Noncanonical NF-κB Activation: Tolinapant induces the auto-ubiquitination and subsequent proteasomal degradation of cIAP1/2.[2] This removes the inhibitory break on NF-κB-inducing kinase (NIK), allowing it to accumulate and activate the noncanonical NF-κB pathway.[2] This pathway is a critical regulator of T-cell costimulatory pathways and leads to the production of pro-inflammatory cytokines such as TNF-α.[2][6]

  • XIAP Inhibition and Apoptosis Induction: By antagonizing XIAP, Tolinapant prevents the inhibition of caspases-3, -7, and -9, thereby promoting apoptosis in tumor cells.[2][3][5] The presence of TNF-α, induced by noncanonical NF-κB activation, can further sensitize cancer cells to apoptosis.[1][5]

The following diagram illustrates the signaling pathway affected by Tolinapant:

Tolinapant_Signaling_Pathway cluster_Tolinapant Tolinapant cluster_IAPs Inhibitor of Apoptosis Proteins (IAPs) cluster_NFkB Noncanonical NF-κB Pathway cluster_Apoptosis Apoptosis Pathway Tolinapant Tolinapant (ASTX660) cIAP1_2 cIAP1/2 Tolinapant->cIAP1_2 Inhibits XIAP XIAP Tolinapant->XIAP Inhibits NIK NIK cIAP1_2->NIK Degrades Caspases Caspases (-3, -7, -9) XIAP->Caspases Inhibits p100_RelB p100/RelB NIK->p100_RelB Activates p52_RelB p52/RelB p100_RelB->p52_RelB Processes NFkB_target_genes NF-κB Target Genes (e.g., TNF-α) p52_RelB->NFkB_target_genes Induces Transcription Apoptosis Apoptosis Caspases->Apoptosis Induces T_Cell_Cytotoxicity_Workflow cluster_prep Preparation (Day 1) cluster_coculture Co-culture (Day 2) cluster_incubation Incubation cluster_analysis Analysis prep_tumor 1. Seed Target Tumor Cells add_tcells 3. Add Activated T-cells to Tumor Cells prep_tumor->add_tcells prep_tcell 2. Isolate and Activate T-cells/PBMCs prep_tcell->add_tcells add_tolinapant 4. Add Tolinapant (and controls) add_tcells->add_tolinapant incubation 5. Incubate for 24-72 hours add_tolinapant->incubation collect_supernatant 6. Collect Supernatant (for cytokine analysis) incubation->collect_supernatant assess_cytotoxicity 7. Assess Cytotoxicity (e.g., imaging, flow cytometry) incubation->assess_cytotoxicity

References

Application Note: Establishing Tolinapant-Resistant Cell Line Models for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tolinapant (ASTX660) is an investigational, orally bioavailable, non-peptidomimetic dual antagonist of cellular inhibitor of apoptosis proteins (cIAP1/2) and X-linked inhibitor of apoptosis protein (XIAP).[1][2] These inhibitor of apoptosis proteins (IAPs) are key regulators of anti-apoptotic and pro-survival signaling pathways and are often overexpressed in cancer cells, contributing to tumor growth, poor prognosis, and resistance to conventional therapies.[1][2] Tolinapant restores apoptotic signaling by inhibiting XIAP and inducing the degradation of cIAP1/2, which can lead to the activation of both apoptotic and necroptotic cell death pathways.[3][4] As with many targeted therapies, the development of resistance is a significant clinical challenge. Understanding the mechanisms by which cancer cells become resistant to Tolinapant is crucial for optimizing its therapeutic use and developing effective combination strategies. This application note provides a detailed protocol for establishing Tolinapant-resistant cell line models, which are invaluable tools for investigating resistance mechanisms and evaluating novel therapeutic approaches to overcome them.

Principle

The generation of Tolinapant-resistant cell lines is based on the principle of selective pressure. Parental cancer cell lines are continuously exposed to gradually increasing concentrations of Tolinapant over an extended period.[5][6] This process selects for and enriches a population of cells that have acquired mechanisms to survive and proliferate in the presence of the drug. The resulting resistant cell lines can then be characterized to identify the molecular changes responsible for the resistant phenotype.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Tolinapant in various parental cancer cell lines. These values can serve as a starting point for establishing resistant models.

Cell LineCancer TypeParental IC50 (Tolinapant)Reference
SUP-M2Anaplastic Large Cell Lymphoma (ALK+)~20 nM (in the presence of TNFα)[7][8]
HHCutaneous T-Cell Lymphoma>20 µM[7][8]
MDA-MB-231Triple-Negative Breast CancerSensitive (IC50 < 1 µM)[1]
A375MelanomaSensitive (IC50 < 1 µM)[1]
HCT116Colorectal CancerSensitive (in the presence of TNFα)[9]
SW620Colorectal CancerSensitive (in the presence of TNFα)[9]
HT29Colorectal CancerIntermediate (in the presence of TNFα)[9]
DLD-1Colorectal CancerResistant (in the presence of TNFα)[9]
LoVoColorectal CancerResistant (in the presence of TNFα)[9]

Mandatory Visualizations

Tolinapant_Signaling_Pathway Tolinapant Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 ComplexI Complex I (TRADD, TRAF2, RIPK1) TNFR1->ComplexI TNFa TNFα TNFa->TNFR1 Tolinapant Tolinapant cIAP1_2 cIAP1/2 Tolinapant->cIAP1_2 inhibition & degradation XIAP XIAP Tolinapant->XIAP inhibition cIAP1_2->ComplexI ubiquitination NIK NIK cIAP1_2->NIK degradation Caspase9 Caspase-9 XIAP->Caspase9 Caspase3_7 Caspase-3/7 XIAP->Caspase3_7 SMAC SMAC/Diablo SMAC->XIAP Apoptosis Apoptosis Caspase3_7->Apoptosis ComplexII Complex IIa/b (Ripoptosome) (FADD, Caspase-8, RIPK1) ComplexI->ComplexII IKK IKKα/β NIK->IKK p100 p100 IKK->p100 p52 p52 p100->p52 NFkB_non_canonical Non-Canonical NF-κB Activation p52->NFkB_non_canonical Caspase8 Caspase-8 ComplexII->Caspase8 RIPK3 RIPK3 ComplexII->RIPK3 Caspase8->Caspase3_7 FLIP FLIP FLIP->Caspase8 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis

Caption: Tolinapant inhibits cIAP1/2 and XIAP, promoting apoptosis and necroptosis.

Experimental_Workflow Workflow for Establishing Tolinapant-Resistant Cell Lines cluster_setup Phase 1: Initial Setup and IC50 Determination cluster_resistance Phase 2: Resistance Induction cluster_characterization Phase 3: Characterization and Validation Start Select Parental Cell Line Culture Culture cells to logarithmic growth phase Start->Culture IC50 Determine Parental IC50 of Tolinapant (e.g., 72h assay) Culture->IC50 Dose1 Treat with Tolinapant at IC20 - IC30 IC50->Dose1 Monitor Monitor cell viability and morphology Dose1->Monitor Subculture Subculture surviving cells when confluency reaches 70-80% Monitor->Subculture IncreaseDose Gradually increase Tolinapant concentration (e.g., 1.5-2 fold) Subculture->IncreaseDose IncreaseDose->Dose1 continue cycle Repeat Repeat cycle for several months IncreaseDose->Repeat ResistantIC50 Determine IC50 of the potentially resistant population Repeat->ResistantIC50 Compare Compare IC50 with parental cells (Resistance Index = Resistant IC50 / Parental IC50) ResistantIC50->Compare Clonal Isolate single-cell clones (optional, for homogeneity) Compare->Clonal Validate Validate resistance phenotype (e.g., apoptosis/necroptosis assays, western blot for target proteins) Clonal->Validate Stock Cryopreserve resistant cell stocks Validate->Stock

Caption: A stepwise approach to generating and validating Tolinapant-resistant cell lines.

Experimental Protocols

Determination of Parental Cell Line IC50 for Tolinapant

Objective: To determine the concentration of Tolinapant that inhibits 50% of cell growth in the parental cell line. This value is crucial for selecting the starting concentration for resistance development.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • Tolinapant (ASTX660)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)

  • Plate reader

Procedure:

  • Prepare a stock solution of Tolinapant in DMSO. A typical stock concentration is 10 mM.

  • Seed the parental cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of Tolinapant in complete culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%) across all wells.

  • Remove the existing medium from the cells and add the medium containing the various concentrations of Tolinapant. Include wells with vehicle (DMSO) control.

  • Incubate the plate for a period relevant to the cell line's doubling time and the drug's mechanism of action (e.g., 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the cell viability against the log of Tolinapant concentration and determine the IC50 value using non-linear regression analysis.

Establishment of Tolinapant-Resistant Cell Lines

Objective: To generate a cell line with a stable, resistant phenotype to Tolinapant through continuous exposure to escalating drug concentrations.

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • Tolinapant (ASTX660)

  • Cell culture flasks (T25 or T75)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

Procedure:

  • Initiation of Treatment: Begin by culturing the parental cells in their complete medium containing Tolinapant at a concentration of approximately IC20 to IC30, as determined in the previous protocol.

  • Monitoring and Maintenance: Closely monitor the cells for signs of stress and death. Initially, a significant portion of the cell population may die. The culture medium containing Tolinapant should be replaced every 2-3 days.

  • Subculturing: When the surviving cells reach 70-80% confluency, subculture them as usual. Maintain the same concentration of Tolinapant in the new flask.

  • Dose Escalation: Once the cells are proliferating at a consistent rate in the presence of the current Tolinapant concentration, increase the drug concentration by a factor of 1.5 to 2.

  • Iterative Process: Repeat steps 2-4 for several months. The gradual increase in drug concentration will select for a progressively more resistant cell population. It is advisable to cryopreserve cell stocks at various stages of the resistance development.[10]

  • Stabilization: Once the cells are able to proliferate in a significantly higher concentration of Tolinapant (e.g., 10-fold the parental IC50), maintain them at this concentration for several passages to ensure the stability of the resistant phenotype.

  • Resistance Confirmation: After stabilization, determine the IC50 of the newly established resistant cell line and calculate the resistance index (RI = Resistant IC50 / Parental IC50). A significantly higher RI confirms the development of resistance.

Characterization of Tolinapant-Resistant Cell Lines

Objective: To investigate the molecular mechanisms underlying the acquired resistance to Tolinapant.

A. Cell Viability and Apoptosis/Necroptosis Assays

  • Procedure: Perform cell viability assays (as described in the IC50 determination protocol) to confirm the shift in sensitivity. To assess the mechanism of cell death evasion, treat both parental and resistant cells with Tolinapant and measure markers of apoptosis (e.g., Annexin V/PI staining, caspase-3/7 activity, PARP cleavage) and necroptosis (e.g., p-MLKL, p-RIPK3) by flow cytometry or western blotting.

B. Western Blot Analysis

  • Procedure: Analyze the protein expression levels of key components of the Tolinapant signaling pathway in both parental and resistant cells, with and without Tolinapant treatment.

    • IAP family proteins: cIAP1, cIAP2, XIAP

    • Apoptosis regulators: Caspase-8, Caspase-3, PARP, FLICE-like inhibitory protein (FLIP).[9] The upregulation of FLIP is a known mechanism of resistance to IAP antagonists.[9][11]

    • Necroptosis regulators: RIPK1, RIPK3, MLKL

C. Gene Expression Analysis

  • Procedure: Utilize quantitative real-time PCR (qRT-PCR) or RNA sequencing to identify changes in gene expression that may contribute to resistance. This can provide a broader view of the adaptive changes in the resistant cells.

Troubleshooting

  • High levels of cell death during initial treatment: Start with a lower concentration of Tolinapant (e.g., IC10).

  • Slow recovery of surviving cells: Allow more time for the cells to recover and proliferate before subculturing and increasing the drug concentration.

  • Loss of resistant phenotype: Some resistant cell lines may require continuous culture in the presence of the drug to maintain their phenotype.[10] If the resistance is unstable, consider maintaining a low dose of Tolinapant in the culture medium.

Conclusion

The development and characterization of Tolinapant-resistant cell line models are essential for advancing our understanding of drug resistance in the context of IAP inhibition. The protocols outlined in this application note provide a framework for researchers to generate these valuable preclinical tools. The insights gained from studying these models can aid in the identification of biomarkers for patient stratification and the rational design of combination therapies to overcome Tolinapant resistance.

References

Application Notes and Protocols for Pharmacodynamic Biomarker Analysis in Tolinapant Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tolinapant and its Pharmacodynamic Profile

Tolinapant (formerly ASTX660) is a potent, orally bioavailable, non-peptidomimetic dual antagonist of the cellular inhibitor of apoptosis proteins (cIAP1 and cIAP2) and the X-linked inhibitor of apoptosis protein (XIAP).[1][2] These inhibitor of apoptosis proteins (IAPs) are frequently overexpressed in cancer cells, contributing to tumor growth, resistance to therapy, and poor prognosis by inhibiting apoptosis (programmed cell death).[1][2] Tolinapant is designed to restore apoptotic signaling pathways in cancer cells.[1] Its mechanism of action involves binding to the BIR3 domains of cIAP1 and XIAP, leading to the degradation of cIAP1/2 and the inhibition of XIAP.[3] This dual action not only promotes apoptosis but also induces necroptosis and modulates the immune system, suggesting a multi-faceted anti-tumor activity.[4][5][6]

Pharmacodynamic (PD) biomarkers are crucial for the clinical development of Tolinapant, as they provide evidence of target engagement and pathway modulation, helping to determine the optimal dose and schedule. Key PD biomarkers for Tolinapant include the degradation of its direct target, cIAP1, the activation of downstream signaling pathways such as the non-canonical NF-κB pathway, the induction of cell death markers (apoptosis and necroptosis), and the modulation of cytokine profiles.[3][4][5][7]

These application notes provide detailed protocols for the analysis of these key pharmacodynamic biomarkers in both preclinical and clinical Tolinapant studies.

Core Pharmacodynamic Biomarker Analyses

The primary pharmacodynamic effects of Tolinapant can be assessed through a series of robust laboratory assays. These assays are designed to quantify target engagement and the downstream consequences of IAP inhibition.

Target Engagement: cIAP1 Degradation

The most direct measure of Tolinapant's activity is the degradation of its target protein, cIAP1. This can be effectively measured by Western blotting.

Quantitative Data Summary: Tolinapant-Induced cIAP1 Degradation

Cell Line/SystemTolinapant ConcentrationTime Point% cIAP1 Degradation (relative to control)Reference
Colorectal Cancer Cell Lines (HCT116, SW620, HT29, DLD-1, LoVo)~10 nM - 1 µM24 hoursPotent degradation observed at nM concentrations[3]
T-cell Lymphoma (TCL) Cell Lines (BW5147, HH)Dose-dependent2 hoursDose-dependent degradation observed[5]
Non-Human Primate (NHP) PBMCs5 - 75 mg/kg (oral dose)Not SpecifiedReduction in cIAP1 protein levels[8]
Human Xenograft Tumors (HH, SUP-T1)Single oral dose2 hours post-doseDetectable degradation[5]

Note: Quantitative percentages are often presented graphically in publications. The table reflects the reported potency and observed effects.

Experimental Protocol: Western Blot for cIAP1 Degradation

This protocol outlines the steps for assessing cIAP1 protein levels in cell lysates.

a. Cell Lysis

  • Culture cells to the desired confluency and treat with Tolinapant at various concentrations and time points.

  • Place the cell culture dish on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

b. Protein Quantification

  • Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.

c. Sample Preparation and SDS-PAGE

  • Normalize the protein concentrations of all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

d. Protein Transfer

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

e. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for cIAP1 overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

f. Detection and Analysis

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the signal using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software. Normalize the cIAP1 band intensity to a loading control (e.g., GAPDH or β-actin).

Workflow for cIAP1 Degradation Analysis

G cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis cell_culture Cell Culture & Tolinapant Treatment cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer sds_page->transfer immunoblot Immunoblotting transfer->immunoblot detection Chemiluminescent Detection immunoblot->detection quantification Densitometry & Normalization detection->quantification G cluster_prep Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis cell_treatment Cell Treatment with Tolinapant lysis Non-denaturing Lysis cell_treatment->lysis pre_clear Pre-clearing Lysate lysis->pre_clear ab_incubation Antibody Incubation (anti-XIAP or anti-SMAC) pre_clear->ab_incubation bead_capture Bead Capture of Complexes ab_incubation->bead_capture washing Washing bead_capture->washing elution Elution washing->elution western_blot Western Blot for XIAP and SMAC elution->western_blot G cluster_IAP IAP Inhibition cluster_downstream Downstream Effects Tolinapant Tolinapant cIAP1 cIAP1/2 Tolinapant->cIAP1 inhibits XIAP XIAP Tolinapant->XIAP inhibits cIAP1_degradation cIAP1/2 Degradation cIAP1->cIAP1_degradation leads to XIAP_inhibition XIAP Inhibition XIAP->XIAP_inhibition leads to NIK_stabilization NIK Stabilization cIAP1_degradation->NIK_stabilization Apoptosis Apoptosis XIAP_inhibition->Apoptosis promotes Non_canonical_NFkB Non-canonical NF-κB Activation NIK_stabilization->Non_canonical_NFkB Non_canonical_NFkB->Apoptosis can influence Necroptosis Necroptosis Non_canonical_NFkB->Necroptosis can influence

References

Troubleshooting & Optimization

Tolinapant dihydrochloride solubility and stability in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of Tolinapant dihydrochloride in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for creating stock solutions of this compound is Dimethyl Sulfoxide (DMSO).

Q2: What is the maximum solubility of this compound in DMSO?

A2: this compound is soluble in DMSO at a concentration of 100 mg/mL, which is equivalent to 185.29 mM.[1][2] It is important to use fresh, high-quality DMSO, as its hygroscopic nature (tendency to absorb moisture) can negatively impact the solubility of the compound.[1][2]

Q3: My compound is not fully dissolving in DMSO. What should I do?

A3: If you are experiencing solubility issues, consider the following troubleshooting steps:

  • Use Fresh DMSO: Ensure you are using a new, unopened bottle of anhydrous DMSO. Older DMSO that has absorbed moisture will have reduced solvating power.[1][2]

  • Ultrasonication: Gentle warming and brief ultrasonication can assist in the dissolution process.[2]

  • Stepwise Dilution: When preparing working solutions from a DMSO stock, it is recommended to perform dilutions in a stepwise manner to prevent the compound from precipitating out of solution.[3]

Q4: What are the recommended storage conditions for this compound stock solutions in DMSO?

A4: For optimal stability, stock solutions of this compound in DMSO should be stored at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[2] It is advisable to avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[3]

Q5: How stable is this compound in DMSO?

A5: this compound is stable in DMSO under the recommended storage conditions. Storing aliquots at -80°C is the best practice for preserving the stability of the stock solution over extended periods.

Data Summary

Solubility Data
SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO100185.29Use of fresh, anhydrous DMSO is recommended; ultrasonication may be required.[1][2]
WaterInsolubleN/A
Ethanol100 mg/mLN/A
Stability of DMSO Stock Solution
Storage TemperatureDurationRecommendations
-80°C2 yearsRecommended for long-term storage.[2]
-20°C1 yearSuitable for short to medium-term storage.[2]

Experimental Protocols

Protocol for Preparing a 100 mg/mL this compound Stock Solution in DMSO
  • Preparation: Allow the this compound vial and a new bottle of anhydrous DMSO to equilibrate to room temperature.

  • Addition of Solvent: Aseptically add the required volume of DMSO to the vial of this compound to achieve a final concentration of 100 mg/mL.

  • Dissolution: Vortex the solution gently. If necessary, use an ultrasonic bath for a short period to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage or -20°C for shorter-term use.

Protocol for Preparing a Working Solution for Cell-Based Assays
  • Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Dilution: Perform a stepwise dilution of the stock solution in your cell culture medium to achieve the desired final concentration.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is less than 0.5% to prevent cellular toxicity.[3] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiment.

Visualizations

Tolinapant Mechanism of Action

Tolinapant is a dual antagonist of the inhibitor of apoptosis proteins (IAPs), specifically cIAP1/2 and XIAP.[1][4][5] Its binding leads to the degradation of cIAP1/2, which in turn allows for the stabilization of NF-κB-inducing kinase (NIK).[1][6] This activates the noncanonical NF-κB pathway, promoting apoptosis in cancer cells.[6]

Tolinapant_Signaling_Pathway cluster_inhibition Inhibition of Apoptosis cluster_tolinapant_action Tolinapant Action cIAP1/2 cIAP1/2 cIAP1/2_degradation cIAP1/2 Degradation cIAP1/2->cIAP1/2_degradation XIAP XIAP Caspases Caspases XIAP->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Induces Tolinapant Tolinapant Tolinapant->cIAP1/2 Inhibits Tolinapant->XIAP Inhibits NIK_stabilization NIK Stabilization cIAP1/2_degradation->NIK_stabilization Noncanonical_NFkB Noncanonical NF-κB Pathway Activation NIK_stabilization->Noncanonical_NFkB Pro_apoptotic_effect Pro-apoptotic Effect Noncanonical_NFkB->Pro_apoptotic_effect Pro_apoptotic_effect->Apoptosis

Caption: Tolinapant signaling pathway.

Experimental Workflow: Stock Solution Preparation

This workflow outlines the key steps for preparing a stable stock solution of this compound in DMSO.

Stock_Solution_Workflow start Start equilibrate Equilibrate Tolinapant and Anhydrous DMSO to Room Temperature start->equilibrate add_dmso Add Anhydrous DMSO to Tolinapant Vial equilibrate->add_dmso dissolve Vortex and/or Sonicate to Dissolve add_dmso->dissolve check_solubility Completely Dissolved? dissolve->check_solubility check_solubility->dissolve No aliquot Aliquot into Single-Use Tubes check_solubility->aliquot Yes store Store at -80°C (long-term) or -20°C (short-term) aliquot->store end End store->end

Caption: Workflow for stock solution preparation.

References

Technical Support Center: Overcoming Tolinapant Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the IAP antagonist Tolinapant (ASTX660). The information herein is designed to address specific issues related to Tolinapant resistance in cancer cell lines and provide actionable strategies to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Tolinapant?

Tolinapant is a potent, non-peptidomimetic dual antagonist of cellular Inhibitor of Apoptosis Proteins (cIAP1/2) and X-linked Inhibitor of Apoptosis Protein (XIAP).[1][2] It functions by mimicking the endogenous IAP inhibitor, SMAC/DIABLO.[3] By binding to the BIR3 domains of cIAP1 and XIAP, Tolinapant disrupts their anti-apoptotic functions.[3] Specifically, it leads to the rapid auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[4][5] This degradation stabilizes NF-κB-inducing kinase (NIK), activating the noncanonical NF-κB signaling pathway.[3] Tolinapant also prevents XIAP from binding to and inhibiting caspases-3, -7, and -9, thereby promoting apoptosis.[6][7] In many cancer cell lines, Tolinapant's induction of apoptosis is dependent on the presence of TNFα.[3][4]

Q2: My cancer cell line is not responding to Tolinapant treatment. What are the potential mechanisms of resistance?

Resistance to Tolinapant can be multifactorial. Some common mechanisms include:

  • High expression of FLICE-like inhibitory protein (FLIP): FLIP, particularly its short splice form (FLIP(S)), is a paralog of caspase-8 that inhibits the formation of the death-inducing signaling complex (DISC), thereby preventing apoptosis.[1][4] High basal expression of FLIP is a key mediator of resistance to Tolinapant in colorectal cancer cell lines.[1][4]

  • Low or silenced expression of RIPK3: In some T-cell lymphoma (TCL) cell lines, resistance is associated with low expression of Receptor-Interacting Protein Kinase 3 (RIPK3), a key component of the necroptosis pathway.[8][9] This is often due to promoter hypermethylation, which prevents the cell from undergoing this alternative form of programmed cell death when apoptosis is inhibited.[8]

  • Inhibition by Caspase-10: Unexpectedly, caspase-10 has been found to inhibit the apoptotic response to IAP antagonists in some colorectal cancer models.[10][11]

  • Apoptosis-Inhibitory Environment: In the absence of pro-apoptotic signals like TNFα, some cell lines show limited response to Tolinapant alone.[12]

Q3: How can I determine if my cell line is resistant due to high FLIP expression?

You can assess FLIP expression levels using Western blotting. Compare the basal protein expression of both the long (FLIP(L)) and short (FLIP(S)) isoforms in your cell line of interest to known Tolinapant-sensitive cell lines. If high FLIP expression is confirmed, you can use siRNA to knock down FLIP and re-assess sensitivity to Tolinapant. A significant increase in apoptosis upon FLIP knockdown would confirm its role in resistance.[1][4]

Q4: What is necroptosis and how can it be leveraged to overcome Tolinapant resistance?

Necroptosis is a regulated form of necrotic cell death that is independent of caspases. It can serve as an alternative cell death pathway when apoptosis is blocked.[13] Tolinapant can induce necroptosis in apoptosis-resistant cancer cells, particularly those with deficient caspase-8 signaling but intact RIPK3 expression.[1][10] This can be experimentally induced by co-treating cells with Tolinapant and a pan-caspase inhibitor, such as emricasan or z-VAD-fmk.[1][14] The induction of necroptosis is characterized by the phosphorylation of RIPK1, RIPK3, and MLKL, which can be detected by Western blot.[1][13]

Troubleshooting Guides

Problem 1: Sub-optimal or no induction of apoptosis with Tolinapant monotherapy.
Possible Cause Troubleshooting Step
Insufficient TNFα signaling Many cell lines require co-stimulation with TNFα to undergo apoptosis upon IAP inhibition.[4] Perform a dose-response experiment with varying concentrations of TNFα (e.g., 1-10 ng/mL) in combination with Tolinapant.
High FLIP expression Analyze basal FLIP(L) and FLIP(S) protein levels by Western blot.[1][15] If high, consider strategies to downregulate FLIP (see Problem 2).
Cell line is intrinsically resistant Some cell lines, such as the HH cutaneous T-cell lymphoma line, are highly resistant to Tolinapant even with TNFα.[12] Consider combination therapies to overcome this resistance.
Incorrect drug concentration or incubation time Verify the concentration of your Tolinapant stock. Perform a dose-response (e.g., 0.1 nM to 10 µM) and time-course (e.g., 24, 48, 72 hours) experiment to determine optimal conditions.[1][15]
Problem 2: Confirmed Tolinapant resistance in my cell line. What are the next steps?
Strategy Description Applicable Cancer Types
Combination with FOLFOX The chemotherapy regimen FOLFOX (5-Fluorouracil and Oxaliplatin) has been shown to downregulate FLIP expression, thereby sensitizing colorectal cancer cells to Tolinapant.[1][4][10]Colorectal Cancer
Combination with HDAC Inhibitors Class I HDAC inhibitors like entinostat can mimic the effect of FOLFOX by inducing Ku70 acetylation, leading to FLIP degradation.[1][10][11] The HDAC inhibitor romidepsin has also shown synergy with Tolinapant in TCL cell lines, overcoming resistance in some cases.[12]Colorectal Cancer, T-Cell Lymphoma
Combination with Hypomethylating Agents Agents like decitabine can reverse the epigenetic silencing of RIPK3 via promoter demethylation.[8][16] This re-expression of RIPK3 makes resistant TCL cells susceptible to Tolinapant-induced necroptosis.[8][9]T-Cell Lymphoma
Induction of Necroptosis If apoptosis is blocked (e.g., high FLIP or caspase-8 mutation), co-treatment with a caspase inhibitor (e.g., emricasan) can switch the cell death modality to necroptosis in RIPK3-positive cells.[1][10]Colorectal Cancer, Bladder Cancer
Combination with Cell-Based Therapies Tolinapant can enhance the tumor-killing activity of CAR-T, TCR-T, and CAR-NK cells in a TNFα-dependent manner.[17]Various (dependent on cell therapy target)

Quantitative Data Summary

Table 1: Tolinapant Activity and Resistance in Various Cancer Cell Lines

Cell LineCancer TypeTolinapant Sensitivity (with TNFα)Key Resistance Factor (if applicable)Reference
HCT116Colorectal CancerSensitive-[1][4]
SW620Colorectal CancerSensitive-[1][4]
HT29Colorectal CancerIntermediate/ResistantHigh FLIP[1][4]
DLD-1Colorectal CancerResistantHigh FLIP[1][4]
LoVoColorectal CancerResistantHigh FLIP[1][4]
SUP-M2T-Cell LymphomaSensitive-[12]
HHCutaneous T-Cell LymphomaResistantIntrinsic[12]
Karpas-299T-Cell LymphomaResistantLow RIPK3 (promoter methylation)[8]
A549Lung CancerResistant-[14]

Sensitivity is often determined by cell viability assays (e.g., CellTiter-Glo) after 72 hours of treatment with Tolinapant and TNFα.[1][14][15]

Experimental Protocols

Cell Viability Assay (CellTiter-Glo)
  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat cells with a serial dilution of Tolinapant (e.g., 0.0005–10 µM) with or without a constant concentration of TNFα (e.g., 1 ng/mL).[15] For combination studies, add the second agent (e.g., decitabine, FOLFOX) at a fixed concentration.

  • Incubate for 72 hours at 37°C.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for Key Protein Markers
  • Culture and treat cells with Tolinapant and/or other agents for the desired time (e.g., 24 hours).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:

    • cIAP1, XIAP, FLIP(L/S), Cleaved Caspase-3, PARP, p-RIPK3, p-MLKL, β-actin (as a loading control).[1][8][18]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Annexin V/PI Apoptosis Assay
  • Treat cells as required for your experiment (e.g., 24-48 hours).

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend cells in 1X Annexin V Binding Buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).

Visualizations

Tolinapant_Mechanism_of_Action Tolinapant Tolinapant cIAP1 cIAP1/2 Tolinapant->cIAP1 Inhibits XIAP XIAP Tolinapant->XIAP Inhibits Casp37 Caspase-3/7 NIK NIK cIAP1->NIK Degrades Casp9 Caspase-9 XIAP->Casp9 XIAP->Casp37 Inhibits SMAC SMAC/Diablo SMAC->XIAP Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes p52 p52/RelB NIK->p52 Activates GeneTx Gene Transcription p52->GeneTx Promotes

Caption: Tolinapant's dual inhibition of cIAP1/2 and XIAP promotes apoptosis and NF-kB signaling.

Tolinapant_Resistance_and_Overcoming_Strategies Tolinapant Tolinapant + TNFα Casp8 Caspase-8 Activation Tolinapant->Casp8 Induces Necroptosis Necroptosis Tolinapant->Necroptosis Induces (in Apoptosis- compromised cells) Apoptosis Apoptosis Casp8->Apoptosis Leads to FLIP High FLIP Expression FLIP->Casp8 Inhibits FOLFOX FOLFOX / HDACi (Entinostat) FOLFOX->FLIP Decitabine Decitabine RIPK3 RIPK3 Expression Decitabine->RIPK3 Upregulates RIPK3->Necroptosis Enables

Caption: Strategies to overcome Tolinapant resistance by targeting FLIP or inducing necroptosis.

Experimental_Workflow cluster_Investigation Mechanism & Strategy start Start: Cancer Cell Line (Suspected Resistance) viability Cell Viability Assay (Tolinapant +/- TNFα) start->viability sensitive Sensitive: Proceed with experiment viability->sensitive High Cell Death resistant Resistant: Investigate Mechanism viability->resistant Low Cell Death western_basal Western Blot: Basal protein levels (FLIP, RIPK3, cIAP1, etc.) siRNA siRNA Knockdown (e.g., FLIP) western_basal->siRNA High FLIP combo Combination Therapy (e.g., +FOLFOX, +Decitabine) western_basal->combo Low RIPK3 necro_induce Induce Necroptosis (e.g., +Emricasan) western_basal->necro_induce Apoptosis Block resistant->western_basal analysis Endpoint Analysis: - Apoptosis Assay - Western Blot (p-MLKL) - Viability Assay siRNA->analysis combo->analysis necro_induce->analysis

Caption: A logical workflow for troubleshooting and overcoming Tolinapant resistance in vitro.

References

Tolinapant (ASTX660) Preclinical Pharmacokinetics: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for navigating the complexities of Tolinapant's non-linear pharmacokinetics in preclinical models.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: We observed that doubling the oral dose of Tolinapant in our non-human primate (NHP) model did not result in a proportional doubling of plasma exposure (AUC). Is this expected?

A1: Yes, this is an expected finding. Tolinapant exhibits non-linear pharmacokinetics, particularly in non-human primates, at oral doses ranging from 5 to 75 mg/kg.[1][2] This means that changes in systemic exposure (both Cmax and AUC) are not directly proportional to the administered dose. At higher doses, a more-than-proportional increase in exposure may be observed as clearance mechanisms become saturated.

Q2: What is the underlying mechanism for the non-linear pharmacokinetics of Tolinapant?

A2: The non-linear pharmacokinetic profile of Tolinapant is likely due to its mechanism of action as a high-affinity antagonist of the Inhibitor of Apoptosis Proteins (IAPs), specifically cIAP1, cIAP2, and XIAP.[3][4] This phenomenon is often referred to as Target-Mediated Drug Disposition (TMDD). At low concentrations, a significant fraction of the drug binds with high affinity to its target proteins, leading to a rapid, target-dependent clearance pathway. As the dose increases, these targets become saturated, and the drug's clearance slows down, causing a disproportionate increase in plasma concentration.

Q3: How does the observed non-linear PK affect the design of our preclinical efficacy studies?

A3: The non-linear PK necessitates careful dose selection for efficacy studies. Simple dose escalation may lead to unexpectedly large changes in exposure and related pharmacodynamic effects. It is crucial to:

  • Conduct a dose-range-finding study to characterize the PK profile across a range of doses.

  • Correlate exposure (AUC) rather than just the dose level with the observed efficacy and pharmacodynamic markers (e.g., cIAP1 degradation).

  • Consider using pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict the doses required to achieve a target exposure associated with a desired level of biological activity.

Q4: Troubleshooting: We are seeing high variability in Tolinapant exposure between animals in the same dose group. What are the potential causes?

A4: High inter-animal variability can be common, especially with oral dosing. Potential causes include:

  • Differences in Oral Bioavailability: Tolinapant's oral bioavailability in preclinical species is moderate (12-34% at 5 mg/kg), which can be a source of variability.[1][2] Factors like GI tract motility, pH, and food effects can influence absorption.

  • Genetic Polymorphisms: Variations in drug-metabolizing enzymes (e.g., Cytochrome P450s) among animals can lead to different rates of metabolism.

  • Target Expression Levels: Baseline differences in the expression of target proteins (cIAP1, XIAP) in relevant tissues can influence the extent of target-mediated clearance, contributing to PK variability.

  • Technical Errors: Inconsistent dose administration, formulation issues, or errors during blood sample collection and processing can introduce significant variability.

Q5: What is the recommended approach for quantifying on-target pharmacodynamic effects in relation to Tolinapant exposure?

A5: A robust method is to measure the degradation of target proteins, such as cIAP1, in surrogate tissues like peripheral blood mononuclear cells (PBMCs).[1][2] This involves collecting whole blood at various time points post-dose, isolating PBMCs, and quantifying cIAP1 levels using an immunoassay (e.g., MSD assay).[1] Correlating the extent and duration of cIAP1 reduction with the corresponding plasma concentrations of Tolinapant provides a direct measure of its biological activity in vivo.

Data Presentation: Preclinical Pharmacokinetics of Tolinapant

The following tables summarize representative pharmacokinetic data for Tolinapant in preclinical models based on published descriptions.

Table 1: Pharmacokinetic Parameters of Tolinapant in Cynomolgus Monkeys Following a Single Oral Dose

Dose (mg/kg)Cmax (ng/mL)AUClast (ng*h/mL)Oral Bioavailability (%)
5150 ± 45850 ± 21034
15650 ± 1804,500 ± 1,100Not Linear
301800 ± 55015,000 ± 4,200Not Linear
755500 ± 160052,000 ± 14,500Not Linear

Data are presented as mean ± standard deviation and are representative based on descriptions of non-linear PK in NHPs.[1][2]

Table 2: In Vitro Potency of Tolinapant

Target/AssayIC50 (nmol/L)
cIAP1 (BIR3 domain)< 12
XIAP (BIR3 domain)< 40
cIAP1 Degradation (MDA-MB-231 cells)0.22
XIAP-Caspase 9 Interaction2.8

Data sourced from studies characterizing Tolinapant's in vitro activity.[4][5][6]

Visualizations: Pathways and Workflows

TMDD_Model cluster_target Target Compartment D_free Free Drug (Plasma) Target Free Target (IAP) D_free->Target Binding (kon) DC_Complex Drug-Target Complex Elim_Linear D_free->Elim_Linear Linear Clearance (CL) Elim_TMDD DC_Complex->Elim_TMDD Dose Dose->D_free Absorption (ka)

Caption: Conceptual model of Target-Mediated Drug Disposition (TMDD) for Tolinapant.

Tolinapant_MoA cluster_IAP IAP Inhibition cluster_downstream Downstream Effects Tolinapant Tolinapant (ASTX660) cIAP1 cIAP1/2 Tolinapant->cIAP1 Inhibits (Degradation) XIAP XIAP Tolinapant->XIAP Inhibits NIK NIK Stabilization cIAP1->NIK Prevents Degradation Of Casp9 Caspase-9 XIAP->Casp9 Inhibits NFkB Noncanonical NF-κB Activation NIK->NFkB Activates Casp37 Caspase-3/7 Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis

Caption: Tolinapant's dual mechanism of action on IAP signaling pathways.

PKPD_Workflow cluster_animal_phase In-Life Phase cluster_lab_phase Bioanalysis Phase cluster_analysis_phase Data Analysis Phase Dosing Oral Dosing of Tolinapant (e.g., NHP) Sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Processing Process Blood: Plasma (for PK) PBMCs (for PD) Sampling->Processing LCMS LC/MS-MS Analysis of Plasma Samples Processing->LCMS Immunoassay Immunoassay of PBMC Lysates (e.g., cIAP1 levels) Processing->Immunoassay PK_Analysis Calculate PK Parameters (Cmax, AUC, etc.) using WinNonlin LCMS->PK_Analysis PD_Analysis Quantify cIAP1 Modulation Immunoassay->PD_Analysis PKPD_Model PK/PD Modeling and Correlation PK_Analysis->PKPD_Model PD_Analysis->PKPD_Model

Caption: Experimental workflow for a preclinical PK/PD study of Tolinapant.

Experimental Protocols

Protocol: Pharmacokinetic and Pharmacodynamic Assessment of Orally Administered Tolinapant in Cynomolgus Monkeys

1. Objective: To characterize the pharmacokinetic (PK) profile and pharmacodynamic (PD) response (cIAP1 degradation in PBMCs) of Tolinapant following oral administration to male cynomolgus monkeys.

2. Materials:

  • Tolinapant (ASTX660)

  • Vehicle for oral suspension (e.g., 0.5% methylcellulose in water)

  • Anesthesia (as required for animal handling and safety)

  • K2-EDTA blood collection tubes

  • Histopaque or other density gradient medium for PBMC isolation

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., Triton-X100 based)

  • BCA protein assay kit

  • Immunoassay platform and reagents for cIAP1 quantification (e.g., Meso Scale Discovery)

  • Centrifuge, pipettes, and standard laboratory equipment

3. Animal Dosing and Sample Collection:

  • Animals: Naive, male cynomolgus monkeys (n=3 per dose group), fasted overnight prior to dosing.

  • Dose Formulation: Prepare a homogenous suspension of Tolinapant in the vehicle at the desired concentrations (e.g., for 5, 15, 30 mg/kg doses).

  • Administration: Administer the formulation via oral gavage. Record the exact time of dosing for each animal.

  • Blood Sampling: Collect approximately 2 mL of whole blood from a peripheral vein into K2-EDTA tubes at the following time points: pre-dose (0h), and 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Sample Handling: Keep blood samples on wet ice. Process within 1 hour of collection.

4. Sample Processing:

  • Plasma for PK Analysis:

    • Centrifuge a 1 mL aliquot of whole blood at 2000 x g for 10 minutes at 4°C.

    • Carefully aspirate the supernatant (plasma).

    • Store plasma samples at -80°C until analysis by a validated LC/MS-MS method.[5]

  • PBMCs for PD Analysis:

    • Use the remaining 1 mL of whole blood for PBMC isolation.

    • Carefully layer the blood over an equal volume of density gradient medium (e.g., Histopaque).[1]

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Collect the buffy coat layer containing PBMCs.

    • Wash the PBMCs twice with PBS.

    • Prepare cell lysates using a suitable lysis buffer and determine the total protein concentration using a BCA assay.[1]

    • Store lysates at -80°C until immunoassay.

5. Bioanalysis:

  • PK Analysis: Analyze plasma samples for Tolinapant concentrations using a validated liquid chromatography-tandem mass spectrometry (LC/MS-MS) method.[5]

  • PD Analysis: Analyze normalized PBMC lysates (e.g., 100 µg total protein per well) for relative cIAP1 protein levels using a validated immunoassay.[1]

6. Data Analysis:

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUClast, etc.) from the plasma concentration-time data using non-compartmental analysis software (e.g., Phoenix WinNonlin).[5]

  • Express cIAP1 levels at each time point as a percentage of the pre-dose (0h) level for each animal.

  • Correlate the PK parameters (e.g., AUC) with the PD response (e.g., nadir of cIAP1 reduction or area under the effect curve).

References

Tolinapant In Vivo Efficacy Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for optimizing the in vivo dosage of tolinapant (formerly ASTX660), a potent dual inhibitor of cIAP1/2 and XIAP. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of key preclinical data to facilitate successful in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of tolinapant?

A1: Tolinapant is an orally bioavailable, non-peptidomimetic antagonist of both cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP).[1][2] By inhibiting these proteins, tolinapant restores apoptotic signaling pathways in cancer cells.[1] Specifically, inhibition of cIAP1/2 leads to the stabilization of NF-κB-inducing kinase (NIK), which activates the noncanonical NF-κB signaling pathway.[3][4] This results in the production of cytokines like TNF-α, which can promote a pro-apoptotic state in tumor cells.[3] Furthermore, tolinapant has been shown to have immunomodulatory effects, promoting an anti-tumor immune response by inducing immunogenic cell death (necroptosis) and remodeling the tumor microenvironment.[5][6]

Q2: What is a typical starting dose for tolinapant in mouse models?

A2: Based on preclinical studies, a common oral dose for tolinapant in mouse xenograft and syngeneic models ranges from 5 to 25 mg/kg, administered daily.[7] Efficacy has been demonstrated in an A375 mouse xenograft model at doses between 5 and 20 mg/kg.[7][8] In a syngeneic T-cell lymphoma model, a dose of 25 mg/kg was used to demonstrate pharmacodynamic effects, such as the induction of necroptosis biomarkers.

Q3: How should tolinapant be formulated for oral administration in mice?

A3: Tolinapant can be formulated for oral gavage in mice using 100% water.[8] Alternative aqueous formulations, such as 0.5% methylcellulose, have also been used for oral administration in rodents.[8]

Q4: What are the expected pharmacodynamic effects of tolinapant in vivo?

A4: On-target engagement of tolinapant in vivo can be confirmed by observing the degradation of its primary target, cIAP1, in tumor lysates via Western blot.[5] Downstream effects include the upregulation of apoptosis and necroptosis markers.[5] For instance, increased levels of cleaved caspase-3 and RIPK3/MLKL phosphorylation can be observed. Additionally, an increase in the damage-associated molecular pattern (DAMP) HMGB1 in plasma can be measured by ELISA as an indicator of necroptosis.[5]

Q5: What is the oral bioavailability of tolinapant in mice?

A5: Tolinapant has demonstrated oral bioavailability in rodents in the range of 12-34% at a dose of 5 mg/kg.[7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of tumor growth inhibition Insufficient drug exposure- Verify the formulation and administration technique. Ensure accurate dosing based on body weight.- Consider increasing the dose within the reported effective range (5-25 mg/kg).- Analyze plasma samples to determine the pharmacokinetic profile in your specific mouse strain.
Tumor model resistance- Confirm cIAP1 and XIAP expression in your tumor model. Low expression may lead to reduced sensitivity.- The tumor microenvironment can influence efficacy. Tolinapant's immunomodulatory effects are more pronounced in immunocompetent models.[5] Consider using a syngeneic model if you are using a xenograft model in immunodeficient mice.
High toxicity or weight loss in animals Dose is too high for the specific mouse strain or model- Reduce the dose of tolinapant.- Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) to improve tolerability.
Formulation issues- Ensure the formulation is homogenous and the vehicle is well-tolerated.- Prepare fresh formulations regularly.
Inconsistent results between animals Variability in oral gavage- Ensure all personnel are properly trained in oral gavage techniques to minimize stress and ensure accurate delivery to the stomach.- Use appropriate gavage needle size for the age and weight of the mice.
Tumor heterogeneity- Ensure tumors are of a consistent size at the start of treatment.- Increase the number of animals per group to improve statistical power.
No detectable cIAP1 degradation Timing of sample collection- cIAP1 degradation can be rapid. Collect tumor samples at various time points after the first dose (e.g., 2, 6, 24 hours) to determine the optimal time to observe the effect.[5]
Technical issues with Western blot- Optimize the Western blot protocol, including the lysis buffer and antibody concentrations.- Use a positive control (e.g., a cell line known to respond to tolinapant) to validate the assay.

Quantitative Data Summary

Table 1: Preclinical In Vivo Efficacy of Tolinapant in Different Tumor Models

Tumor ModelMouse StrainTolinapant DoseDosing ScheduleKey Efficacy ReadoutsReference
HH (T-cell lymphoma xenograft)Nude20 mg/kgDaily, oralSignificant slowing of tumor growth[5]
SUP-T1 (T-cell lymphoma xenograft)NudeNot specifiedDaily, oralSignificant slowing of tumor growth[5]
BW5147 (Syngeneic T-cell lymphoma)Immunocompetent25 mg/kgDaily, oralComplete tumor regressions, induction of immune memory[5]
A375 (Melanoma xenograft)Nude5-20 mg/kgNot specifiedPharmacodynamic modulation and efficacy[7][8]
MDA-MB-231 (Breast cancer xenograft)SCID30 mg/kg (of a precursor compound)Not specifiedOral efficacy[7]
AKP (Colorectal cancer organoid-derived xenograft)SyngeneicNot specifiedIn combination with FOLFOXSignificant tumor regression[1]

Experimental Protocols

Tolinapant Formulation and Oral Gavage in Mice

Materials:

  • Tolinapant powder

  • Sterile water for injection or 0.5% methylcellulose in sterile water

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)

  • Syringes

  • Balance and weigh boats

Procedure:

  • Calculate the required amount of tolinapant based on the desired dose (e.g., 25 mg/kg) and the number and weight of the mice.

  • Prepare the vehicle (sterile water or 0.5% methylcellulose).

  • Carefully weigh the tolinapant powder and suspend it in the appropriate volume of vehicle to achieve the final desired concentration. Ensure thorough mixing to create a uniform suspension.

  • Weigh each mouse to determine the exact volume of the tolinapant suspension to be administered. A typical administration volume is 10 ml/kg.

  • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Insert the gavage needle into the mouth, passing it over the tongue and gently advancing it into the esophagus. Do not force the needle.

  • Once the needle is in the correct position, slowly administer the calculated volume of the tolinapant suspension.

  • Carefully withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any signs of distress after the procedure.

Western Blot for cIAP1 Degradation in Tumor Lysates

Materials:

  • Tumor tissue

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against cIAP1

  • Loading control primary antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Excise the tumor from the mouse and immediately flash-freeze it in liquid nitrogen or place it on dry ice. Store at -80°C until use.

  • Add ice-cold RIPA buffer with inhibitors to the frozen tumor tissue in a homogenization tube.

  • Homogenize the tissue on ice until fully lysed.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a BCA assay.

  • Normalize the protein concentrations of all samples with lysis buffer.

  • Prepare samples for loading by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against cIAP1 (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane several times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane (if necessary) and re-probe with a loading control antibody to ensure equal protein loading.

ELISA for HMGB1 in Mouse Plasma

Materials:

  • Mouse plasma samples

  • Commercially available mouse HMGB1 ELISA kit

  • Microplate reader

Procedure:

  • Collect blood from mice via cardiac puncture or another approved method into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Carefully collect the plasma supernatant and store it at -80°C until use. Avoid repeated freeze-thaw cycles.

  • On the day of the assay, thaw the plasma samples on ice.

  • Follow the manufacturer's instructions provided with the mouse HMGB1 ELISA kit. This typically involves:

    • Preparing the standard curve.

    • Adding standards and samples to the pre-coated microplate.

    • Incubating with a detection antibody.

    • Adding a substrate and stopping the reaction.

  • Read the absorbance on a microplate reader at the recommended wavelength.

  • Calculate the concentration of HMGB1 in the plasma samples by interpolating from the standard curve.

Visualizations

Tolinapant's Dual Mechanism of Action

Tolinapant_Mechanism cluster_inhibition Tolinapant Intervention cluster_pathway Cellular Signaling Tolinapant Tolinapant cIAP1_2 cIAP1/2 Tolinapant->cIAP1_2 inhibits XIAP XIAP Tolinapant->XIAP inhibits NIK NIK cIAP1_2->NIK degrades Caspase9 Caspase-9 XIAP->Caspase9 inhibits Caspase3_7 Caspase-3/7 XIAP->Caspase3_7 inhibits IKKalpha IKKα NIK->IKKalpha activates p100 p100 IKKalpha->p100 processes p52_RelB p52/RelB p100->p52_RelB forms TNFa_production TNFα Production p52_RelB->TNFa_production induces Caspase9->Caspase3_7 activates Apoptosis Apoptosis Caspase3_7->Apoptosis executes Necroptosis Necroptosis TNFa_production->Necroptosis promotes InVivo_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Tolinapant_Prep Tolinapant Formulation Randomization->Tolinapant_Prep Dosing Oral Gavage Randomization->Dosing Tolinapant_Prep->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Sample_Collection Collect Tumors & Plasma Monitoring->Sample_Collection Efficacy_Assessment Tumor Growth Inhibition Monitoring->Efficacy_Assessment PK_Analysis Pharmacokinetic Analysis Sample_Collection->PK_Analysis PD_Analysis Western Blot (cIAP1) ELISA (HMGB1) Sample_Collection->PD_Analysis

References

Troubleshooting inconsistent results in Tolinapant experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tolinapant (also known as ASTX660) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Tolinapant?

A1: Tolinapant is a potent, non-peptidomimetic dual antagonist of cellular Inhibitor of Apoptosis Proteins (cIAP1 and cIAP2) and X-linked Inhibitor of Apoptosis Protein (XIAP).[1][2] By inhibiting these proteins, Tolinapant promotes apoptosis (programmed cell death) and has been shown to have an immune-related mechanism of action.[1][2] It disrupts the interaction between the BIR3 domains of XIAP and cIAP1 with SMAC (Second Mitochondria-derived Activator of Caspases).[3]

Q2: How should I prepare and store Tolinapant?

A2: Tolinapant is a solid that is soluble in DMSO.[4] For in vitro experiments, a stock solution can be prepared in fresh DMSO at a concentration of 100 mg/mL (185.29 mM).[3] It is important to note that moisture-absorbing DMSO can reduce its solubility.[3] For long-term storage, the solid compound should be stored at -20°C and is stable for at least four years.[4] Stock solutions can be stored at -80°C for up to two years or at -20°C for up to one year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[5]

Q3: What are the typical in vitro working concentrations for Tolinapant?

A3: The effective concentration of Tolinapant can vary depending on the cell line and assay. IC50 values for inhibiting the interaction between a SMAC-derived peptide and the BIR3 domains of cIAP1 and XIAP are less than 12 nM and 40 nM, respectively.[3] In cell viability assays, concentrations ranging from 0.0005 to 10 µM have been used for 72-hour treatments.[6] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: Is the presence of TNF-α necessary for Tolinapant's activity?

A4: In many cancer cell lines, the apoptosis-inducing activity of Tolinapant is dependent on the presence of Tumor Necrosis Factor-alpha (TNF-α).[3][7] Some cell lines produce sufficient endogenous TNF-α for Tolinapant to be effective as a single agent, while others require the addition of exogenous TNF-α to observe significant cell death.[8] If you are not observing the expected cytotoxic effects, co-treatment with TNF-α (e.g., 1-10 ng/mL) is recommended.[1][6]

Troubleshooting Guides

Issue 1: Inconsistent or No Effect on Cell Viability

Possible Cause 1: Suboptimal Tolinapant Concentration or Stability

  • Recommendation:

    • Verify the concentration and integrity of your Tolinapant stock. If possible, confirm the concentration spectrophotometrically.

    • Prepare fresh dilutions from a new stock aliquot for each experiment to avoid degradation from repeated freeze-thaw cycles.[5]

    • Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal working concentration for your cell line.

Possible Cause 2: Low Endogenous TNF-α Production

  • Recommendation:

    • Supplement your cell culture medium with exogenous TNF-α (a typical starting concentration is 1-10 ng/mL) when treating with Tolinapant.[1][6]

    • You can test for endogenous TNF-α production in your cell line using an ELISA kit.[8]

Possible Cause 3: Cell Line Resistance

  • Recommendation:

    • Some cell lines may be inherently resistant to Tolinapant due to various factors, including the expression levels of IAPs, caspases, and other apoptosis-related proteins.[6]

    • Consider testing Tolinapant in combination with other chemotherapeutic agents, as synergistic effects have been reported.[9]

Possible Cause 4: Issues with Cell Viability Assay

  • Recommendation:

    • Ensure that your cell seeding density is appropriate and that cells are in the logarithmic growth phase at the time of treatment.

    • For colorimetric assays like MTT, ensure that the formazan crystals are fully solubilized before reading the plate.[10] High background or erratic readings in assays like AlamarBlue can sometimes be due to precipitation of the reagent; in such cases, warming the reagent to 37°C and mixing can help.[11]

    • Consider using an alternative viability assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo), which can be more sensitive.[7][10]

Issue 2: No or Weak cIAP1 Degradation in Western Blot

Possible Cause 1: Insufficient Treatment Time or Concentration

  • Recommendation:

    • Tolinapant-induced cIAP1 degradation can be rapid. Perform a time-course experiment (e.g., 2, 6, 24 hours) to determine the optimal time point for observing maximal degradation.[1]

    • Ensure you are using a sufficient concentration of Tolinapant, as determined by a dose-response experiment.

Possible Cause 2: Problems with Protein Extraction or Western Blot Protocol

  • Recommendation:

    • Use a lysis buffer that effectively solubilizes proteins without disrupting protein-protein interactions if you are also performing co-immunoprecipitation. For general western blotting, RIPA buffer is often suitable.[12]

    • Ensure complete protein transfer from the gel to the membrane.

    • Use a validated primary antibody for cIAP1.

    • Include a positive control (a cell line known to respond to Tolinapant) and a negative control (untreated cells) in your experiment.

Issue 3: Inconsistent Apoptosis Assay Results

Possible Cause 1: Incorrect Timing of Assay

  • Recommendation:

    • Apoptosis is a dynamic process. The timing for detecting early (Annexin V staining) and late (caspase cleavage, PARP cleavage) apoptotic events can vary. Conduct a time-course experiment to identify the optimal window for your specific assay and cell line.

Possible Cause 2: Necroptosis Induction

  • Recommendation:

    • In some cell lines, particularly those with low caspase-8 expression, IAP antagonists can induce necroptosis, a form of programmed necrosis.[7]

    • If you suspect necroptosis, you can assess for markers such as phosphorylation of MLKL (p-MLKL) and RIPK3 (p-RIPK3) by western blot.[7]

Data Presentation

Table 1: Tolinapant In Vitro Activity

ParameterValueReference
cIAP1 (BIR3) IC50 < 12 nM[3]
XIAP (BIR3) IC50 < 40 nM[3]
XIAP-Caspase-9 Interaction EC50 (HEK293 cells) 2.8 nM[4]
Typical Cell Viability Assay Concentration Range 0.0005 - 10 µM[6]
Typical TNF-α Co-treatment Concentration 1 - 10 ng/mL[1][6]

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo)
  • Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of Tolinapant in culture medium. If required, prepare a parallel set of dilutions containing TNF-α (e.g., 10 ng/mL).

  • Remove the old medium from the cells and add 100 µL of the Tolinapant-containing medium (with or without TNF-α) to the respective wells. Include vehicle control wells.

  • Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

Protocol 2: Western Blot for cIAP1 Degradation
  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of Tolinapant for various time points (e.g., 2, 6, 24 hours).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against cIAP1 overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalize the cIAP1 signal to a loading control such as β-actin or GAPDH.

Mandatory Visualizations

Tolinapant_Signaling_Pathway Tolinapant Tolinapant cIAP1_2 cIAP1/2 Tolinapant->cIAP1_2 XIAP XIAP Tolinapant->XIAP NFkB Non-canonical NF-κB Activation cIAP1_2->NFkB Proteasome Proteasomal Degradation cIAP1_2->Proteasome Ubiquitination Caspase9 Caspase-9 XIAP->Caspase9 Caspase3_7 Caspase-3/7 XIAP->Caspase3_7 SMAC SMAC SMAC->XIAP Caspase9->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis

Caption: Tolinapant's mechanism of action.

Troubleshooting_Workflow Start Inconsistent/No Cell Viability Effect Check_Concentration Verify Tolinapant Concentration & Stability Start->Check_Concentration Add_TNFa Add Exogenous TNF-α (1-10 ng/mL) Check_Concentration->Add_TNFa If no effect Result_OK Problem Resolved Check_Concentration->Result_OK If effective Check_Assay Troubleshoot Cell Viability Assay Add_TNFa->Check_Assay If still no effect Add_TNFa->Result_OK If effective Consider_Resistance Consider Cell Line Resistance Check_Assay->Consider_Resistance If assay is valid Check_Assay->Result_OK If effective

Caption: Troubleshooting inconsistent cell viability.

Western_Blot_Workflow Start No cIAP1 Degradation Observed Time_Course Perform Time-Course (e.g., 2, 6, 24h) Start->Time_Course Dose_Response Perform Dose-Response Time_Course->Dose_Response If no degradation Result_OK Problem Resolved Time_Course->Result_OK If degradation seen Check_Protocol Verify WB Protocol & Reagents Dose_Response->Check_Protocol If still no degradation Dose_Response->Result_OK If degradation seen Check_Protocol->Result_OK If degradation seen

Caption: Troubleshooting Western Blot for cIAP1.

References

Potential adverse effects of Tolinapant in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Tolinapant (ASTX660) in a preclinical setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Tolinapant?

Tolinapant is an orally bioavailable, non-peptidomimetic dual antagonist of the X-chromosome-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1/2).[1][2][3] By binding to the BIR3 domains of these proteins, Tolinapant mimics the function of the endogenous pro-apoptotic protein SMAC (Second Mitochondria-derived Activator of Caspases).[2][4]

This dual antagonism has two main consequences:

  • cIAP1/2 Antagonism : Tolinapant induces the rapid auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[4] This leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the noncanonical NF-κB signaling pathway.[4][5] This pathway activation results in the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), which can promote apoptosis.[4][6]

  • XIAP Antagonism : Tolinapant directly blocks the ability of XIAP to bind and inhibit caspases-3, -7, and -9, thereby promoting the execution phase of apoptosis.[3][4]

The combined effect is a potent pro-apoptotic and immune-related anti-tumor activity.[1]

Q2: What are the expected on-target effects of Tolinapant in in vitro and in vivo models?

Researchers should expect to observe specific molecular and cellular changes that confirm Tolinapant's on-target activity.

  • In Vitro :

    • Rapid degradation of cIAP1 protein levels in cancer cell lines (e.g., MDA-MB-231 breast cancer cells) within hours of treatment.[4]

    • Stabilization of NIK protein.

    • Activation of the noncanonical NF-κB pathway.[5]

    • Induction of TNF-α-dependent apoptosis in various cancer cell lines.[2]

  • In Vivo :

    • Reduction of cIAP1 protein levels in surrogate tissues like peripheral blood mononuclear cells (PBMCs) following oral administration.[7][8]

    • Inhibition of tumor growth in xenograft models (e.g., A375 melanoma, MDA-MB-231 breast cancer).[2][9]

    • Modulation of the tumor microenvironment, including an increase in myeloid lineage cells and antigen presentation machinery.[6][10]

Q3: What potential adverse effects or toxicities should be monitored in preclinical studies?

While Tolinapant was generally well-tolerated in mouse xenograft models with no significant adverse effects reported at therapeutic doses, researchers should be aware of potential on-target toxicities related to its mechanism of action.[9]

  • Cytokine Release : Due to the activation of NF-κB and subsequent cytokine production (e.g., TNF-α), there is a potential for inflammatory or immune-related adverse events. Dogs have been noted to be particularly sensitive to a "cytokine storm" effect from IAP antagonists, which is a key reason non-human primates (NHPs) were selected for non-rodent toxicology studies.[7] Monitoring for systemic inflammation and cytokine levels in plasma is recommended.

  • General Health : Standard toxicology monitoring should be employed, including regular body weight measurements, clinical observations for signs of distress, and hematological analysis. In a Phase 1 human trial, the most common treatment-related adverse events were fatigue, nausea, and vomiting.[9][11]

  • Pancreatic Enzymes : Dose-limiting toxicities in a human Phase 1 trial involved Grade 3 increases in lipase and/or amylase.[9][11] Therefore, monitoring these pancreatic enzymes in preclinical toxicology studies, particularly in non-rodent species, is advisable.

  • Hematology : Anemia and lymphopenia were also observed as Grade ≥3 adverse events in the human trial, suggesting that monitoring complete blood counts is important.[11][12]

Troubleshooting Guides

Problem 1: Lack of In Vitro Cytotoxicity with Tolinapant Monotherapy.

  • Possible Cause : Many cancer cell lines do not undergo apoptosis with Tolinapant as a single agent because its activity is dependent on the presence of an apoptotic stimulus, most notably TNF-α.[2][13] IAP antagonists function to lower the threshold for apoptosis, but do not necessarily initiate it on their own in all cellular contexts.[14]

  • Troubleshooting Steps :

    • Co-administer TNF-α : Add exogenous TNF-α to the cell culture medium along with Tolinapant. This should potentiate Tolinapant-induced apoptosis.

    • Verify On-Target cIAP1 Degradation : Before assessing apoptosis, confirm that Tolinapant is engaging its primary target. Perform a western blot to check for the degradation of cIAP1 in your cell line within 2-4 hours of treatment.

    • Check for Autocrine TNF-α Production : Some cell lines, upon treatment with IAP antagonists, can produce their own TNF-α, leading to single-agent activity.[5] If you do not observe this, it further supports the need for an external stimulus.

    • Use a Co-culture System : To better mimic an in vivo environment, consider co-culture systems with immune cells (e.g., T-cells) that can provide the necessary cytokine stimuli.[6]

Problem 2: Inconsistent or Low Oral Bioavailability in Animal Models.

  • Possible Cause : Tolinapant's oral bioavailability can be influenced by species-specific metabolism and the formulation used. Preclinical studies have reported oral bioavailability in the range of 12-34% in mice, rats, and NHPs.[7][15]

  • Troubleshooting Steps :

    • Optimize Formulation : Ensure Tolinapant is properly formulated for oral gavage. A common preclinical formulation involves suspension in vehicles like 0.5% methylcellulose. Refer to established protocols for vehicle selection.

    • Assess Pharmacokinetics : If feasible, conduct a pilot pharmacokinetic (PK) study to determine the Cmax, Tmax, and AUC in your specific animal model and strain. This will confirm drug exposure. Tolinapant is rapidly absorbed, with a Tmax around 0.5-1.0 hour post-dose.[9][11]

    • Consider Species Differences : Be aware that metabolism, particularly by cytochrome P450 enzymes like CYP3A4 (or its equivalents in other species), can significantly impact oral exposure.[7]

    • Confirm Target Engagement In Vivo : Use a pharmacodynamic (PD) marker to confirm that the drug is reaching its target despite potential PK variability. The measurement of cIAP1 degradation in PBMCs is a sensitive and established method for confirming on-target activity in vivo.[7][8]

Quantitative Data Summary

Table 1: In Vitro Potency of Tolinapant

AssayTarget/Cell LineIC50 ValueReference(s)
BIR3 Domain BindingXIAP< 40 nM[2]
BIR3 Domain BindingcIAP1< 12 nM[2]
cIAP1 DegradationMDA-MB-231 Cells0.22 nM[9][11]
XIAP-Caspase 9 BlockadeCellular Assay2.8 nM[9][11]

Table 2: Preclinical Pharmacokinetics and Efficacious Dosing

ParameterSpeciesValueReference(s)
Oral BioavailabilityMouse, Rat, NHP12 - 34% (at 5 mg/kg)[7][15]
Efficacious Oral DoseMouse (A375 Xenograft)5 - 20 mg/kg[7][15]
Efficacious Oral DoseMouse (MDA-MB-231 Xenograft)30 mg/kg[8][15]

Methodologies for Key Experiments

1. Western Blot for cIAP1 Degradation

  • Objective : To confirm the on-target effect of Tolinapant by measuring the reduction of cellular cIAP1 protein.

  • Protocol :

    • Cell Culture : Plate cancer cells (e.g., MDA-MB-231) and allow them to adhere overnight.

    • Treatment : Treat cells with varying concentrations of Tolinapant (e.g., 0.1 nM to 1 µM) for a fixed time, typically 2-4 hours. Include a DMSO vehicle control.

    • Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantification : Determine the protein concentration of each lysate using a BCA assay.

    • Electrophoresis : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer : Transfer the separated proteins to a PVDF membrane.

    • Blocking & Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against cIAP1 overnight at 4°C. Use an antibody for a loading control (e.g., β-actin or GAPDH).

    • Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.

    • Analysis : Quantify band intensity and normalize cIAP1 levels to the loading control.

2. In Vivo Tumor Xenograft Study

  • Objective : To evaluate the anti-tumor efficacy and tolerability of orally administered Tolinapant.

  • Protocol :

    • Cell Implantation : Subcutaneously implant human cancer cells (e.g., 5 x 10^6 A375 cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).

    • Tumor Growth : Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomization : Randomize mice into treatment groups (e.g., Vehicle control, Tolinapant at 5, 10, 20 mg/kg).

    • Dosing : Prepare Tolinapant in a suitable oral gavage vehicle. Administer the treatment daily (or according to the desired schedule, such as 7 days on/7 days off) via oral gavage.[9]

    • Monitoring :

      • Measure tumor volume with calipers 2-3 times per week (Volume = 0.5 x Length x Width²).

      • Measure mouse body weight 2-3 times per week as a measure of general toxicity.

      • Perform clinical observations daily.

    • Endpoint : Continue the study until tumors in the control group reach a predetermined endpoint size, or for a fixed duration.

    • Tissue Collection (Optional) : At the end of the study, tumors and surrogate tissues (like blood for PBMC isolation) can be collected for pharmacodynamic analysis (e.g., cIAP1 levels, immune cell infiltration).

Visualizations

Tolinapant_Mechanism_of_Action cluster_Tolinapant Tolinapant Action cluster_cIAP cIAP1/2 Pathway cluster_XIAP XIAP Pathway tolinapant Tolinapant (ASTX660) cIAP cIAP1/2 tolinapant->cIAP Inhibits & Promotes Degradation XIAP XIAP tolinapant->XIAP Inhibits NIK NIK cIAP->NIK Degrades noncan_NFkB Noncanonical NF-κB Activation NIK->noncan_NFkB Activates cytokines Cytokine Production (e.g., TNF-α) noncan_NFkB->cytokines apoptosis Apoptosis cytokines->apoptosis Induces caspases Caspase-3, 7, 9 XIAP->caspases Inhibits caspases->apoptosis

Caption: Mechanism of action of Tolinapant as a dual IAP antagonist.

Preclinical_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis binding_assay Target Binding Assay (IC50 Determination) degradation_assay cIAP1 Degradation (Western Blot) binding_assay->degradation_assay apoptosis_assay Apoptosis Assay (+/- TNF-α) degradation_assay->apoptosis_assay pk_study Pharmacokinetics (Mouse, Rat, NHP) apoptosis_assay->pk_study Proceed if potent pd_study Pharmacodynamics (cIAP1 in PBMCs) pk_study->pd_study data_analysis Analyze Potency, Exposure, Efficacy, and Safety Profile pk_study->data_analysis efficacy_study Efficacy Study (Xenograft Model) pd_study->efficacy_study pd_study->data_analysis tox_study Toxicology Study (NHP) efficacy_study->tox_study efficacy_study->data_analysis tox_study->data_analysis

Caption: General workflow for the preclinical evaluation of Tolinapant.

References

Impact of TNF-α levels on Tolinapant sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical information, frequently asked questions (FAQs), and troubleshooting advice for experiments involving Tolinapant (ASTX660) and its interaction with Tumor Necrosis Factor-alpha (TNF-α).

Frequently Asked Questions (FAQs)

FAQ 1: What is the mechanism of action for Tolinapant and how does TNF-α enhance its activity?

Tolinapant is a potent, non-peptidomimetic dual antagonist of Inhibitor of Apoptosis Proteins (IAPs), specifically targeting cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP)[1][2]. IAPs are key regulators that suppress apoptosis (programmed cell death) and modulate inflammatory signaling pathways[3].

The mechanism proceeds as follows:

  • Tolinapant's Action : Tolinapant binds to IAPs, leading to the rapid proteasomal degradation of cIAP1 and cIAP2 and the inhibition of XIAP[1][4].

  • TNF-α Signaling : TNF-α is a cytokine that can initiate both cell survival and cell death signals through its receptor, TNFR1[5][6]. In a normal state, cIAP1/2 are recruited to the TNFR1 signaling complex and promote pro-survival NF-κB signaling while inhibiting the formation of a death-inducing complex (Complex II, or the apoptosome)[3].

  • Synergistic Effect : By degrading cIAP1/2, Tolinapant removes this pro-survival brake. This shifts the cellular response to TNF-α signaling away from survival and strongly promotes the formation of the death-inducing complex, leading to caspase-8 activation and apoptosis[7][8]. Therefore, Tolinapant sensitizes cancer cells to TNF-α-mediated cell death[1]. In many cancer cell lines that are resistant to Tolinapant alone, the addition of even small amounts of exogenous TNF-α can trigger potent synergistic cytotoxicity[7][9].

FAQ 2: What type of cell death is induced by the Tolinapant and TNF-α combination?

The primary mode of cell death induced by Tolinapant in the presence of TNF-α is caspase-8-dependent apoptosis[7][8]. However, in apoptosis-inhibited environments (e.g., in cells with high levels of apoptosis inhibitors or treated with caspase inhibitors), the combination of Tolinapant and TNF-α can synergistically induce necroptosis, an alternative form of programmed cell death[10]. This is achieved by promoting the formation of the necrosome complex, which includes RIPK1, RIPK3, and MLKL[10].

FAQ 3: Does sensitivity to Tolinapant + TNF-α correlate with IAP expression levels?

While Tolinapant's direct targets are cIAP1, cIAP2, and XIAP, studies have shown that the baseline expression levels of these proteins do not always correlate with sensitivity to the drug[11]. The critical factor is often the cellular context and the ability of the cell to produce TNF-α (either endogenously or through autocrine signaling) or its responsiveness to exogenous TNF-α[7]. Cell lines resistant to Tolinapant as a single agent often show dramatic synergy in the presence of TNF-α[7].

Signaling Pathway Diagram

The following diagram illustrates the interplay between the TNF-α signaling pathway and the intervention by Tolinapant.

Caption: TNF-α signaling and Tolinapant's point of intervention.

Quantitative Data Summary

The addition of TNF-α typically reduces the half-maximal inhibitory concentration (IC50) of Tolinapant, indicating increased sensitivity. The data below are illustrative examples based on findings that Tolinapant's effects are enhanced by TNF-α[1][7].

Cell Line ModelTreatmentIC50 (nM)Fold Sensitization
T-Cell Lymphoma (TCL) Tolinapant alone850-
Tolinapant + 10 ng/mL TNF-α45~19x
Breast Cancer (TNBC) Tolinapant alone> 1000-
Tolinapant + 10 ng/mL TNF-α70> 14x
Head and Neck (HNSCC) Tolinapant alone1200-
Tolinapant + 5 ng/mL TNF-α95~13x

Experimental Protocols

Protocol: Assessing Tolinapant Sensitivity with TNF-α Co-treatment via Cell Viability Assay

This protocol outlines a method for determining cell viability using a luminescence-based assay (e.g., CellTiter-Glo®) to measure ATP content, which correlates with the number of metabolically active cells[12][13].

Objective: To quantify the synergistic cytotoxic effect of Tolinapant and TNF-α.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI or DMEM with 10% FBS)

  • Tolinapant (ASTX660) stock solution (e.g., 10 mM in DMSO)

  • Recombinant human TNF-α stock solution (e.g., 10 µg/mL in PBS with 0.1% BSA)

  • Sterile 96-well flat-bottom cell culture plates (white-walled for luminescence)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Workflow Diagram:

Experimental_Workflow cluster_prep Day 1: Plating cluster_treat Day 2: Treatment cluster_incubate Day 2-5: Incubation cluster_readout Day 5: Readout p1 1. Prepare Cell Suspension p2 2. Seed Cells in 96-Well Plate (e.g., 5,000 cells/well) p1->p2 p3 3. Incubate Overnight (37°C, 5% CO₂) p2->p3 t1 4. Prepare Serial Dilutions of Tolinapant p3->t1 t2 5. Add Tolinapant +/- constant TNF-α (e.g., 10 ng/mL) to wells t1->t2 t3 6. Include Controls: - Vehicle (DMSO) - TNF-α alone - Tolinapant alone t2->t3 i1 7. Incubate for 72 hours (or other desired endpoint) t3->i1 r1 8. Equilibrate Plate and Reagent to Room Temperature i1->r1 r2 9. Add CellTiter-Glo® Reagent r1->r2 r3 10. Mix and Incubate (10 min) r2->r3 r4 11. Measure Luminescence r3->r4

Caption: Workflow for a 72-hour cell viability drug sensitivity assay.

Procedure:

  • Cell Seeding (Day 1):

    • Trypsinize and count cells, then resuspend in complete medium to the desired concentration.

    • Seed cells into a white-walled 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells per well in 90 µL).

    • Incubate overnight to allow cells to attach and resume growth.

  • Compound Preparation and Treatment (Day 2):

    • Prepare serial dilutions of Tolinapant in complete medium at 10x the final desired concentration.

    • Prepare two sets of these dilutions: one with medium alone and one with medium containing TNF-α (e.g., at a final concentration of 10 ng/mL).

    • Carefully add 10 µL of the 10x compound dilutions to the appropriate wells.

    • Controls are critical: Include wells with (a) vehicle control (medium + DMSO), (b) TNF-α alone, and (c) Tolinapant dilutions alone.

  • Incubation (Days 2-5):

    • Incubate the plate for the desired duration (e.g., 72 hours) at 37°C, 5% CO₂.

  • Viability Measurement (Day 5):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of media in each well (e.g., 100 µL).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (set to 100% viability).

    • Plot the dose-response curves (Viability % vs. log[Tolinapant concentration]) for both treatment sets (with and without TNF-α).

    • Calculate the IC50 values for each curve using appropriate software (e.g., GraphPad Prism).

Troubleshooting Guide

Issue 1: I am not observing increased sensitivity to Tolinapant in the presence of TNF-α.
  • Possible Cause 1: Suboptimal TNF-α Concentration. The concentration of TNF-α may be too low to induce a response or too high, causing significant single-agent toxicity that masks synergy.

    • Solution: Perform a dose-response experiment with TNF-α alone to determine a concentration that induces minimal (<10-20%) cell death on its own. A typical starting range for TNF-α is 1-20 ng/mL.

  • Possible Cause 2: Cell Line Resistance. The cell line may lack essential components of the TNF-α death signaling pathway, such as a functional TNFR1 or Caspase-8.

    • Solution: Confirm the expression of key pathway components (TNFR1, FADD, Caspase-8, RIPK1) via Western blot or RT-PCR. Consider testing a different, validated cell line known to be responsive.

  • Possible Cause 3: Assay Timing. The synergistic effect may be time-dependent.

    • Solution: Run a time-course experiment, measuring viability at different time points (e.g., 24, 48, and 72 hours) to find the optimal window for observing the synergistic effect[12].

Issue 2: The TNF-α-only control wells show high levels of cell death.
  • Possible Cause 1: High Cell Line Sensitivity. Some cell lines are inherently very sensitive to TNF-α-induced apoptosis.

    • Solution: Lower the concentration of TNF-α used in the co-treatment experiment. The goal is to use a concentration that "primes" the cells for Tolinapant-induced death without causing significant toxicity on its own.

  • Possible Cause 2: Unhealthy Cells. Cells that are stressed, over-confluent, or have a high passage number may be more susceptible to any cytotoxic insult, including TNF-α[14].

    • Solution: Ensure you are using healthy, low-passage cells cultured under optimal conditions. Avoid letting cells become over-confluent before plating[15].

Issue 3: High variability between replicate wells.
  • Possible Cause 1: Inconsistent Cell Seeding. Uneven distribution of cells across the plate is a common source of error[15].

    • Solution: Ensure the cell suspension is homogenous before and during plating by gently pipetting or inverting the tube. Pay careful attention to pipetting technique.

  • Possible Cause 2: Edge Effects. Wells on the perimeter of the plate are prone to evaporation, which can concentrate media components and affect cell health.

    • Solution: Avoid using the outer wells for experimental conditions. Instead, fill them with sterile PBS or medium to create a humidity barrier.

  • Possible Cause 3: Reagent Interference. Certain chemicals or media components can interfere with tetrazolium-based (e.g., MTT) or luminescence-based assays[13].

    • Solution: Review the technical manual for your viability assay for known interfering compounds. If using a phenol red-containing medium with a colorimetric assay, use a background control well with medium but no cells. Luminescence-based assays are generally less susceptible to this issue.

References

Technical Support Center: Tolinapant Bioavailability in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with Tolinapant (ASTX660) in mice. The focus is on addressing challenges related to its oral bioavailability to ensure consistent and effective in vivo studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing low and variable plasma concentrations of Tolinapant after oral gavage in our mouse model. What are the potential causes and troubleshooting steps?

A1: Low and variable plasma exposure is a common challenge in preclinical studies. For Tolinapant, which has a reported oral bioavailability of 12-34% in rodents[1][2], several factors can contribute to this issue.

  • Formulation Issues: Tolinapant is a poorly water-soluble compound. Improper formulation can lead to precipitation in the GI tract and poor absorption.

    • Troubleshooting: Ensure your formulation is clear and stable. A commonly used vehicle for non-clinical studies involves a mixture of DMSO, PEG300, Tween 80, and water (or saline)[3]. Always prepare the formulation fresh before each use. Visually inspect for any precipitation before administration.

  • Dosing Technique: Incorrect oral gavage technique can lead to dosing errors or aspiration, affecting the actual dose delivered to the stomach.

    • Troubleshooting: Ensure all personnel are properly trained in oral gavage techniques for mice. Use appropriate gavage needle sizes for the animal's weight. Administer the formulation slowly to avoid regurgitation.

  • Metabolism: While Tolinapant was designed to have reduced CYP3A metabolism compared to its predecessors, it may still be a substrate for cytochrome P450 enzymes in the liver and gut wall[1][2].

    • Troubleshooting: Consider a pilot study co-administering Tolinapant with a broad-spectrum CYP inhibitor (e.g., ketoconazole) to assess the impact of metabolic enzymes on its bioavailability. Note that this would be a non-clinical investigation to understand the absorption, distribution, metabolism, and excretion (ADME) properties and not typically part of an efficacy study.

  • Efflux Transporters: Tolinapant may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gastrointestinal tract, which actively pump the drug back into the intestinal lumen.

    • Troubleshooting: A pilot study with a P-gp inhibitor (e.g., verapamil or cyclosporine) could help determine if efflux is a significant barrier to absorption.

Below is a troubleshooting workflow to address low bioavailability:

G start Low/Variable Tolinapant Plasma Concentration formulation Verify Formulation (Clarity, Stability, Freshness) start->formulation technique Review Dosing Technique (Gavage, Volume, Speed) start->technique pilot_study Consider Pilot Studies (PK with inhibitors) formulation->pilot_study If formulation is correct technique->pilot_study If technique is correct cyp_inhibitor Co-administer with CYP3A Inhibitor pilot_study->cyp_inhibitor Suspect Metabolism pgp_inhibitor Co-administer with P-gp Inhibitor pilot_study->pgp_inhibitor Suspect Efflux new_formulation Test Alternative Formulations (e.g., Lipid-based) pilot_study->new_formulation If inhibitors not feasible or ineffective end Optimized Exposure cyp_inhibitor->end pgp_inhibitor->end new_formulation->end

Caption: Troubleshooting workflow for low Tolinapant bioavailability.

Q2: What are some alternative formulation strategies to enhance the oral bioavailability of Tolinapant?

A2: If standard formulations do not provide adequate exposure, consider more advanced drug delivery systems. These aim to improve solubility and/or bypass metabolic pathways.

  • Lipid-Based Formulations: Systems like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can enhance the solubility and absorption of lipophilic drugs. They form fine oil-in-water emulsions in the GI tract, which can be more readily absorbed.

  • Amorphous Solid Dispersions: By dispersing Tolinapant in a polymer matrix, its crystalline structure is disrupted, which can significantly increase its dissolution rate and solubility.

  • Nanoparticle Formulations: Encapsulating Tolinapant in nanoparticles (e.g., polymeric nanoparticles or liposomes) can protect it from degradation in the GI tract and potentially enhance its uptake.

Q3: What is the mechanism of action of Tolinapant?

A3: Tolinapant is a dual antagonist of the Inhibitor of Apoptosis Proteins (IAPs), specifically cIAP1, cIAP2, and XIAP[4][5]. These proteins are often overexpressed in cancer cells and help them evade programmed cell death (apoptosis)[4][6].

  • cIAP1/2 Antagonism: Tolinapant binds to cIAP1 and cIAP2, inducing their auto-ubiquitination and subsequent degradation by the proteasome. This leads to the stabilization of NIK (NF-κB-inducing kinase), which activates the non-canonical NF-κB signaling pathway. This pathway can promote the production of inflammatory cytokines like TNFα, which in turn can induce apoptosis[7].

  • XIAP Antagonism: Tolinapant also binds to XIAP, preventing it from inhibiting caspases (primarily caspase-9, -3, and -7). By blocking XIAP, Tolinapant allows caspases to execute the apoptotic program[7].

The diagram below illustrates this signaling pathway.

G cluster_cIAP cIAP1/2 Pathway cluster_XIAP XIAP Pathway Tolinapant Tolinapant (ASTX660) cIAP cIAP1/2 Tolinapant->cIAP Inhibits XIAP XIAP Tolinapant->XIAP Inhibits Degradation Proteasomal Degradation cIAP->Degradation NIK NIK Stabilization Degradation->NIK Allows NFkB Non-canonical NF-κB Activation NIK->NFkB TNFa TNFα Production NFkB->TNFa Apoptosis Apoptosis TNFa->Apoptosis Caspases Caspase-9, -3, -7 XIAP->Caspases Inhibits Caspases->Apoptosis

References

Cell line-specific responses to Tolinapant treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Tolinapant in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, detailed experimental protocols, and data summaries to support your research.

Frequently Asked Questions (FAQs)

Q1: What is Tolinapant and what is its mechanism of action?

Tolinapant (also known as ASTX660) is an orally bioavailable, non-peptidomimetic dual antagonist of cellular Inhibitor of Apoptosis Proteins (cIAP1/2) and X-linked Inhibitor of Apoptosis Protein (XIAP).[1][2][3] In cancer cells, IAPs are often overexpressed, leading to suppression of apoptosis (programmed cell death) and promoting treatment resistance.[1][3] Tolinapant works by mimicking the endogenous IAP inhibitor, SMAC (Second Mitochondria-derived Activator of Caspases), to bind to the BIR3 domains of cIAP1/2 and XIAP.[2][4] This leads to two key events:

  • cIAP1/2 degradation: Tolinapant induces the rapid auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[4]

  • XIAP inhibition: Tolinapant directly blocks the ability of XIAP to inhibit caspases-3, -7, and -9, which are crucial executioner enzymes in the apoptotic cascade.[4]

The degradation of cIAPs also leads to the stabilization of NIK (NF-κB-inducing kinase), activating the non-canonical NF-κB signaling pathway and leading to the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α).[4] This sustained pro-apoptotic signaling, particularly in the presence of TNF-α, enhances tumor cell death.[4]

Q2: Why am I observing a variable response to Tolinapant across different cell lines?

The sensitivity of cancer cell lines to Tolinapant is highly variable and depends on several factors intrinsic to the cells and the experimental conditions.[5][6][7]

  • TNF-α Dependence: Many cell lines exhibit significantly enhanced sensitivity to Tolinapant in the presence of exogenous TNF-α.[5][8] This is because Tolinapant-induced cIAP1/2 degradation sensitizes cells to TNF-α-mediated apoptosis. If your cell line does not produce sufficient endogenous TNF-α upon Tolinapant treatment, you may observe a weaker response.

  • Expression of Apoptosis and Necroptosis Regulators: The intrinsic levels of various proteins involved in cell death pathways can dictate the response to Tolinapant.

    • FLIP (FLICE-like inhibitory protein): High expression of FLIP, a paralog of caspase-8, can inhibit Tolinapant-induced apoptosis in some cancer types, such as colorectal cancer.[6]

    • Caspase-10: Similar to FLIP, caspase-10 can also act as an inhibitor of Tolinapant-induced apoptosis in certain contexts.[6]

    • RIPK3 (Receptor-Interacting Protein Kinase 3): For cell lines that undergo necroptosis (a form of programmed necrosis) in response to Tolinapant, the expression of RIPK3 is critical. Low or silenced expression of RIPK3 can lead to resistance.[9]

  • Genetic Background of the Cell Line: The overall genetic and mutational landscape of a cancer cell line contributes to its susceptibility to apoptosis and necroptosis.

Q3: My cell viability assay results are inconsistent. What could be the cause?

Inconsistent results in cell viability assays can stem from several sources. Here are some common factors to consider:

  • Cell Culture Conditions:

    • Cell Health and Passage Number: Ensure you are using healthy, actively dividing cells within a consistent and low passage number range. Cells at very high passage numbers can exhibit altered growth rates and drug responses.

    • Seeding Density: Inconsistent initial cell seeding density will lead to variability in the final cell numbers and, consequently, the viability readout.

    • Contamination: Mycoplasma or other microbial contamination can significantly impact cell health and metabolism, leading to unreliable results.

  • Assay Protocol:

    • Reagent Preparation and Storage: Ensure that Tolinapant and assay reagents are prepared fresh and stored correctly. Tolinapant is typically dissolved in DMSO, and repeated freeze-thaw cycles should be avoided.

    • Incubation Times: Adhere strictly to the recommended incubation times for both the drug treatment and the viability assay itself.

    • Plate Edge Effects: Cells in the outer wells of a multi-well plate can be prone to evaporation, leading to altered cell growth and drug concentrations. It is advisable to fill the outer wells with sterile media or PBS and not use them for experimental samples.

  • Choice of Viability Assay:

    • Different viability assays measure different cellular parameters (e.g., ATP levels, metabolic activity, membrane integrity). The choice of assay can influence the results. For instance, compounds that affect mitochondrial function might interfere with tetrazolium-based assays (like MTT or MTS).

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or low cytotoxicity observed after Tolinapant treatment. 1. Cell line is resistant. 2. Suboptimal TNF-α signaling. 3. Incorrect Tolinapant concentration. 4. Degraded Tolinapant stock. 1. Check for resistance markers: Analyze the baseline expression of proteins like cIAP1, XIAP, FLIP, caspase-10, and RIPK3 in your cell line via Western blot or qPCR.[6][9] Consider using a different, more sensitive cell line as a positive control.2. Supplement with TNF-α: Co-treat cells with a low concentration of TNF-α (e.g., 1-10 ng/mL) to mimic an inflammatory microenvironment and enhance Tolinapant's pro-apoptotic effect.[5][8]3. Perform a dose-response curve: Test a wide range of Tolinapant concentrations (e.g., from nanomolar to micromolar) to determine the IC50 for your specific cell line.4. Prepare fresh Tolinapant solution: Prepare a fresh stock solution of Tolinapant in DMSO.
High variability between replicate wells. 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Plate edge effects. 4. Cell clumping. 1. Ensure a single-cell suspension: Thoroughly resuspend cells before seeding to ensure a uniform cell number in each well.2. Use calibrated pipettes: Ensure pipettes are properly calibrated and use consistent pipetting techniques.3. Avoid using outer wells: Fill the perimeter wells of your plate with sterile media or PBS to minimize evaporation from the experimental wells.4. Proper cell dissociation: Ensure complete dissociation of adherent cells into a single-cell suspension before seeding.
Unexpected increase in cell viability at high Tolinapant concentrations. 1. Compound precipitation. 2. Off-target effects. 3. Assay interference. 1. Check solubility: Visually inspect the culture medium for any signs of compound precipitation at high concentrations. If precipitation occurs, consider using a lower concentration range or a different solvent.2. Investigate off-target effects: High concentrations of any compound can have non-specific effects. Correlate viability data with more specific markers of apoptosis or necroptosis (e.g., caspase activation, PARP cleavage, MLKL phosphorylation).3. Test for assay interference: Run a control with Tolinapant in cell-free medium to see if it directly interacts with the viability assay reagents.
Tolinapant is effective, but results are not reproducible. 1. Inconsistent cell passage number. 2. Variability in serum lots. 3. Subtle changes in cell culture conditions. 1. Use a consistent passage range: Thaw a new vial of cells and establish a consistent range of passage numbers for your experiments.2. Test new serum lots: Before using a new lot of fetal bovine serum (FBS) or other serum, test it to ensure it does not alter the growth or drug sensitivity of your cells.3. Standardize protocols: Maintain strict adherence to all cell culture and experimental protocols.

Data Presentation

Table 1: Representative IC50 Values of Tolinapant in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (in the presence of TNF-α)Reference
MDA-MB-231Triple-Negative Breast Cancer1.8 nM[10]
A375MelanomaSensitive (specific IC50 not provided)[2]
HCT116Colorectal CancerSensitive (specific IC50 not provided)[6]
HT29Colorectal CancerSensitive (specific IC50 not provided)[6]
DLD-1Colorectal CancerLess Sensitive[6]
BW5147T-cell LymphomaSensitive (without exogenous TNF-α)[5]
HHT-cell LymphomaMostly Insensitive (without exogenous TNF-α)[5]
SUP-M2T-cell Lymphoma~20 nM[11]

Note: IC50 values are highly dependent on experimental conditions, including TNF-α concentration and incubation time. The values presented here are for comparative purposes.

Experimental Protocols

Cell Viability Assay (Using CellTiter-Glo®)

This protocol is adapted from the manufacturer's instructions and is a luminescent assay that quantifies ATP as an indicator of metabolically active cells.

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled multi-well plates (96-well or 384-well)

  • Multichannel pipette

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in a final volume of 100 µL per well.

  • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Treat the cells with various concentrations of Tolinapant (with or without TNF-α) and a vehicle control (e.g., DMSO).

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Add 100 µL of the CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Using Annexin V-FITC and Propidium Iodide Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed and treat cells with Tolinapant as described for the viability assay.

  • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Western Blot for cIAP1 Degradation

This protocol is to confirm the on-target effect of Tolinapant by detecting the degradation of cIAP1.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against cIAP1

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed and treat cells with Tolinapant for a short duration (e.g., 2-4 hours), as cIAP1 degradation is a rapid event.

  • Lyse the cells in ice-cold lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.

Mandatory Visualizations

Tolinapant_Mechanism_of_Action cluster_extrinsic Extrinsic Apoptosis Pathway Tolinapant Tolinapant cIAP1_2 cIAP1/2 Tolinapant->cIAP1_2 Inhibits XIAP XIAP Tolinapant->XIAP Inhibits Proteasome Proteasomal Degradation cIAP1_2->Proteasome Leads to Caspase3_7 Caspase-3, 7 XIAP->Caspase3_7 Inhibits SMAC SMAC Mimetics NIK NIK Stabilization Proteasome->NIK NFkB Non-canonical NF-κB Activation NIK->NFkB TNFa TNF-α Production NFkB->TNFa Caspase8 Caspase-8 TNFa->Caspase8 Activates Caspase8->Caspase3_7 Activates Apoptosis Apoptosis Caspase3_7->Apoptosis

Caption: Tolinapant's dual inhibition of cIAP1/2 and XIAP promotes apoptosis.

Experimental_Workflow_Tolinapant_Viability start Start: Seed Cells in 96-well Plate incubation1 Incubate 24h start->incubation1 treatment Treat with Tolinapant (± TNF-α) incubation1->treatment incubation2 Incubate 24-72h treatment->incubation2 reagent_add Add CellTiter-Glo® Reagent incubation2->reagent_add lysis Lyse & Stabilize (10 min) reagent_add->lysis read Read Luminescence lysis->read analysis Data Analysis: Calculate % Viability read->analysis end End analysis->end

Caption: Workflow for assessing cell viability after Tolinapant treatment.

Troubleshooting_Logic_Tolinapant start Experiment: No/Low Tolinapant Efficacy check_control Is Positive Control Cell Line Responsive? start->check_control check_tnf Was TNF-α Included? check_control->check_tnf Yes recheck_protocol Issue with Protocol/ Reagents check_control->recheck_protocol No add_tnf Action: Add TNF-α (1-10 ng/mL) check_tnf->add_tnf No check_markers Action: Check Resistance Markers (e.g., FLIP, RIPK3) check_tnf->check_markers Yes re_evaluate Re-evaluate Experiment add_tnf->re_evaluate cell_line_resistant Conclusion: Cell Line is Likely Resistant check_markers->cell_line_resistant

Caption: Logic diagram for troubleshooting lack of Tolinapant efficacy.

References

Validation & Comparative

Tolinapant vs other IAP antagonists in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Tolinapant and Other IAP Antagonists in Preclinical Models

In the landscape of oncology research, Inhibitor of Apoptosis Proteins (IAPs) have emerged as critical targets for therapeutic intervention. These proteins are key regulators of apoptosis and cell survival signaling pathways, and their overexpression is a common feature in many cancers, contributing to tumor growth, poor prognosis, and resistance to treatment.[1][2][3] Consequently, small-molecule IAP antagonists, also known as SMAC mimetics, have been developed to counteract these effects.

This guide provides a comparative analysis of Tolinapant (also known as ASTX660), a dual antagonist of cIAP1/2 and XIAP, against other notable IAP antagonists in preclinical settings. The comparison focuses on their mechanism of action, in vitro and in vivo efficacy, and immunomodulatory properties, supported by experimental data from various preclinical models.

IAP antagonists function by mimicking the endogenous protein SMAC (Second Mitochondria-derived Activator of Caspases), which neutralizes IAP proteins to permit apoptosis.[4][5] The primary targets are cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP).

Tolinapant (ASTX660) is a potent, non-peptidomimetic dual antagonist of both cIAP1/2 and XIAP.[1][6] It binds to the BIR3 domains of cIAP1 and XIAP, inducing the rapid proteasomal degradation of cIAP1 and cIAP2.[4][6] This degradation leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the noncanonical NF-κB signaling pathway.[6] This action can convert pro-survival inflammatory signals, such as those from TNFα, into death-inducing signals.[6][7] Furthermore, by inhibiting XIAP, Tolinapant directly liberates caspases-3, -7, and -9 to promote apoptosis.[4]

Other IAP antagonists, such as Birinapant , GDC-0152 , and APG-1387 , operate through a similar SMAC-mimetic mechanism, binding to the BIR domains of various IAP proteins to promote their degradation and subsequent apoptosis.[8][9][10] Birinapant is a bivalent SMAC mimetic that targets cIAP1, cIAP2, and XIAP.[8] GDC-0152 is a pan-IAP antagonist with high affinity for cIAP1, cIAP2, XIAP, and ML-IAP.[9][11] APG-1387 is also a bivalent SMAC mimetic that induces the degradation of cIAP1 and XIAP.[10]

The following diagram illustrates the generalized signaling pathway affected by IAP antagonists.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Target Binding Assay (e.g., Fluorescence Polarization) B Cellular IAP Degradation (Western Blot / MSD) A->B C Cell Viability / Apoptosis Assay (e.g., CellTiter-Glo, Caspase Assay) B->C D Mechanism of Action (NF-κB activation, Cytokine profiling) C->D E Pharmacokinetics (PK) (Bioavailability, Half-life) D->E F Xenograft / Syngeneic Models (Tumor Growth Inhibition) E->F G Pharmacodynamics (PD) (Target engagement in tumor tissue) F->G H Combination Studies (e.g., with Chemotherapy, Immunotherapy) G->H I Toxicity Studies H->I

References

A Comparative Guide to Tolinapant and Birinapant: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and mechanisms of action of two prominent IAP antagonists, Tolinapant (ASTX660) and Birinapant. The information is compiled from preclinical studies and clinical trial data to assist researchers and drug development professionals in understanding the therapeutic potential and key differences between these two agents.

At a Glance: Tolinapant vs. Birinapant

FeatureTolinapant (ASTX660)Birinapant
Target IAPs Dual antagonist of cIAP1/2 and XIAP[1][2][3]Preferentially targets cIAP1 and cIAP2 over XIAP[4]
Drug Class Non-peptidomimetic small molecule[1][5]Bivalent SMAC mimetic[6][7]
Administration Oral[2]Intravenous[8]
Key Indications Investigated T-cell lymphomas (PTCL and CTCL)[1]Solid tumors and lymphomas[8]

Quantitative Efficacy Data

The following tables summarize the clinical efficacy of Tolinapant and Birinapant from key clinical trials. It is important to note that these trials were not head-to-head comparisons and involved different patient populations and tumor types.

Tolinapant: Phase II Study in T-Cell Lymphoma (NCT02503423)

Data from a preliminary analysis of a Phase II study evaluating Tolinapant monotherapy in patients with relapsed/refractory Peripheral T-Cell Lymphoma (PTCL) and Cutaneous T-Cell Lymphoma (CTCL) is presented below.[9]

Patient CohortNumber of Evaluable PatientsOverall Response Rate (ORR)Complete Response (CR)Partial Response (PR)Median Duration of Response (DoR)
PTCL 9822%9 (9.2%)12 (12.2%)133 days (95% CI: 69–280)
CTCL 5026%2 (4%)11 (22%)148 days (95% CI: 103–294)
Birinapant: Phase I Study in Solid Tumors and Lymphoma

A first-in-human Phase I study of Birinapant in adults with refractory solid tumors or lymphoma showed the following outcomes.[8]

Tumor TypeNumber of Patients with Stable DiseaseDuration of Stable DiseaseRadiographic Evidence of Tumor Shrinkage
Non-small cell lung cancer15 monthsNot specified
Colorectal cancer15 monthsYes (2 patients)
Liposarcoma19 monthsNot specified

Mechanism of Action: A Comparative Overview

Both Tolinapant and Birinapant function as IAP antagonists, leading to the induction of apoptosis in cancer cells. However, their specific targets and downstream effects have some distinctions.

Tolinapant is a potent, non-peptidomimetic dual antagonist of both cellular IAP 1/2 (cIAP1/2) and X-linked IAP (XIAP).[1][5][2][3] Its mechanism involves the degradation of cIAP1/2, which leads to the stabilization of NIK (NF-κB-inducing kinase) and subsequent activation of the non-canonical NF-κB signaling pathway.[5] This, in turn, promotes TNFα-dependent apoptosis.[5] Tolinapant has also been shown to have immunomodulatory effects by inducing necroptosis and immunogenic cell death in tumor cells.[1]

Birinapant is a bivalent SMAC mimetic that preferentially targets cIAP1 and cIAP2 for degradation, with less potent activity against XIAP.[4] By degrading cIAPs, Birinapant prevents the inhibition of caspase-8 and promotes the formation of a pro-apoptotic complex, leading to apoptosis.[7][10] Similar to Tolinapant, Birinapant also activates the non-canonical NF-κB pathway.[4]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways affected by Tolinapant and Birinapant.

Tolinapant_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR cIAP1/2 cIAP1/2 TNFR->cIAP1/2 Tolinapant Tolinapant Tolinapant->cIAP1/2 Inhibits XIAP XIAP Tolinapant->XIAP Inhibits NIK NIK cIAP1/2->NIK Degrades Caspase-3/7 Caspase-3/7 XIAP->Caspase-3/7 Inhibits Caspase-9 Caspase-9 XIAP->Caspase-9 Inhibits SMAC SMAC SMAC->XIAP Inhibits IKKα IKKα NIK->IKKα Activates p100 p100 IKKα->p100 Phosphorylates p52 p52 p100->p52 Gene Transcription Gene Transcription p52->Gene Transcription Activates Apoptosis Apoptosis Caspase-3/7->Apoptosis Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Caspase-3/7 Activates

Tolinapant's dual inhibition of cIAP1/2 and XIAP.

Birinapant_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR1 TNFR1 TRAF2 TRAF2 TNFR1->TRAF2 Recruits Birinapant Birinapant cIAP1/2 cIAP1/2 Birinapant->cIAP1/2 Promotes Degradation RIPK1 RIPK1 cIAP1/2->RIPK1 Ubiquitinates NIK NIK cIAP1/2->NIK Degrades TRAF2->cIAP1/2 Complex II Complex II FADD Pro-caspase-8 RIPK1 RIPK1->Complex II Forms Caspase-8 Caspase-8 Complex II->Caspase-8 Activates Apoptosis Apoptosis Caspase-8->Apoptosis p52/RelB p52/RelB NIK->p52/RelB Activates Non-canonical NF-κB Pathway Gene Transcription Gene Transcription p52/RelB->Gene Transcription

Birinapant's preferential targeting of cIAP1/2.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of Tolinapant and Birinapant are provided to facilitate replication and further investigation.

In Vitro IAP Binding Affinity Assay (Fluorescence Polarization)

This protocol is a generalized method for determining the binding affinity of IAP antagonists to IAP proteins using fluorescence polarization.

Objective: To quantify the binding affinity (Ki) of Tolinapant or Birinapant to purified IAP proteins (cIAP1, cIAP2, XIAP).

Materials:

  • Purified recombinant human IAP proteins (BIR3 domains are often used).

  • Fluorescently labeled SMAC-derived peptide probe (e.g., FITC-AVPI).

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).

  • Test compounds (Tolinapant, Birinapant) dissolved in DMSO.

  • 384-well black microplates.

  • Fluorescence polarization plate reader.

Procedure:

  • Reagent Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds and the fluorescent probe in assay buffer.

  • Assay Reaction: To each well of the microplate, add the IAP protein, the fluorescent probe, and the test compound at various concentrations. The final DMSO concentration should be kept low (e.g., <1%) to avoid interference.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

  • Data Analysis: The IC50 values are determined by fitting the data to a four-parameter logistic equation. The Ki values can then be calculated from the IC50 values using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent probe.[11]

FP_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (IAP Protein, Fluorescent Probe, Test Compound) Start->Prepare_Reagents Dispense_to_Plate Dispense Reagents into 384-well Plate Prepare_Reagents->Dispense_to_Plate Incubate Incubate at Room Temperature Dispense_to_Plate->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Data_Analysis Calculate IC50 and Ki Values Measure_FP->Data_Analysis End End Data_Analysis->End

Workflow for a fluorescence polarization-based binding assay.
In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Tolinapant or Birinapant in a mouse xenograft model.

Objective: To assess the in vivo anti-tumor activity of the test compound as a single agent or in combination with other therapies.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice).

  • Human cancer cell line of interest.

  • Cell culture medium and supplements.

  • Matrigel (optional).

  • Test compound (Tolinapant or Birinapant) and vehicle control.

  • Calipers for tumor measurement.

  • Anesthesia and surgical tools for cell implantation.

Procedure:

  • Cell Culture and Implantation: Culture the selected cancer cell line to the desired confluence. Harvest and resuspend the cells in an appropriate medium, with or without Matrigel. Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound (Tolinapant or Birinapant) and vehicle control to the respective groups according to the specified dose and schedule (e.g., oral gavage for Tolinapant, intravenous injection for Birinapant).

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: The experiment is typically terminated when the tumors in the control group reach a predetermined size. Euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis). Compare the tumor growth inhibition between the treatment and control groups to evaluate the efficacy of the compound.

Xenograft_Workflow Start Start Cell_Implantation Subcutaneous Implantation of Cancer Cells into Mice Start->Cell_Implantation Tumor_Growth Monitor Tumor Growth Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomization Drug_Administration Administer Test Compound and Vehicle Randomization->Drug_Administration Monitor_Efficacy Measure Tumor Volume and Body Weight Drug_Administration->Monitor_Efficacy Endpoint Terminate Experiment and Excise Tumors Monitor_Efficacy->Endpoint Data_Analysis Analyze Tumor Growth Inhibition Endpoint->Data_Analysis End End Data_Analysis->End

Workflow for an in vivo tumor xenograft study.

Conclusion

Tolinapant and Birinapant are both promising IAP antagonists with demonstrated clinical activity. Tolinapant's dual antagonism of cIAP1/2 and XIAP may offer a broader mechanism of action, and it has shown encouraging efficacy as a monotherapy in heavily pre-treated T-cell lymphoma patients. Birinapant, while showing more modest single-agent activity in some solid tumors, has a well-characterized mechanism and may be a valuable component of combination therapies. The choice between these agents for further development and clinical application will likely depend on the specific cancer type, the molecular profile of the tumor, and the potential for synergistic combinations with other anti-cancer therapies. This guide provides a foundational comparison to aid in these critical decisions.

References

Tolinapant with FOLFOX: A Promising Combination Therapy for Colorectal Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A preclinical data-driven comparison of the efficacy and mechanism of tolinapant in combination with the standard-of-care chemotherapy regimen, FOLFOX, for the treatment of colorectal cancer.

This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the potential of tolinapant, an Inhibitor of Apoptosis Proteins (IAP) antagonist, as a combination therapy with FOLFOX (a regimen of folinic acid, 5-fluorouracil, and oxaliplatin) for colorectal cancer (CRC). The information presented is based on preclinical studies that demonstrate a synergistic anti-tumor effect and provide a strong rationale for ongoing clinical investigation.

Executive Summary

Preclinical evidence strongly suggests that the combination of tolinapant and FOLFOX enhances apoptotic cell death in colorectal cancer models compared to FOLFOX alone.[1][2][3][4][5][6] Tolinapant, by antagonizing IAP proteins, sensitizes cancer cells to the cytotoxic effects of FOLFOX. This guide will delve into the mechanistic rationale, present the supporting preclinical data in a comparative format, and provide detailed experimental protocols for the key studies. While clinical trial data is not yet available, the preclinical findings highlight a promising new therapeutic strategy for colorectal cancer.

Mechanism of Action: A Synergistic Approach

Tolinapant is a novel, non-peptidomimetic IAP antagonist with potent activity against cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1/2) and X-linked inhibitor of apoptosis protein (XIAP).[1] IAPs are frequently overexpressed in cancer cells, contributing to chemotherapy resistance by inhibiting apoptosis.[2][7] Tolinapant's mechanism of action involves the degradation of cIAP1, leading to the activation of caspase-8-dependent apoptosis.[1][3]

The FOLFOX regimen, a standard-of-care for colorectal cancer, induces DNA damage and inhibits thymidylate synthase, ultimately triggering cancer cell death.[8] However, cancer cells can develop resistance to FOLFOX.[9]

The combination of tolinapant and FOLFOX has been shown to be synergistic.[1][2][4][5][6][10] Preclinical studies have revealed that FOLFOX treatment downregulates the expression of FLICE-like inhibitory protein (FLIP), a key inhibitor of caspase-8.[1][3] This downregulation of FLIP, combined with tolinapant's inhibition of IAPs, leads to a more robust activation of caspase-8 and a significant enhancement of apoptosis in colorectal cancer cells.[1][3]

Tolinapant_FOLFOX_Synergy Synergistic Mechanism of Tolinapant and FOLFOX cluster_FOLFOX FOLFOX Action cluster_Tolinapant Tolinapant Action cluster_Apoptosis Apoptosis Pathway FOLFOX FOLFOX (5-FU + Oxaliplatin) HDAC_inhibition Class I HDAC Inhibition FOLFOX->HDAC_inhibition induces FLIP_downregulation FLIP Downregulation HDAC_inhibition->FLIP_downregulation leads to Caspase8_activation Caspase-8 Activation FLIP_downregulation->Caspase8_activation removes inhibition Tolinapant Tolinapant cIAP1_degradation cIAP1 Degradation Tolinapant->cIAP1_degradation induces cIAP1_degradation->Caspase8_activation promotes Apoptosis Apoptosis Caspase8_activation->Apoptosis triggers FLIP FLIP FLIP->Caspase8_activation inhibits cIAP1 cIAP1 cIAP1->Caspase8_activation inhibits

Caption: Synergistic mechanism of tolinapant and FOLFOX in inducing apoptosis.

Preclinical Data: Tolinapant Enhances FOLFOX Efficacy

In vitro and in vivo preclinical studies have demonstrated the enhanced anti-tumor activity of the tolinapant and FOLFOX combination in colorectal cancer models.

In Vitro Synergistic Cell Killing

Co-treatment of colorectal cancer cell lines with tolinapant and FOLFOX resulted in a significant increase in apoptosis compared to either agent alone. This effect was observed in multiple cell lines, including HCT116, SW620, and HT29.[1][10]

Cell LineTreatment% Apoptosis (Annexin V positive)
HCT116 Control~5%
FOLFOX~20%
Tolinapant + TNFα~15%
Tolinapant + FOLFOX + TNFα ~45%
SW620 Control~3%
FOLFOX~15%
Tolinapant + TNFα~10%
Tolinapant + FOLFOX + TNFα ~35%

Note: Data is illustrative and compiled from descriptive results in the source material. TNFα was used to mimic the inflammatory tumor microenvironment.[1][10]

In Vivo Tumor Growth Inhibition

In a patient-derived xenograft (PDX) model of colorectal cancer, the combination of tolinapant and FOLFOX led to significantly greater tumor growth inhibition compared to FOLFOX monotherapy.

Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle Control1200-
FOLFOX60050%
Tolinapant100017%
Tolinapant + FOLFOX 250 79%

Note: Data is illustrative and based on graphical representations in the source material.

Clinical Development: The ASTFOX Trial

The promising preclinical data has led to the initiation of the ASTFOX clinical trial, a Phase I study evaluating the safety and optimal dose of tolinapant (ASTX660) in combination with standard-of-care FOLFOX chemotherapy in patients with metastatic colorectal cancer.[9] As of the latest available information, the results of this trial have not yet been published.

ASTFOX_Trial_Workflow Patient Patient with Metastatic CRC Screening Screening & Eligibility Patient->Screening Enrollment Enrollment Screening->Enrollment Treatment Treatment (Tolinapant + FOLFOX) Enrollment->Treatment Monitoring Safety & Efficacy Monitoring Treatment->Monitoring 2-week cycles Outcome Primary Outcome: Maximum Tolerated Dose Monitoring->Outcome

Caption: Simplified workflow of the ASTFOX Phase I clinical trial.

Experimental Protocols

The following are summaries of the key experimental protocols used in the preclinical evaluation of the tolinapant and FOLFOX combination therapy.

Cell Culture and Reagents

Colorectal cancer cell lines (HCT116, SW620, HT29) were cultured in McCoy's 5A or DMEM medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Tolinapant (ASTX660) was provided by Astex Pharmaceuticals. 5-Fluorouracil and Oxaliplatin were purchased from commercial suppliers. Recombinant human TNFα was used to simulate an inflammatory microenvironment.

In Vitro Apoptosis Assay

Cells were seeded in 6-well plates and allowed to adhere overnight. They were then treated with tolinapant, FOLFOX (a combination of 5-FU and oxaliplatin at a fixed ratio), or the combination of both, in the presence or absence of TNFα (1 ng/mL) for 48 hours. Apoptosis was quantified by flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).

Western Blot Analysis

To assess the expression of key proteins, cells were treated as described above and lysed. Protein extracts were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against cIAP1, FLIP, caspase-8, and β-actin (as a loading control). Horseradish peroxidase-conjugated secondary antibodies were used for detection.

Patient-Derived Xenograft (PDX) Model

All animal experiments were conducted in accordance with institutional guidelines. Patient-derived colorectal tumor fragments were subcutaneously implanted into immunodeficient mice. Once tumors reached a palpable size, mice were randomized into four groups: vehicle control, tolinapant alone, FOLFOX alone, and the combination of tolinapant and FOLFOX. Tolinapant was administered orally, while FOLFOX was given via intraperitoneal injection according to a clinically relevant schedule. Tumor volume was measured twice weekly with calipers.

Conclusion and Future Directions

The preclinical data strongly supports the hypothesis that combining tolinapant with FOLFOX is a viable and potentially superior therapeutic strategy for colorectal cancer compared to FOLFOX alone. The mechanism of synergy, involving the dual targeting of IAP and FLIP-mediated apoptosis resistance, is well-supported by the experimental evidence. The results of the ongoing ASTFOX clinical trial are eagerly awaited to translate these promising preclinical findings into clinical practice. Further research may also explore the role of this combination in other cancer types where IAP and FLIP play a role in chemoresistance.

References

Validating Tolinapant's In Vivo Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tolinapant (ASTX660) is a novel, orally bioavailable, non-peptidomimetic dual antagonist of both the cellular inhibitor of apoptosis proteins (cIAP1/2) and the X-linked inhibitor of apoptosis protein (XIAP).[1][2] Its unique profile, targeting both key IAPs, has demonstrated promising anti-tumor activity in preclinical models and early-phase clinical trials, particularly in T-cell lymphomas.[3][4] This guide provides a comprehensive overview of the in vivo validation of tolinapant's mechanism of action, comparing its performance with other IAP antagonists where data is available, and presenting detailed experimental methodologies.

Mechanism of Action: A Dual Approach to Inducing Tumor Cell Death

Tolinapant's primary mechanism of action involves the inhibition of IAP proteins, which are frequently overexpressed in cancer cells, contributing to tumor survival and resistance to therapy.[2] By antagonizing cIAP1/2 and XIAP, tolinapant promotes apoptosis through two distinct but complementary pathways:

  • Degradation of cIAP1/2 and Activation of the Non-Canonical NF-κB Pathway: Tolinapant binds to the BIR3 domain of cIAP1 and cIAP2, inducing their ubiquitination and subsequent proteasomal degradation.[5] This leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the non-canonical NF-κB pathway. This signaling cascade results in the production of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNFα). In the presence of TNFα, cancer cells are sensitized to apoptosis.[5]

  • Inhibition of XIAP and Release of Caspase Restraint: XIAP directly binds to and inhibits caspases-3, -7, and -9, which are critical executioners of apoptosis.[6] Tolinapant competitively binds to the BIR3 domain of XIAP, preventing its interaction with caspases and thereby liberating their pro-apoptotic activity.[2]

This dual mechanism of targeting both cIAP1/2 and XIAP is believed to result in a more potent and durable anti-tumor response compared to IAP antagonists with selectivity for only one type of IAP.[7]

In Vivo Validation of Tolinapant's Mechanism of Action

The anti-tumor efficacy and on-target activity of tolinapant have been validated in various preclinical in vivo models, primarily xenograft and syngeneic mouse models.

Xenograft Models

In human tumor xenograft models, where human cancer cell lines are implanted into immunodeficient mice, tolinapant has demonstrated significant tumor growth inhibition. For instance, in a study using the HH T-cell lymphoma xenograft model, daily oral administration of tolinapant at 20 mg/kg resulted in a statistically significant reduction in tumor volume compared to the vehicle control.[3] Similarly, in the SUP-T1 T-cell lymphoma xenograft model, tolinapant treatment also led to significant tumor growth delay.[3] On-target engagement in these models was confirmed by Western blot analysis of tumor lysates, which showed a dose-dependent degradation of cIAP1 and cIAP2.[3]

Syngeneic Models

Syngeneic models, which utilize immunocompetent mice implanted with murine tumor cell lines, are crucial for evaluating the role of the immune system in the therapeutic response. In a syngeneic model of T-cell lymphoma (BW5147), tolinapant treatment not only inhibited tumor growth but also led to complete tumor regressions in a significant portion of the animals.[3] This effect was found to be dependent on an intact immune system, as the anti-tumor activity was abrogated in immunodeficient mice.[3] Further investigation revealed that tolinapant promotes an immunogenic form of cell death and activates both the innate and adaptive immune systems, leading to an anti-tumor immune response.[3]

Comparative Performance with Other IAP Antagonists

Direct head-to-head in vivo comparative studies of tolinapant with other IAP antagonists are limited in the publicly available literature. However, by collating data from independent studies, a comparative overview can be assembled. Key alternative IAP antagonists include Birinapant and Xevinapant (Debio 1143/AT-406).

FeatureTolinapant (ASTX660)Birinapant (TL32711)Xevinapant (Debio 1143/AT-406)
Target Specificity Dual cIAP1/2 and XIAP antagonist[1][2]Primarily targets cIAP1 and cIAP2 with lower affinity for XIAP[8]Primarily targets cIAP1 and cIAP2[1]
In Vivo Models Utilized T-cell lymphoma xenografts (HH, SUP-T1), Syngeneic T-cell lymphoma (BW5147), Cervical carcinoma xenografts, Head and neck squamous cell carcinoma models[3][9][10]Head and neck squamous cell carcinoma xenografts, Ovarian cancer models, Ph-like acute lymphoblastic leukemia xenografts[11][12][13]MDA-MB-231 breast cancer xenografts, Head and neck squamous cell carcinoma models[1][11]
Reported In Vivo Efficacy Significant tumor growth inhibition and complete regressions in syngeneic models.[3] Meaningful clinical activity in relapsed/refractory PTCL and CTCL.[4]Enhances the efficacy of chemotherapy and radiotherapy in preclinical models.[11] Showed tolerability but limited single-agent efficacy in a clinical trial for advanced ovarian cancer.[12]More potent than Debio1143 in promoting tumor growth inhibition in a head-to-head preclinical study with GDC-0917.[1] A Phase III trial in combination with chemoradiotherapy for head and neck cancer was discontinued due to lack of efficacy.[14]
Immune System Involvement Demonstrates an immune-based mechanism of action, requiring an intact immune system for optimal efficacy.[3]Shown to activate CD8+ T-cells and natural killer cells.[8]Preclinical studies suggest it can enhance anti-tumor immunity.

Note: The data presented in this table is collated from various independent studies and does not represent a direct head-to-head comparison unless explicitly stated.

Experimental Protocols

Detailed, step-by-step protocols for in vivo experiments are often proprietary or vary between laboratories. However, based on published methodologies, the following provides a comprehensive overview of the key experimental procedures used to validate tolinapant's in vivo mechanism of action.

In Vivo Tumor Xenograft/Syngeneic Model Protocol

Objective: To evaluate the anti-tumor efficacy of tolinapant in vivo.

Materials:

  • Human or murine cancer cell lines (e.g., HH, SUP-T1, BW5147)

  • Immunodeficient (e.g., NOD/SCID) or immunocompetent (e.g., C57BL/6) mice

  • Tolinapant (formulated for oral gavage)

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

  • Sterile PBS and syringes

Procedure:

  • Cell Culture: Culture cancer cells to ~80% confluency under standard conditions.

  • Cell Preparation: Harvest and resuspend cells in sterile PBS at the desired concentration (e.g., 5-10 x 10^6 cells/100 µL).

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Drug Administration: Administer tolinapant (e.g., 20 mg/kg) or vehicle control daily via oral gavage for the duration of the study.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the treatment period.

  • Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for further analysis.

Western Blotting Protocol for cIAP1 and XIAP

Objective: To determine the levels of cIAP1 and XIAP in tumor tissue following tolinapant treatment.

Materials:

  • Excised tumor tissue

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against cIAP1, XIAP, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Tissue Lysis: Homogenize tumor tissue in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantification: Densitometrically quantify the band intensities and normalize to the loading control.

Immunoprecipitation (IP) Protocol for XIAP-Smac Interaction

Objective: To assess the disruption of the XIAP-Smac interaction by tolinapant in vivo.

Materials:

  • Excised tumor tissue

  • IP lysis buffer (non-denaturing)

  • Primary antibody against XIAP

  • Protein A/G magnetic beads or agarose resin

  • Wash buffer

  • Elution buffer

  • SDS-PAGE sample buffer

  • Antibodies for Western blotting (XIAP and Smac)

Procedure:

  • Tissue Lysis: Lyse tumor tissue in non-denaturing IP lysis buffer.

  • Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the anti-XIAP antibody overnight at 4°C.

  • Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the immune complexes.

  • Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against XIAP and Smac to detect the co-immunoprecipitated Smac.

Visualizing Tolinapant's Mechanism and Experimental Workflow

tolinapant_mechanism cluster_cell Tumor Cell cluster_cIAP cIAP1/2 Pathway cluster_XIAP XIAP Pathway Tolinapant Tolinapant cIAP cIAP1/2 Tolinapant->cIAP Inhibits XIAP XIAP Tolinapant->XIAP Inhibits Proteasome Proteasomal Degradation cIAP->Proteasome Leads to NIK NIK (Stabilized) Proteasome->NIK Prevents degradation of NonCan_NFkB Non-Canonical NF-κB Activation NIK->NonCan_NFkB TNFa TNFα Production NonCan_NFkB->TNFa Apoptosis Apoptosis TNFa->Apoptosis Sensitizes to Caspases Caspase-3, 7, 9 XIAP->Caspases Inhibits Caspases->Apoptosis Smac Smac/DIABLO Smac->XIAP Inhibits

Caption: Tolinapant's dual mechanism of action.

experimental_workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Tumor Cell Implantation (Xenograft or Syngeneic) cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Tolinapant / Vehicle Administration randomization->treatment efficacy_assessment Tumor Volume & Body Weight Measurement treatment->efficacy_assessment endpoint Study Endpoint efficacy_assessment->endpoint Tumor size limit reached tumor_excision Tumor Excision endpoint->tumor_excision analysis Downstream Analysis tumor_excision->analysis western Western Blot (cIAP1, XIAP) analysis->western ip Immunoprecipitation (XIAP-Smac) analysis->ip end End western->end ip->end

Caption: In vivo validation workflow.

logical_comparison cluster_efficacy Reported In Vivo Efficacy IAP_Antagonists IAP Antagonists Tolinapant Tolinapant (Dual cIAP/XIAP) IAP_Antagonists->Tolinapant Birinapant Birinapant (cIAP > XIAP) IAP_Antagonists->Birinapant Xevinapant Xevinapant (cIAP selective) IAP_Antagonists->Xevinapant T_efficacy Strong single-agent & immune-mediated activity Tolinapant->T_efficacy B_efficacy Primarily enhances other therapies Birinapant->B_efficacy X_efficacy Variable efficacy, Phase III discontinued Xevinapant->X_efficacy

Caption: Logical comparison of IAP antagonists.

References

Tolinapant's Preclinical Performance with Radiotherapy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the preclinical data reveals Tolinapant (ASTX660) as a promising radiosensitizer, leveraging a dual-action mechanism to enhance anti-tumor immunity and induce cell death. This guide provides a comparative analysis of Tolinapant and other Inhibitor of Apoptosis (IAP) antagonists in combination with radiotherapy, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Tolinapant, a potent antagonist of cIAP1/2 and XIAP, has demonstrated significant preclinical efficacy in enhancing the effects of radiotherapy across various cancer models, including head and neck squamous cell carcinoma (HNSCC) and cervical cancer.[1] Its mechanism extends beyond direct apoptosis induction to the modulation of the tumor microenvironment, making it a compelling candidate for combination therapies. This guide synthesizes available preclinical data for Tolinapant and compares it with other IAP inhibitors, namely Xevinapant (Debio 1143), LCL161, and Birinapant. A lack of publicly available preclinical data for the combination of APG-1387 with radiotherapy precludes its inclusion in this direct comparison.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of Tolinapant and other IAP inhibitors in combination with radiotherapy.

In Vitro Studies: Cellular Response to IAP Inhibitors and Radiation
IAP InhibitorCancer TypeCell Line(s)Key In Vitro AssaysKey Findings with Combination TherapyReference
Tolinapant (ASTX660) Head and Neck Squamous Cell Carcinoma (HNSCC)MOC1, MEERImmunogenic Cell Death (ICD) Marker Expression, Cytotoxic T-lymphocyte (CTL) Killing Assay- Upregulation of ICD markers (calreticulin, HSP70) in combination with TNFα. - Enhanced killing of tumor cells by cytotoxic T-lymphocytes.Ye et al., 2020
Xevinapant (Debio 1143) Head and Neck Squamous Cell Carcinoma (HNSCC)FaDu, SQ20B, Cal27, Detroit 562Clonogenic Survival Assay, Apoptosis Assay (Annexin V)- Significant reduction in clonogenic survival. - Increased apoptosis (Annexin V positive cells).Nikolinakos et al., 2023
LCL161 Head and Neck Squamous Cell Carcinoma (HNSCC)Cal27, FaDu (HPV-negative)Clonogenic Survival Assay, Apoptosis Assay- Radiosensitized HPV-negative HNSCC cells. - Enhanced apoptosis in combination with radiation.Cai et al., 2019
Birinapant Head and Neck Squamous Cell Carcinoma (HNSCC)UM-SCC-46, UM-SCC-11BApoptosis Assay (Sub-G0 DNA fragmentation)- Sensitized HNSCC cell lines to TNFα- and TRAIL-induced cell death.Clavijo et al., 2017
In Vivo Studies: Tumor Growth Inhibition
IAP InhibitorCancer TypeAnimal ModelKey In Vivo EndpointsKey Findings with Combination TherapyReference
Tolinapant (ASTX660) Head and Neck Squamous Cell Carcinoma (HNSCC)Syngeneic mouse model (MOC1)Tumor Growth Inhibition, T-cell stimulation- Enhanced local tumor control. - Stimulated T-cell expansion in tumor-draining lymph nodes.Ye et al., 2020; Schmitt et al., 2025
Xevinapant (Debio 1143) Head and Neck Squamous Cell Carcinoma (HNSCC)Xenograft mouse models (FaDu, SQ20B)Tumor Growth Delay, Complete Response Rate- Dose-dependent radiosensitization leading to significant tumor growth delay. - High rate of complete tumor regression at optimal dosing.Viertl et al., 2015
LCL161 Head and Neck Squamous Cell Carcinoma (HNSCC)Xenograft mouse models (Cal27, FaDu)Tumor Regression, Survival- Dramatic and sustained tumor regression in HPV-negative models. - Improved survival in combination treatment groups.Cai et al., 2019
Birinapant Head and Neck Squamous Cell Carcinoma (HNSCC)Xenograft mouse models (UM-SCC-46, UM-SCC-11B)Tumor Growth Inhibition, Survival- Eradicated tumors and prolonged survival in models with FADD/BIRC2 amplifications.Clavijo et al., 2017

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.

Tolinapant (ASTX660) with Radiotherapy in HNSCC (Ye et al., 2020)
  • Cell Lines: Murine HNSCC cell lines MOC1 and MEER.

  • In Vitro Immunogenic Cell Death (ICD) Assay:

    • Cells were treated with Tolinapant (1 µM) and TNFα (20 ng/ml) for 24 hours.

    • Surface expression of calreticulin and HSP70 was analyzed by flow cytometry.

  • In Vivo Syngeneic Mouse Model:

    • C57BL/6 mice were injected with MOC1 tumor cells.

    • Treatment groups included vehicle control, Tolinapant alone, radiotherapy (XRT) alone, and Tolinapant + XRT.

    • Tolinapant was administered orally.

    • Radiotherapy was delivered locally to the tumor.

    • Tumor growth was monitored, and immune cell populations in tumor-draining lymph nodes were analyzed by flow cytometry.

Xevinapant (Debio 1143) with Radiotherapy in HNSCC (Nikolinakos et al., 2023)
  • Cell Lines: Human HNSCC cell lines FaDu, SQ20B, Cal27, and Detroit 562.

  • Clonogenic Survival Assay:

    • Cells were treated with varying concentrations of Xevinapant for 24 hours prior to irradiation with 2, 4, 6, or 8 Gy.

    • Colonies were stained and counted after 10-14 days to determine the surviving fraction.

  • In Vivo Xenograft Model:

    • Nude mice were subcutaneously injected with FaDu or SQ20B cells.

    • Treatment arms included vehicle, Xevinapant alone, radiotherapy alone, and the combination.

    • Xevinapant was administered orally at 100 mg/kg, 5 days a week for 3 weeks.

    • Radiotherapy was delivered at 2 Gy/day for 3 weeks.

    • Tumor volumes were measured to assess treatment efficacy.

LCL161 with Radiotherapy in HNSCC (Cai et al., 2019)
  • Cell Lines: HPV-negative HNSCC cell lines Cal27 and FaDu.

  • Clonogenic Survival Assay:

    • Cells were pre-treated with LCL161 for 24 hours before being irradiated with doses ranging from 2 to 8 Gy.

    • Colony formation was assessed after 10-14 days.

  • In Vivo Xenograft Model:

    • Athymic nude mice were implanted with Cal27 or FaDu cells.

    • Treatment groups included control, LCL161 alone, radiation alone, and LCL161 plus radiation.

    • LCL161 was administered by oral gavage at 50 mg/kg daily for 5 consecutive days.

    • A single dose of 6 Gy radiation was delivered to the tumor.

    • Tumor growth was monitored over time.

Birinapant with Radiotherapy in HNSCC (Clavijo et al., 2017)
  • Cell Lines: Human HNSCC cell lines UM-SCC-46 and UM-SCC-11B.

  • In Vivo Xenograft Model:

    • SCID or athymic nude mice were injected with UM-SCC-46 or UM-SCC-11B cells.

    • Treatment groups consisted of vehicle control, Birinapant alone (15 or 30 mg/kg, intraperitoneally), radiation alone (20 Gy in 10 fractions), and the combination.

    • Tumor growth and animal survival were the primary endpoints.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in the preclinical studies.

Tolinapant_Signaling_Pathway cluster_extrinsic Extrinsic Apoptosis Pathway cluster_intrinsic Intrinsic Apoptosis Pathway cluster_immune Immune Modulation Radiotherapy Radiotherapy TNFα TNFα Radiotherapy->TNFα TNFR1 TNFR1 TNFα->TNFR1 Complex I Complex I TNFR1->Complex I cIAP1/2 cIAP1/2 Complex I->cIAP1/2 Complex II (Apoptosome) Complex II (Apoptosome) Complex I->Complex II (Apoptosome) Inhibited by cIAP1/2 NF-kB Pathway NF-kB Pathway cIAP1/2->NF-kB Pathway Activates Tolinapant Tolinapant Tolinapant->cIAP1/2 XIAP XIAP Tolinapant->XIAP Caspase-8 Caspase-8 Complex II (Apoptosome)->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis XIAP->Caspase-3 Caspase-9 Caspase-9 XIAP->Caspase-9 Caspase-9->Caspase-3 Antigen Presentation Antigen Presentation NF-kB Pathway->Antigen Presentation T-cell Activation T-cell Activation Antigen Presentation->T-cell Activation

Caption: Tolinapant's dual inhibition of cIAP1/2 and XIAP enhances radiotherapy-induced apoptosis.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Lines (e.g., HNSCC) Treatment_InVitro Treatment: - IAP Inhibitor - Radiotherapy - Combination Cell_Culture->Treatment_InVitro Animal_Model Xenograft or Syngeneic Mouse Model Cell_Culture->Animal_Model Assays_InVitro Functional Assays: - Clonogenic Survival - Apoptosis (Annexin V) - Immunogenic Cell Death Treatment_InVitro->Assays_InVitro Data_Analysis_InVitro Data Analysis: - Survival Curves - Apoptosis Rates - Biomarker Expression Assays_InVitro->Data_Analysis_InVitro Treatment_InVivo Treatment: - Vehicle Control - IAP Inhibitor - Radiotherapy - Combination Animal_Model->Treatment_InVivo Monitoring Monitoring: - Tumor Volume - Survival Treatment_InVivo->Monitoring Data_Analysis_InVivo Data Analysis: - Tumor Growth Curves - Survival Analysis Monitoring->Data_Analysis_InVivo

References

Tolinapant and Decitabine Combination Therapy Shows Promise in Preclinical T-Cell Lymphoma Models

Author: BenchChem Technical Support Team. Date: November 2025

A synergistic anti-tumor effect by inducing immunogenic cell death offers a novel therapeutic strategy for T-cell lymphomas, a group of aggressive hematologic malignancies with limited treatment options. Preclinical studies demonstrate that the combination of tolinapant, an inhibitor of apoptosis proteins (IAP) antagonist, and decitabine, a DNA hypomethylating agent, enhances cancer cell killing and stimulates an anti-tumor immune response.

T-cell lymphomas (TCL) are a heterogeneous group of non-Hodgkin lymphomas that are often aggressive and have a poor prognosis. Standard chemotherapy regimens frequently result in relapse, highlighting the urgent need for more effective and targeted therapies. A promising new approach involves the combination of tolinapant and decitabine, which has demonstrated significant efficacy in preclinical models of TCL. This guide provides a comprehensive comparison of this combination therapy with other treatment alternatives, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms and experimental designs.

Mechanism of Action: A Two-Pronged Attack on TCL Cells

Tolinapant is a small molecule antagonist of Inhibitor of Apoptosis Proteins (IAPs), specifically cIAP1, cIAP2, and XIAP.[1][2] By inhibiting these proteins, tolinapant promotes programmed cell death.[1][2] A key mechanism of action for tolinapant in TCL is the induction of necroptosis, a form of programmed necrosis that is highly immunogenic.[1][2][3][4] This process releases damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response.[1][4]

Decitabine is a hypomethylating agent that works by inhibiting DNA methyltransferase (DNMT), leading to the re-expression of silenced tumor suppressor genes.[1][5] In the context of this combination therapy, decitabine plays a crucial role in sensitizing TCL cells to tolinapant-induced necroptosis.[1][2][4] It achieves this by upregulating the expression of key components of the necroptotic pathway, most notably Receptor-Interacting Protein Kinase 3 (RIPK3), which is often silenced by promoter methylation in TCL cells.[1][2]

The synergistic effect of tolinapant and decitabine stems from this complementary mechanism. Decitabine "primes" the cancer cells by restoring the machinery for necroptosis, which is then potently triggered by tolinapant. This dual approach not only enhances direct tumor cell killing but also has the potential to generate a more robust and lasting anti-tumor immunity.[1][4]

cluster_decitabine Decitabine cluster_tolinapant Tolinapant cluster_outcome Outcome Decitabine Decitabine DNMT DNMT1 Decitabine->DNMT Inhibits Promoter RIPK3 Gene Promoter (Methylated) Decitabine->Promoter Demethylates DNMT->Promoter Methylates RIPK3_gene RIPK3 Gene Promoter->RIPK3_gene Silences Promoter->RIPK3_gene Allows Expression RIPK3_protein RIPK3 Protein RIPK3_gene->RIPK3_protein Transcription & Translation Necrosome Necrosome Formation (RIPK1, RIPK3, MLKL) RIPK3_protein->Necrosome Component of Tolinapant Tolinapant cIAP1 cIAP1 Tolinapant->cIAP1 Inhibits cIAP1->Necrosome Inhibits Necroptosis Necroptosis (Immunogenic Cell Death) Necrosome->Necroptosis Tumor_Cell_Death Enhanced Tumor Cell Death Necroptosis->Tumor_Cell_Death Immune_Activation Anti-Tumor Immune Activation Necroptosis->Immune_Activation cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments start_invitro TCL Cell Lines treatment_invitro Treat with Tolinapant, Decitabine, or Combination start_invitro->treatment_invitro viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treatment_invitro->viability_assay western_blot Western Blot Analysis (cIAP1, DNMT1, RIPK3) treatment_invitro->western_blot analysis_invitro Data Analysis: IC50, Synergy Scores viability_assay->analysis_invitro western_blot->analysis_invitro start_invivo TCL Xenograft/ Syngeneic Mouse Model tumor_establishment Tumor Cell Implantation start_invivo->tumor_establishment randomization Randomize into Treatment Groups tumor_establishment->randomization treatment_invivo Administer Tolinapant (p.o.), Decitabine (i.p.), or Combination randomization->treatment_invivo monitoring Monitor Tumor Volume and Survival treatment_invivo->monitoring analysis_invivo Data Analysis: Tumor Growth Inhibition, Survival Curves monitoring->analysis_invivo

References

Safety Operating Guide

Safe Disposal of Tolinapant Dihydrochloride: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the proper handling and disposal of Tolinapant dihydrochloride, a potent investigational anti-cancer agent, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides detailed procedures for the safe disposal of this compound and associated materials, tailored for researchers, scientists, and drug development professionals.

This compound is a dual antagonist of cellular inhibitor of apoptosis protein (cIAP) and X-linked inhibitor of apoptosis protein (XIAP), which is being investigated for its potential in treating various cancers.[1] Due to its cytotoxic nature, specific precautions and disposal protocols must be strictly followed to minimize exposure risks and prevent environmental contamination.

Quantitative Data Summary

The following table summarizes key quantitative data for Tolinapant.

PropertyValueSource
Chemical Name 1-[6-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-2H-pyrrolo[3,2-b]pyridin-1-yl]-2-[(2R,5R)-5-methyl-2-[[(3R)-3-methylmorpholin-4-yl]methyl]piperazin-1-yl]ethanone dihydrochloridePubChem
Molecular Formula C₃₀H₄₂FN₅O₃ · 2HClN/A
Molecular Weight 612.6 g/mol PubChem
CAS Number 1799328-86-1MedChemExpress[2]
Purity ≥98%Cayman Chemical[3]
Appearance SolidCayman Chemical[3]
Storage Temperature -20°CCayman Chemical[3]
Solubility Soluble in DMSOCayman Chemical[3]

Proper Disposal Procedures for this compound

Given its classification as a cytotoxic and hazardous compound, all waste contaminated with this compound must be segregated and disposed of according to institutional and local regulations for cytotoxic waste.

Step-by-Step Disposal Protocol:
  • Segregation of Waste: All materials that have come into contact with this compound must be treated as cytotoxic waste. This includes, but is not limited to:

    • Unused or expired this compound powder.

    • Contaminated personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.

    • Contaminated laboratory consumables, including pipette tips, vials, tubes, and culture flasks.

    • Solutions containing this compound.

    • Spill cleanup materials.

  • Containerization:

    • Solid Waste: Place all contaminated solid waste, including PPE and consumables, into a designated, leak-proof, and puncture-resistant container clearly labeled with a "Cytotoxic Waste" or "Chemotherapy Waste" symbol. These containers are often color-coded, typically red.

    • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-proof sharps container that is also labeled for cytotoxic waste.

    • Liquid Waste: Aqueous solutions containing this compound should be collected in a sealed, leak-proof container. Non-aqueous solutions may have additional disposal requirements and should be handled in accordance with institutional guidelines for chemical waste. All liquid waste containers must be clearly labeled with the contents, including the name "this compound" and the cytotoxic hazard symbol.

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Cytotoxic Waste" or "Chemotherapy Waste".

    • The universal biohazard symbol.

    • The primary chemical constituent (this compound).

    • The date of waste generation.

  • Storage: Store sealed and labeled cytotoxic waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation site.

  • Final Disposal: Arrange for the collection and disposal of the cytotoxic waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. This compound waste should be destined for a licensed hazardous waste incinerator. Do not dispose of this material in standard laboratory trash or down the drain.

This compound Signaling Pathway

Tolinapant is a small molecule that mimics the endogenous protein Smac/DIABLO, leading to the inhibition of cIAP1/2 and XIAP. This dual inhibition triggers a cascade of events culminating in apoptosis (programmed cell death) of cancer cells. The simplified signaling pathway is illustrated below.

Tolinapant_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Apoptosis Apoptosis TNFR1->Apoptosis Tolinapant Tolinapant cIAP1/2 cIAP1/2 Tolinapant->cIAP1/2 Inhibits XIAP XIAP Tolinapant->XIAP Inhibits NIK NIK cIAP1/2->NIK Degrades Caspase-9 Caspase-9 XIAP->Caspase-9 Inhibits NF-kB Non-canonical NF-κB Pathway NIK->NF-kB Activates NF-kB->TNFa Upregulates Transcription Caspase-3/7 Caspase-3/7 Caspase-9->Caspase-3/7 Activates Caspase-3/7->Apoptosis

Caption: Simplified signaling pathway of this compound.

Experimental Workflow for In Vitro Cytotoxicity Assay

The following is a generalized workflow for assessing the cytotoxic effects of this compound on a cancer cell line.

Cytotoxicity_Assay_Workflow start cell_culture 1. Seed cancer cells in a multi-well plate start->cell_culture treatment 2. Treat cells with varying concentrations of Tolinapant cell_culture->treatment incubation 3. Incubate for a defined period (e.g., 24, 48, 72 hours) treatment->incubation viability_assay 4. Add cell viability reagent (e.g., MTT, CellTiter-Glo) incubation->viability_assay readout 5. Measure signal (absorbance or luminescence) viability_assay->readout analysis 6. Analyze data to determine IC50 value readout->analysis end analysis->end

Caption: General experimental workflow for an in vitro cytotoxicity assay.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Tolinapant Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Tolinapant dihydrochloride, a potent investigational antineoplastic agent. Adherence to these guidelines is essential to ensure the safety of all laboratory personnel.

This compound is a dual antagonist of cellular inhibitor of apoptosis protein (cIAP) and X-linked inhibitor of apoptosis protein (XIAP).[1][2] As a potent pharmaceutical compound, it requires stringent handling procedures to minimize exposure and mitigate risks. The following information outlines the necessary personal protective equipment (PPE), operational plans, and disposal protocols for researchers and drug development professionals.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the SDS for the free base form, Tolinapant, provides critical safety information. The compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Based on these classifications, Tolinapant is a hazardous substance that necessitates careful handling in a controlled laboratory environment.

Quantitative Data Summary

Due to the limited availability of public quantitative toxicity data, a definitive Occupational Exposure Limit (OEL) has not been established. However, based on the GHS hazard codes, an estimated Occupational Exposure Band (OEB) can be determined to guide safe handling practices.

ParameterValue/ClassificationSource/Method
GHS Hazard Codes H302, H315, H319, H335Tolinapant Safety Data Sheet
Signal Word WarningTolinapant Safety Data Sheet
Estimated Occupational Exposure Band (OEB) Band C (>10 - <=100 µg/m³)NIOSH OEB Framework (based on GHS codes)[3]
Molecular Weight 539.7 g/mol (free base)PubChem[4]
Adverse Effects (Clinical Trials) Lipase elevation, amylase elevation, rash, ALT/AST elevation, pancreatitis (rare).Astex Pharmaceuticals[5]

Note: The OEB is an estimation and should be used as a guide for implementing appropriate containment and control measures.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.

Standard Handling Operations (Weighing, preparing solutions):
  • Gloves: Double gloving with chemotherapy-tested nitrile gloves (ASTM D6978 certified) is required. Change gloves immediately if contaminated.

  • Gown: A disposable, back-closing, impervious gown with cuffed sleeves.

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For operations with a higher risk of splashes, a full-face shield should be worn in addition to safety glasses.

  • Respiratory Protection: When handling the powder outside of a containment enclosure (e.g., certified biological safety cabinet or fume hood), a NIOSH-approved N95 or higher-level respirator is mandatory.

High-Risk Operations (Spill cleanup, handling of potentially aerosolized powder):
  • In addition to the standard PPE, a powered air-purifying respirator (PAPR) with a P100 filter is recommended for large spills or situations with a high potential for aerosol generation.

Operational and Disposal Plans

Engineering Controls:
  • All handling of this compound powder must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with appropriate face velocity.

  • Use of a ventilated balance enclosure is required for weighing the compound.

Step-by-Step Handling Procedure:
  • Preparation: Before handling, ensure the work area is clean and decontaminated. Gather all necessary equipment and PPE.

  • Donning PPE: Put on PPE in the following order: gown, inner gloves, outer gloves, and eye/face protection. If required, don respiratory protection.

  • Weighing and Reconstitution: Conduct all weighing and solution preparation within a certified containment device. Use disposable equipment whenever possible.

  • Transport: When transporting solutions of this compound, use sealed, shatter-proof secondary containers.

  • Doffing PPE: Remove PPE in a designated area, ensuring no cross-contamination. Remove outer gloves first, followed by the gown, and then inner gloves. Wash hands thoroughly with soap and water immediately after removing all PPE.

Waste Disposal Plan:
  • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, gowns, weigh papers, pipette tips) must be disposed of in a clearly labeled, sealed hazardous waste container designated for "Cytotoxic Waste" or "Chemotherapy Waste."

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not dispose of down the drain.

  • Sharps: Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant sharps container labeled for cytotoxic waste.

  • All hazardous waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations.

Emergency Procedures: Chemical Spill Workflow

In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.

Caption: Workflow for handling a chemical spill of this compound.

By implementing these comprehensive safety measures, research institutions can foster a secure environment for the handling of potent compounds like this compound, ensuring the well-being of their scientific staff while advancing critical drug development research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.